molecular formula C6H7N3O2 B020890 1-Hydroxybenzotriazole hydrate CAS No. 123333-53-9

1-Hydroxybenzotriazole hydrate

Katalognummer: B020890
CAS-Nummer: 123333-53-9
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: PJUPKRYGDFTMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxybenzotriazole hydrate (HOBt) is an organic compound that serves as a critical coupling reagent in peptide synthesis . It is widely utilized to produce activated esters from carboxylic acids in the presence of dehydrating agents like carbodiimides (e.g., DIC or EDC) . These activated esters, specifically O-acylisourea intermediates, subsequently react with amines at ambient temperature to form amide bonds with high efficiency and yield . The core research value of HOBt lies in its ability to significantly suppress racemization (epimerization) during the coupling of protected amino acids, thereby preserving the stereochemical integrity of the synthesized peptides . Its mechanism involves the interception of a labile O-acylisourea intermediate—formed from the reaction between a carbodiimide and a carboxylic acid—to generate a more stable, benzotriazole-based active ester (O-acyl-OBt) . This stabilized intermediate is less prone to undergo side reactions, such as rearrangement to unreactive N-acylureas, and reacts eagerly with nucleophilic amines to deliver the desired amide product . While HOBt is a benchmark reagent, its derivative, 1-Hydroxy-7-azabenzotriazole (HOAt), often provides superior performance due to an additional "anchimeric assistance" effect from its 7-aza nitrogen, which further accelerates coupling and minimizes racemization . Furthermore, halogenated variants like 6-Chloro-HOBt have been developed, offering enhanced reactivity and improved safety profiles . HOBt is typically handled in its monohydrate form (C6H5N3O·H2O) . It is critical to note that the anhydrous form of HOBt is considered explosive, and commercial products are often the safer monohydrate crystal, which contains approximately 11.7% water by weight . Due to its classification as an explosive hazard, transportation of HOBt is heavily restricted . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

1-hydroxybenzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924462
Record name 1H-Benzotriazol-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-53-9, 80029-43-2
Record name 1-Hydroxy-1H-benzotriazole hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123333-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxybenzotriazole hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80029-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxybenzotriazole monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hydroxybenzotriazole Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of 1-Hydroxybenzotriazole Hydrate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) is a crucial additive in organic synthesis, most notably in the formation of amide bonds, a fundamental linkage in peptides and numerous pharmaceutical compounds.[1] This technical guide provides an in-depth analysis of the applications, mechanism of action, and practical considerations of utilizing HOBt in synthetic workflows. Quantitative data on its performance relative to other common coupling additives is presented, alongside detailed experimental protocols for key applications.

Core Applications of 1-Hydroxybenzotriazole Hydrate

The primary application of HOBt in organic synthesis is as a coupling additive, particularly in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2] Its principal functions are:

  • Racemization Suppression: During peptide synthesis, the activated carboxylic acid of an amino acid can form a 5(4H)-oxazolone intermediate. This planar structure is susceptible to deprotonation and reprotonation, leading to a loss of stereochemical integrity (racemization).[3] HOBt effectively intercepts the highly reactive carbodiimide-activated intermediate to form an active ester, which is less prone to cyclization into the oxazolone.[3][4]

  • Increased Reaction Efficiency: By converting the initial activated species into a more reactive HOBt-ester, the rate of the desired aminolysis reaction is enhanced, leading to higher yields and shorter reaction times.[1]

  • Minimization of Side Reactions: Besides racemization, HOBt helps to reduce other side reactions, such as the formation of N-acylurea, an inactive byproduct that can complicate purification.[2]

While highly effective, it is important to note that HOBt, especially in its anhydrous form, is potentially explosive and should be handled with care.[5]

Mechanism of Action

The synergistic role of HOBt in carbodiimide-mediated couplings is a cornerstone of its utility. The generally accepted mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide (B86325) (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Active Ester: HOBt, acting as a nucleophile, rapidly reacts with the O-acylisourea intermediate. This step is crucial as it prevents the rearrangement of the O-acylisourea to the undesired N-acylurea and suppresses the formation of the racemization-prone oxazolone.

  • Amide Bond Formation: The incoming amine nucleophilically attacks the carbonyl carbon of the HOBt active ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[6]

dot```dot graph "EDC_HOBt_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; EDC [label="EDC", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05"]; HOBt [label="HOBt", fillcolor="#F1F3F4"]; HOBt_Ester [label="HOBt Active Ester\n(Less prone to racemization)", fillcolor="#34A853"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4"]; Amide [label="Amide\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="Oxazolone\n(Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Regenerated_HOBt [label="Regenerated HOBt", fillcolor="#F1F3F4"];

// Edges Carboxylic_Acid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> HOBt_Ester [label="+ HOBt"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Amine"]; Amine -> Amide; O_Acylisourea -> N_Acylurea [label="Rearrangement", style=dashed]; O_Acylisourea -> Oxazolone [label="Cyclization", style=dashed]; HOBt_Ester -> Regenerated_HOBt [style=dashed]; }

Caption: General workflow for a single SPPS cycle using DIC/HOBt.

Conclusion

This compound remains a cornerstone additive in organic synthesis, particularly for the construction of amide bonds in peptide and medicinal chemistry. Its ability to effectively suppress racemization, minimize side reactions, and enhance coupling efficiency makes it a reliable and cost-effective choice for a wide range of applications. While newer additives such as Oxyma and HOAt may offer advantages in specific, challenging syntheses, HOBt provides a robust and well-established methodology for routine amide bond formation. The selection of the appropriate coupling conditions and additives should always be guided by the specific substrates and desired outcomes of the synthetic endeavor.

References

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of 1-Hydroxybenzotriazole Hydrate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the formation of the amide bond is the foundational reaction. The efficiency and fidelity of this crucial step are paramount to obtaining high-purity peptides for therapeutic and research applications. While primary coupling agents activate the carboxylic acid moiety for aminolysis, the use of additives is often critical to steer the reaction towards the desired product and away from deleterious side reactions. Among these additives, 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) has established itself as an indispensable tool. This technical guide provides a comprehensive exploration of the mechanism of action of HOBt in peptide coupling, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its pivotal role.

The Core Function of HOBt: A Mechanistic Overview

At its heart, the role of 1-Hydroxybenzotriazole (HOBt) in peptide coupling is to act as a relay agent for the activated carboxylic acid.[1][2] When a carboxylic acid is activated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt (e.g., PyBOP), it forms a highly reactive, but often unstable, intermediate.[3] This intermediate is susceptible to several undesirable side reactions, most notably racemization of the chiral α-carbon.[1]

HOBt intervenes by rapidly reacting with this initial activated species to form a more stable, yet still highly reactive, benzotriazolyl active ester (OBt ester).[1][3] This OBt ester then serves as the acylating agent for the incoming amine, forming the desired peptide bond and regenerating HOBt. The key to HOBt's effectiveness lies in the fact that the rate of formation of the OBt ester and its subsequent aminolysis is significantly faster than the rate of racemization and other side reactions.[4]

Data Presentation: The Impact of HOBt on Peptide Synthesis

The inclusion of HOBt as an additive in peptide coupling reactions has a demonstrable positive impact on both the yield and the stereochemical purity of the resulting peptide. The following tables summarize quantitative data from various studies, comparing the performance of different coupling reagents with and without the presence of HOBt.

Table 1: Comparative Racemization Levels with Various Coupling Reagents

Coupling Reagent/MethodAdditive% D-Isomer (Epimerization)
HBTUHOBt1.5 - 5.0%
HATUHOAt*0.5 - 2.0%
HCTU6-Cl-HOBt1.0 - 4.0%
TBTUHOBt2.0 - 6.0%
PyBOPHOBt1.0 - 3.5%
COMUOxymaPure< 1.0%
DICHOBt0.5 - 2.5%

*HOAt (1-Hydroxy-7-azabenzotriazole) is a derivative of HOBt.

Table 2: Impact of Additives on Peptide Coupling Yield

Coupling ReagentAdditiveSolventReaction Time (min)Yield (%)
HATUHOAtDMF30~99%[5]
HBTUHOBtDMF30~95-98%[5]
TBTUHOBtDMF30~95-98%[5]
PyBOPHOBtDMF30~95%[5]
DCCHOBtDCM-Increased yields reported[4]
EDCHOBtDMF-Increased yields reported[1]

Experimental Protocols

The following are representative experimental protocols for common peptide coupling reactions utilizing HOBt.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (5 equivalents based on resin substitution)

  • 1-Hydroxybenzotriazole hydrate (HOBt) (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Remove the N-terminal Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF and then DCM.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC to the resin suspension.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times).[6]

Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

Materials:

  • N-protected peptide/amino acid with a free carboxylic acid (1.0 equivalent)

  • C-protected peptide/amino acid with a free amine (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • This compound (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected peptide/amino acid and the C-protected peptide/amino acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt to the solution and stir until it is dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the reaction mixture, followed by the dropwise addition of DIPEA or NMM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with dilute aqueous acid (e.g., 1N HCl) to remove excess base and the urea (B33335) byproduct, followed by a wash with dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid and HOBt, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude peptide.

  • The crude product can be further purified by flash chromatography or recrystallization.

Protocol 3: Solution-Phase Peptide Synthesis using PyBOP/HOBt

This protocol provides a general procedure for coupling amino acids in solution using a phosphonium-based reagent.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • C-protected amino acid or peptide (1.0 equivalent)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended for minimizing racemization) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and the C-protected amino acid or peptide in a suitable solvent such as DMF or DCM.[7]

  • Add PyBOP (and optional HOBt) to the solution.[7]

  • Add DIPEA to the reaction mixture.[7]

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

  • After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.[7]

Mandatory Visualization: Mechanistic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways in peptide coupling and the critical role of HOBt.

G cluster_activation Carboxylic Acid Activation cluster_without_hobt Pathway without HOBt cluster_with_hobt Pathway with HOBt cluster_coupling Peptide Bond Formation RCOOH R-COOH (Carboxylic Acid) ActivatedIntermediate [R-CO-O-C(=NHR')NHR']+ (O-Acylisourea Intermediate) RCOOH->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Agent (e.g., Carbodiimide) CouplingAgent->ActivatedIntermediate Oxazolone (B7731731) 5(4H)-Oxazolone (Racemization) ActivatedIntermediate->Oxazolone Side Reaction 1 NAcylurea N-Acylurea (Unreactive) ActivatedIntermediate->NAcylurea Side Reaction 2 HOBt HOBt OBtEster R-CO-OBt (OBt Active Ester) ActivatedIntermediate->OBtEster + HOBt (Fast) HOBt->OBtEster Peptide R-CO-NH-R' (Peptide) OBtEster->Peptide + H₂N-R' (Fast) Amine H₂N-R' (Amine) Amine->Peptide

HOBt intercepts the unstable activated intermediate.

G cluster_racemization Racemization Pathway cluster_hobt_intervention HOBt Intervention cluster_coupling Desired Coupling ActivatedEster Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate ActivatedEster->Oxazolone Slow OBtEster L-Aminoacyl-OBt Ester (Less prone to racemization) ActivatedEster->OBtEster + HOBt (Fast) RacemicMixture Racemic Mixture (L- and D-Amino Acid) Oxazolone->RacemicMixture Fast HOBt HOBt HOBt->OBtEster Peptide L-Peptide OBtEster->Peptide + H₂N-Peptide (Fast) Amine H₂N-Peptide Amine->Peptide

HOBt suppresses racemization by avoiding oxazolone formation.

Conclusion

This compound is a cornerstone additive in modern peptide synthesis for good reason. Its mechanism of action, centered around the in situ formation of a stable and reactive OBt active ester, provides a crucial kinetic advantage over deleterious side reactions. By intercepting the highly reactive initial activated species, HOBt effectively suppresses racemization and minimizes the formation of unreactive byproducts, leading to higher yields and purities of the target peptide. The quantitative data and experimental protocols provided in this guide underscore the practical benefits of employing HOBt in peptide coupling strategies. For researchers and professionals in drug development, a thorough understanding of the mechanistic role of HOBt is essential for the rational design and optimization of robust and efficient peptide synthesis protocols.

References

A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt hydrate) is a crucial reagent in organic synthesis, most notably in peptide chemistry. Its efficacy in minimizing racemization and enhancing coupling efficiency has made it an indispensable tool in the development of peptide-based therapeutics and other fine chemicals. This technical guide provides an in-depth overview of the physical and chemical properties of HOBt hydrate, detailed experimental protocols for its characterization, and a visualization of its role in peptide bond formation.

Physical and Chemical Properties

1-Hydroxybenzotriazole hydrate is a white to off-white crystalline solid.[1] The commercial product typically contains water, often as a monohydrate.[2][3] Anhydrous HOBt is known to be explosive, hence it is commercially available and handled as the hydrate.[2]

Structural Information
PropertyValue
IUPAC Name 1-hydroxybenzotriazole;hydrate[4]
Synonyms HOBt hydrate, 1-Hydroxy-1,2,3-benzotriazole hydrate[5]
CAS Number 123333-53-9[3][4]
Molecular Formula C₆H₅N₃O · xH₂O
Molecular Weight 135.12 g/mol (anhydrous basis)[6]
InChI InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2[4][6]
SMILES O.On1nnc2ccccc12[4]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Melting Point 155-159 °C (decomposes)[3]
Boiling Point Decomposes upon heating[3]
Solubility Slightly soluble in water. Soluble in DMF (0.1 g/mL, clear).[6]
pKa 5.65 (in 95% acetonitrile-water)[7]
Flash Point 157 °C[6]

Spectral Data

Infrared (IR) Spectroscopy
Peak (cm⁻¹)Assignment
~3400-3000O-H stretch (hydrate and N-OH)
~1600-1450C=C aromatic ring stretch
~1400-1200C-N stretch
~1100-1000N-O stretch

Note: Specific peak values can be found in the referenced spectra.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): [11][12]

Chemical Shift (ppm)MultiplicityAssignment
~7.4-8.2mAromatic protons
~11.5br sN-OH proton
~3.3sWater (hydrate)

¹³C NMR: [4][13]

Chemical Shift (ppm)Assignment
~110-145Aromatic carbons

Note: Specific chemical shifts can be found in the referenced spectra.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form shows a molecular ion peak corresponding to its molecular weight.[14][15]

m/zAssignment
135[M]⁺ (anhydrous)
119[M-O]⁺
91[M-N₂O]⁺
64[C₅H₄]⁺

Experimental Protocols

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of this compound.[5][16][17][18]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 155 °C).

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire solid has melted (T2).

  • The melting point range is reported as T1-T2.

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.[19][20][21][22][23]

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMF)

  • Vials or test tubes with closures

  • Analytical balance

  • Shaker or magnetic stirrer

  • Temperature-controlled bath

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Quantify the concentration of HOBt hydrate in the diluted solution using a pre-calibrated analytical method.

  • Calculate the solubility from the concentration and dilution factor.

Role in Peptide Synthesis

This compound is a cornerstone additive in carbodiimide-mediated peptide coupling reactions. Its primary functions are to suppress racemization of the activated amino acid and to increase the coupling efficiency by converting the O-acylisourea intermediate into a more reactive and stable HOBt-ester.[1][24][25][26][27]

Peptide Coupling Workflow

The following diagram illustrates a typical workflow for a peptide coupling reaction utilizing HOBt.

G General Workflow for HOBt-Mediated Peptide Coupling cluster_activation Activation cluster_coupling Coupling cluster_products Products A Carboxylic Acid (N-protected Amino Acid) D O-Acylisourea Intermediate A->D + Carbodiimide B Carbodiimide (e.g., DCC, EDC) B->D C 1-Hydroxybenzotriazole Hydrate (HOBt) E HOBt Active Ester C->E D->E + HOBt G Peptide Bond Formation E->G + Amine F Amine (N-terminus of peptide) F->G H Coupled Peptide G->H I Urea Byproduct G->I J Regenerated HOBt G->J

Caption: Workflow of HOBt-mediated peptide coupling.

Mechanism of Action

The diagram below details the chemical pathway of HOBt's involvement in suppressing racemization and facilitating amide bond formation.

G Mechanism of HOBt in Peptide Coupling A Carboxylic Acid R-COOH C O-Acylisourea Intermediate Unstable & Prone to Racemization A->C Reacts with B Carbodiimide R'-N=C=N-R' B->C E HOBt Active Ester More Stable & Highly Reactive C->E Intercepted by D HOBt Benzotriazole-OH D->E G Peptide Bond R-CO-NH-R'' E->G Reacts with F Amine R''-NH₂ F->G H Urea Byproduct R'-NH-CO-NH-R' G->H Byproduct I Regenerated HOBt G->I Regenerated

Caption: HOBt's mechanism in peptide synthesis.

Safety and Handling

This compound is a flammable solid and can be explosive when dry.[3] It should be handled with care, avoiding shock, friction, and heat. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This compound remains a vital reagent in synthetic chemistry, particularly for the synthesis of complex peptides. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided protocols offer a foundation for the characterization and application of this important compound.

References

The Guardian of Chirality: An In-depth Technical Guide to the Role of HOBt Hydrate in Suppressing Racemization during Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the loss of a specific enantiomeric form at a chiral center, can lead to the formation of inactive or even harmful diastereomers, compromising the therapeutic efficacy and safety of a synthetic peptide. This technical guide provides a comprehensive exploration of the critical role of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) as a key additive in suppressing racemization during amide bond formation, a cornerstone of peptide chemistry.

The Mechanism of Racemization and the HOBt Intervention

Racemization during amide bond formation, particularly in peptide synthesis, is a significant challenge that primarily occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid.[1] This intermediate can then be attacked by the amine component from either face, leading to a loss of the original stereochemistry.

The addition of HOBt hydrate in conjunction with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), fundamentally alters the reaction pathway to mitigate this risk.[2][3][4] HOBt acts by intercepting the highly reactive O-acylisourea intermediate formed from the reaction between the carboxylic acid and the carbodiimide. This interception leads to the formation of a more stable HOBt-active ester.[1][2][5] This active ester is significantly less prone to forming the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the activated amino acid.[1] The incoming amine then reacts with this more stable active ester to form the desired amide bond with minimal racemization.[2]

G

Quantitative Analysis of Racemization Suppression

The efficacy of HOBt in minimizing racemization has been demonstrated in numerous studies. The following tables summarize key quantitative data, comparing the extent of epimerization with and without HOBt, and in comparison to other additives.

Coupling ReactionAdditive% EpimerizationReference
Boc-Leu-Phe-OH + H-Val-OtBu (in DMF)None14.3%[5]
Boc-Leu-Phe-OH + H-Val-OtBu (in DMF)HOBt (1.2 equiv.)< 1%[5]
Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resinDCC/HOBt18% (l-d-l epimer)[5]
Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resinDCC/HOAt6% (l-d-l epimer)[5]

Table 1: Effect of HOBt on Racemization in a Model Peptide Coupling.

Coupling AdditiveCoupling Reagent% Epimerization (l-d-l isomer)Reference
HOBtDCC18%[1]
HOAtDCC6%[1]
HOBtBOP/HBTU/HATU + DIEA/NMM (5 mins)5-33%[1]
HOAtBOP/HBTU/HATU + DIEA/NMM (5 mins)5-33%[1]
HOBtBOP/HBTU/HATU + TMP<1%[1]
HOAtBOP/HBTU/HATU + TMP<1%[1]
HOBtDIPCDI (5 mins pre-activation)<1%[1]
HOAtDIPCDI (5 mins pre-activation)<1%[1]

Table 2: Comparative Epimerization Data for HOBt and HOAt in a "Difficult" Solid-Phase Peptide Synthesis.

These data clearly illustrate the significant reduction in racemization achieved by the inclusion of HOBt. While derivatives such as 7-aza-1-hydroxybenzotriazole (HOAt) can offer even greater suppression in some challenging cases due to electronic effects that further stabilize the active ester, HOBt remains a highly effective and widely used standard.[1][5]

Experimental Protocols

To accurately assess the level of racemization and the effectiveness of suppressants like HOBt, standardized experimental protocols are essential. Below are detailed methodologies for a typical solid-phase peptide synthesis (SPPS) coupling reaction and a general procedure for the analysis of diastereomeric purity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Studies

This protocol outlines a general procedure for manual Fmoc-based SPPS, which can be adapted to compare the efficacy of different coupling additives.

Materials:

  • Appropriate resin (e.g., Rink Amide MBHA resin)

  • N,N-dimethylformamide (DMF)

  • 20% piperidine (B6355638) in DMF (v/v)

  • Fmoc-protected amino acids

  • Coupling agent (e.g., DIC)

  • Coupling additive (e.g., HOBt hydrate)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt hydrate (3 equivalents), and DIC (3 equivalents) in DMF.

    • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using an appropriate cleavage cocktail.

G Start Start with Resin-bound Amino Acid or Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-AA, Coupling Reagent, HOBt Hydrate in DMF Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat_Cycle Repeat for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Analysis Analysis of Crude Peptide (HPLC) Cleavage->Analysis

Protocol 2: HPLC Analysis of Peptide Diastereomers

This protocol provides a general method for quantifying the level of racemization in a synthetic peptide.

Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.

Materials:

  • Crude synthetic peptide

  • HPLC system with a UV detector

  • Appropriate reversed-phase HPLC column (e.g., C18)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).

  • HPLC Method:

    • Inject the sample onto the HPLC system.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and its diastereomer. The diastereomer will typically have a slightly different retention time.

    • Integrate the peak areas to determine the relative percentage of each isomer, which corresponds to the extent of racemization.

Conclusion

HOBt hydrate is an indispensable tool in modern peptide synthesis, playing a crucial role in the preservation of stereochemical integrity. By forming a more stable active ester intermediate, it effectively suppresses the formation of the planar oxazolone that leads to racemization. The quantitative data consistently demonstrates a significant reduction in epimerization when HOBt is employed. For researchers and professionals in drug development, a thorough understanding of the mechanism and application of HOBt is fundamental to the successful synthesis of high-purity, biologically active peptides. While alternative additives exist, the cost-effectiveness and proven efficacy of HOBt hydrate ensure its continued prominence in the field.

References

A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate (HOBt Hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a critical reagent in organic synthesis, particularly in the field of peptide chemistry. It covers its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its application and synthesis.

Chemical Identity and Properties

1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive to improve the efficiency and reduce racemization during amide bond formation.[1] For safety reasons, as the anhydrous form is explosive, HOBt is commercially available as a hydrate (HOBt hydrate), which contains water to desensitize its explosive nature.[1][2] It is typically a white to off-white crystalline powder.[2]

CAS Numbers and Molecular Formulas

The specific CAS number and molecular formula for 1-Hydroxybenzotriazole vary depending on its hydration state. It is crucial for researchers to note these differences for accurate documentation and procurement.

Compound NameCAS NumberMolecular FormulaNotes
1-Hydroxybenzotriazole hydrate123333-53-9[3]C₆H₅N₃O · xH₂O[3]The most common commercial form with an unspecified amount of water. Often wetted with ≥20% water for stability.
1-Hydroxybenzotriazole monohydrate80029-43-2[1]C₆H₇N₃O₂ or C₆H₅N₃O · H₂O[3][4]Contains one molecule of water per molecule of HOBt.
1-Hydroxybenzotriazole (Anhydrous)2592-95-2[5]C₆H₅N₃O[1]Highly explosive and not typically used or transported.
Physicochemical Data

The following table summarizes key physicochemical properties of HOBt hydrate, which are essential for its handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molar Mass 135.13 g/mol (anhydrous basis)[5]
153.14 g/mol (monohydrate)[3][5]
Appearance White to off-white crystalline powder[2]
Melting Point 155-158 °C (decomposes)[6][7]
Solubility DMF: 100 mg/mL, clear[7]
Water: Slightly soluble[6][7]
Storage Temperature Room Temperature (Store below 4°C/39°F for long-term stability)[7]

Role and Mechanism in Peptide Synthesis

HOBt hydrate is a cornerstone additive in carbodiimide-mediated peptide synthesis, a method fundamental to drug discovery and development. Its primary role is to act as a nucleophilic catalyst that minimizes side reactions and preserves the stereochemical integrity of the amino acids being coupled.[2][8]

When a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable and prone to two undesirable pathways:

  • Racemization: Loss of the chiral purity of the activated amino acid.[2]

  • Rearrangement: Conversion into a stable, unreactive N-acylurea byproduct.[2]

HOBt effectively intercepts the labile O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-active ester.[2] This new intermediate is significantly less susceptible to racemization and does not rearrange into N-acylurea. It then readily undergoes nucleophilic attack by the amine component to form the desired amide (peptide) bond with high efficiency and purity.[2]

Peptide Coupling Reaction Pathway

The following diagram illustrates the pivotal role of HOBt in a typical carbodiimide-mediated coupling reaction.

References

The Advent of a Peptide Synthesis Stalwart: A Technical History of 1-Hydroxybenzotriazole (HOBt)

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1-Hydroxybenzotriazole (B26582) (HOBt) has been an indispensable tool in the arsenal (B13267) of peptide chemists. This technical guide delves into the discovery, history, and core functionalities of HOBt as a coupling reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pivotal role in overcoming one of the most significant hurdles in peptide synthesis: racemization.

First introduced in 1970 by Wolfgang König and Rolf Geiger, HOBt emerged as a solution to the persistent problem of racemization during peptide bond formation.[1][2] Prior to its discovery, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) was often plagued by the loss of stereochemical integrity of the amino acids, leading to impure peptide products with potentially compromised biological activity. HOBt's ability to suppress this side reaction while enhancing coupling efficiency marked a significant advancement in the field.[2]

The Specter of Racemization and the HOBt Solution

The primary challenge in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To achieve this, the carboxyl group must be activated. However, this activation can lead to an undesirable side reaction: the formation of a 5(4H)-oxazolone intermediate. This planar structure is prone to tautomerization, which can result in the loss of the original stereochemistry at the α-carbon, a process known as racemization.

The genius of HOBt lies in its ability to intercept the highly reactive activated carboxylic acid intermediate, forming a more stable active ester. This HOBt-ester is significantly less prone to cyclizing into the problematic oxazolone. Instead, it readily reacts with the incoming amine of the next amino acid to form the desired peptide bond, preserving the stereochemical purity of the product.

Figure 1: Logical workflow illustrating the problem of racemization and the role of HOBt as a solution.

Quantitative Impact of HOBt on Racemization

The introduction of HOBt as an additive in peptide coupling reactions brought about a dramatic and quantifiable reduction in racemization. The data below, compiled from studies on model peptides, clearly illustrates the effectiveness of HOBt in preserving stereochemical integrity compared to using a coupling agent alone.

Coupling MethodPeptide Model% Epimerization (Undesired Diastereomer)Reference
DCC aloneBoc-Leu-Phe-OH + H-Val-OtBu14.3%[3]
DCC with HOBtBoc-Leu-Phe-OH + H-Val-OtBu< 1.0%[3]
DCC with HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%[4]
DCC with HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%[4]

Note: HOAt (1-Hydroxy-7-azabenzotriazole) is a related additive developed later, often showing even greater efficacy in suppressing racemization.

Experimental Protocols

Synthesis of 1-Hydroxybenzotriazole

While the original 1970 publication by König and Geiger details its application, a common modern laboratory synthesis of HOBt is as follows:

Materials:

Procedure:

  • Dissolve 78.8g of o-Nitrochlorobenzene in 500ml of toluene in a reaction flask equipped with a stirrer and a reflux condenser.

  • Add 120ml of hydrazine hydrate to the solution and stir for 10-20 minutes.

  • Heat the mixture to 110-120 °C and maintain a reflux for 3-5 hours. Water generated during the reaction should be separated.

  • After the reaction is complete, neutralize the mixture with a 40% sodium hydroxide solution.

  • Recover the toluene and excess hydrazine hydrate under reduced pressure.

  • Acidify the remaining aqueous solution with 1M hydrochloric acid to a pH of 3.2-3.5, which will cause a solid to precipitate.

  • Cool the mixture to 5-10 °C and filter the solid.

  • Recrystallize the solid from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 1-hydroxybenzotriazole as a white powder.[5]

Standard DCC/HOBt Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an N-protected amino acid to a resin-bound peptide using DCC and HOBt.

Materials:

  • Resin with N-terminal deprotected peptide

  • N-protected amino acid (e.g., Fmoc-amino acid)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF.

  • Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF and then with DCM.

  • In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

  • Add the solution of the amino acid and HOBt to the resin.

  • In another vessel, dissolve DCC (3 equivalents) in DCM.

  • Add the DCC solution to the resin mixture.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a ninhydrin (B49086) test.

  • After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

Peptide_Coupling_Workflow start Start: Carboxylic Acid (AA1) + Amine (AA2) activation Activation: Add DCC and HOBt start->activation intermediate Formation of HOBt Active Ester activation->intermediate coupling Coupling: Nucleophilic attack by Amine (AA2) intermediate->coupling peptide Peptide Bond Formation: AA1-AA2 coupling->peptide byproduct Byproducts: Dicyclohexylurea (DCU) + regenerated HOBt coupling->byproduct end End: Dipeptide peptide->end

Figure 2: Experimental workflow for a typical DCC/HOBt mediated peptide coupling reaction.

Conclusion and Outlook

The discovery of 1-Hydroxybenzotriazole by König and Geiger was a landmark event in the history of peptide synthesis. Its ability to act as an efficient racemization suppressor transformed the landscape of peptide chemistry, enabling the synthesis of purer, more complex peptides. While newer additives and coupling reagents have since been developed, HOBt remains a widely used and cost-effective solution for many applications. Its historical significance and foundational role in modern peptide synthesis are undeniable, making it a subject of essential knowledge for any researcher in the field. However, it is important to note that anhydrous HOBt is explosive, and appropriate safety precautions must be taken during its handling and storage.[2]

References

An In-Depth Technical Guide to 1-Hydroxybenzotriazole: Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Hydroxybenzotriazole (HOBt) is an indispensable reagent in modern organic synthesis, most notably in the formation of amide bonds for peptide synthesis.[1][2] It functions as a coupling additive, typically with carbodiimides like DCC or EDC, to enhance reaction efficiency and, critically, to suppress the racemization of chiral centers.[1][3] HOBt is commercially available in two primary forms: a hydrate (B1144303) and an anhydrous solid. The choice between these forms is dictated by a crucial balance of reactivity, safety, and the specific requirements of the chemical transformation. This guide provides a detailed comparison of HOBt hydrate and anhydrous HOBt to inform selection and ensure safe handling and application.

Core Properties: A Comparative Overview

The fundamental difference between the two forms lies in the presence of water molecules within the crystal structure of the hydrate. This water content significantly influences the stability, handling, and reactivity profile of the compound.

PropertyHOBt HydrateHOBt AnhydrousReferences
Chemical Formula C₆H₅N₃O · xH₂OC₆H₅N₃O[4][5]
Molecular Weight 153.14 g/mol (monohydrate)135.12 g/mol [6][7]
Appearance White to off-white crystalline powderWhite crystalline powder[8][9]
Water Content Typically ~11-15%, can be up to 20%< 1%[4][8][10][11]
Melting Point 155-158 °C (decomposes)156-159 °C (decomposes)[4][12][13]
Solubility Slightly soluble in water. Soluble in DMF.Soluble in polar organic solvents like DMF and DMSO.[5][9][12]
Stability Generally stable, not explosive.Explosive when dry. Sensitive to heat, friction, and shock.[5][8][14][15]
Safety and Handling: A Critical Distinction

The most significant divergence between the two forms of HOBt is their safety profile.

Anhydrous HOBt is classified as an explosive material and must be handled with extreme caution.[8][14] It is sensitive to heat, friction, and shock, and its transport is heavily restricted.[11][14] Due to its hazardous nature, it should only be used in controlled environments by personnel experienced in handling explosive compounds. Storage should be in a cool, dry, inert atmosphere, away from any sources of ignition.[5][16]

HOBt hydrate , by contrast, is significantly safer due to the presence of water, which desensitizes the molecule and mitigates its explosive properties.[14][15] Commercial preparations are typically wetted with at least 11-20% water.[4][10] While still requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), it does not carry the same explosion risk as its anhydrous counterpart, making it the preferred choice for most standard applications.[15][17]

Hazard InformationHOBt HydrateHOBt AnhydrousReferences
GHS Classification Danger; Desensitized Explosive, Eye IrritantDanger; Explosive, Skin/Eye/Respiratory Irritant[4][10][18]
Hazard Statements H207 (May fire in mass), H319 (Causes serious eye irritation)H203 (Explosive; fire, blast or projection hazard), H315, H319, H335[4][18]
Primary Risk Significantly lower explosion risk.High risk of explosion if dry, heated under confinement, or subjected to shock/friction.[5][8][11]
Storage Cool, dry, well-ventilated area. Keep container tightly closed.Store under inert gas in a dry environment. Avoid heat, sparks, and friction.[5][17]
Application in Synthesis: When to Use Which Form

The choice between HOBt hydrate and anhydrous HOBt hinges on the reaction's sensitivity to water.

  • HOBt Hydrate is the standard and recommended choice for the vast majority of applications, including routine solid-phase and solution-phase peptide synthesis.[17] For most carbodiimide-mediated couplings, the small amount of water present does not significantly interfere with the reaction. Its enhanced safety profile makes it the more practical and prudent option.

  • Anhydrous HOBt is reserved for reactions that are strictly moisture-sensitive.[5] In these cases, the presence of water could lead to undesirable side reactions or decreased yields. The anhydrous form is more reactive and can lead to improved coupling efficiency under these specific, strictly anhydrous conditions.[5] However, the significant safety risks associated with its use mean it should only be selected when absolutely necessary.

Experimental Protocols

Standard Peptide Coupling using HOBt Hydrate and DIC

This protocol outlines a standard procedure for coupling an N-protected amino acid to a resin for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (5 equivalents based on resin substitution)

  • HOBt hydrate (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • Resin with N-terminal deprotected amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF. After swelling, deprotect the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt hydrate in a minimal volume of DMF.[19]

  • Add the amino acid/HOBt solution to the suspended resin.

  • Add the DIC to the resin mixture.[19]

  • Allow the reaction to proceed at room temperature with agitation for 1-2 hours.

  • Monitor the reaction for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative test indicates the primary amine has been consumed.[19]

  • Once complete, filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[19]

Determination of Water Content in HOBt Hydrate

The Karl Fischer (KF) titration is the most accurate and widely used method for determining the water content in HOBt hydrate.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate KF reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or appropriate solvent

  • HOBt hydrate sample

  • Airtight syringe or weighing boat

Procedure:

  • Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Accurately weigh a sample of HOBt hydrate. The sample size should be appropriate for the expected water content and the type of titrator used.

  • Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Initiate the titration. The instrument will automatically titrate the water in the sample with the KF reagent until the endpoint is reached.

  • The instrument's software will calculate the water content, typically expressed as a weight percentage.

  • It is recommended to perform the measurement in triplicate to ensure accuracy.

Visualizations

// Nodes start [label="Start: Select HOBt Form", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is the reaction\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; use_anhydrous [label="Use Anhydrous HOBt", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2]; use_hydrate [label="Use HOBt Hydrate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; note_anhydrous [label="Handle with extreme caution.\n(Explosive Hazard)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; note_hydrate [label="Standard choice for most applications.\n(Enhanced Safety)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q1; q1 -> use_anhydrous [label=" Yes"]; q1 -> use_hydrate [label=" No / Unsure "]; use_anhydrous -> note_anhydrous [style=dashed, arrowhead=none]; use_hydrate -> note_hydrate [style=dashed, arrowhead=none]; } dot Caption: Decision logic for selecting the appropriate form of HOBt.

workflow activated_ester activated_ester add_amine add_amine activated_ester->add_amine form_amide form_amide add_amine->form_amide

References

Safeguarding Synthesis: A Technical Guide to Handling 1-Hydroxybenzotriazole Hydrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions and handling procedures for 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a valuable reagent in peptide synthesis and other chemical transformations. Due to its potential hazards, a thorough understanding of its properties and strict adherence to safety protocols are paramount for all laboratory personnel.

Hazard Identification and Classification

1-Hydroxybenzotriazole hydrate is classified as a desensitized explosive and a flammable solid. The primary hazards are associated with its potential for explosion when dry, heated under confinement, or subjected to shock or friction.[1][2] The commercially available form typically contains water (9-20 wt%) to reduce its explosive sensitivity.[1][3] However, even in its hydrated form, it must be handled with extreme care. Anhydrous HOBt is a more potent explosive.[1]

Key hazards include:

  • Explosive Hazard: Risk of explosion when dry, upon impact, friction, or if heated under confinement.[1][2]

  • Flammability: HOBt hydrate is a flammable solid.[2][4][5]

  • Thermal Sensitivity: The compound can undergo a dangerous self-accelerating decomposition reaction if heated.[1]

  • Health Hazards: Causes eye irritation and may cause skin and respiratory tract irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₆H₅N₃O · xH₂O[4]
Molecular Weight 135.12 g/mol (anhydrous)[4]
Appearance White to off-white crystalline powder[1]
Melting/Decomposition Point 156-159 °C (decomposes)[1]
Solubility 0.3% in water at 20°C[1]

Thermal Stability and Decomposition Data

The thermal stability of HOBt hydrate has been investigated using various thermoanalytical techniques. This data is crucial for understanding the conditions to avoid during its handling and storage.

Differential Scanning Calorimetry (DSC)

DSC analysis of HOBt hydrate reveals an endothermic event corresponding to melting, followed by a significant exothermic decomposition.

ParameterValue
Melting Peak Temperature 94 °C
Decomposition Peak Temperature 215 °C
Heat of Decomposition 1.6 kJ/g

Data sourced from a thermal hazard evaluation study.[1]

Accelerating Rate Calorimetry (ARC)

ARC experiments provide data on the behavior of a substance under adiabatic conditions, simulating a worst-case thermal runaway scenario.

ParameterValue
Runaway Thermal Decomposition Start Temperature 151 °C
Maximum Temperature Rise Rate ~3400 K/min
Maximum Pressure Rise Rate ~13 kbar/min

Data sourced from a thermal hazard evaluation study.[1]

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments used to assess the hazards of energetic materials like HOBt hydrate.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the temperatures of melting and exothermic decomposition, and to quantify the energy released during decomposition.

Methodology:

  • A small, precisely weighed sample of HOBt hydrate (typically 1-5 mg) is placed into an aluminum or high-pressure resistant crucible.

  • The crucible is hermetically sealed.

  • The sample is placed in the DSC instrument alongside an empty reference crucible.

  • The instrument heats both the sample and reference crucibles at a constant rate (e.g., 5-10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks on the resulting thermogram. The area under the exothermic peak is integrated to calculate the heat of decomposition.

Accelerating Rate Calorimetry (ARC) for Thermal Runaway Evaluation

Objective: To determine the onset temperature of self-accelerating decomposition and to measure the rates of temperature and pressure rise under adiabatic conditions.

Methodology:

  • A larger sample of HOBt hydrate (typically 1-10 g) is placed in a robust, spherical sample container (a "bomb"), usually made of a non-reactive metal like titanium or stainless steel.

  • The bomb is equipped with a thermocouple to measure the sample temperature and a pressure transducer.

  • The bomb is placed within an adiabatic chamber, which is heated to a set starting temperature.

  • The instrument operates in a "Heat-Wait-Search" mode:

    • Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

    • Wait: The system holds the temperature constant to allow for thermal equilibrium.

    • Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), an exotherm is detected.

  • Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the chamber track the sample's temperature precisely, ensuring no heat is lost to the surroundings.

  • The temperature and pressure of the sample are recorded as a function of time throughout the runaway reaction until the reaction is complete.

UN Test 3(a)(ii) - BAM Fallhammer for Impact Sensitivity

Objective: To determine the sensitivity of a substance to the stimulus of impact.

Methodology:

  • A small amount of the test substance is placed in a standardized apparatus consisting of a steel anvil, a cylindrical steel plunger, and a guide for a falling weight.

  • A specified weight is dropped from a series of different heights onto the plunger, which then impacts the sample.

  • The test is performed a number of times at each height to determine the height at which there is a 50% probability of causing an explosion (audible report, flame, or smoke).

  • The result is expressed as the impact energy (mass of the weight multiplied by the drop height).

UN Test 3(b)(i) - BAM Friction Test

Objective: To determine the sensitivity of a substance to frictional stimuli.

Methodology:

  • A small amount of the test substance is spread on a porcelain plate.

  • A porcelain peg is placed on the sample and a specified load is applied.

  • The porcelain plate is moved back and forth under the peg for a set distance and duration.

  • The test is conducted with varying loads to find the lowest load at which an explosion, crackling, or sparks occur in at least one out of six trials.

Safe Handling and Storage Procedures

Strict adherence to the following procedures is mandatory when working with HOBt hydrate.

Personal Protective Equipment (PPE)

A minimum of the following PPE must be worn:

  • Chemical-resistant gloves (e.g., nitrile)[4]

  • Safety goggles with side shields or a face shield[4][6]

  • Flame-retardant lab coat

  • Closed-toe shoes

In situations where dust may be generated, respiratory protection (e.g., a NIOSH-approved respirator) should be used.[1][6]

Engineering Controls
  • Work with HOBt hydrate should be conducted in a well-ventilated chemical fume hood.[1]

  • Use spark-proof tools and explosion-proof equipment.[1][7]

  • An eyewash station and safety shower must be readily accessible.[1]

Handling Procedures
  • Avoid formation of dust and aerosols.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Do not allow the material to dry out. The dry residue is explosive.[9][10]

  • Avoid shock, friction, and heat.[1][11]

  • Use non-sparking tools.[7]

  • Keep away from sources of ignition, including open flames, hot surfaces, and sparks.[2][5][9]

  • Weighing and transferring should be done carefully to minimize dust generation.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Store in an explosion-proof refrigerator, below 4°C (39°F).[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]

  • Store protected from light.[1]

Emergency Procedures

Spills
  • Evacuate the area and remove all sources of ignition.[7][8]

  • If the material is dry, do not attempt to clean it up without consulting with safety professionals, as it may require explosives experts.[1]

  • For small, hydrated spills, carefully sweep or vacuum the material into a suitable, labeled disposal container, avoiding dust generation.[1]

  • The area of the spill may be wetted to prevent the material from drying out.[1]

Fire
  • In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4][5]

  • If HOBt hydrate is directly involved in a fire, there is a risk of explosion. Fight the fire from a protected location or evacuate and let it burn.[12]

  • Wear self-contained breathing apparatus (SCBA) when fighting fires involving this chemical.[8][9]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and logical relationships for handling HOBt hydrate.

SafeHandlingWorkflow start_end start_end ppe_check ppe_check eng_controls eng_controls handling_step handling_step storage_step storage_step waste_disposal waste_disposal start Start: Prepare to use HOBt Hydrate check_ppe Verify Correct PPE is Worn (Gloves, Goggles, Lab Coat) start->check_ppe check_hood Ensure Fume Hood is Operational check_ppe->check_hood prepare_area Prepare Work Area: Remove Ignition Sources, Ground Equipment check_hood->prepare_area weigh_transfer Carefully Weigh and Transfer HOBt Hydrate prepare_area->weigh_transfer reaction_setup Set up Reaction in Fume Hood weigh_transfer->reaction_setup store_unused Return Unused HOBt Hydrate to Explosion-Proof Storage reaction_setup->store_unused clean_up Clean Work Area and Equipment store_unused->clean_up dispose_waste Dispose of Contaminated Waste Properly clean_up->dispose_waste end End of Procedure dispose_waste->end EmergencyResponseDecisionTree incident_node incident_node action_node action_node decision_node decision_node outcome_node outcome_node incident Incident Occurs (Spill, Fire, Exposure) is_spill Is it a Spill? incident->is_spill is_fire Is it a Fire? is_spill->is_fire No spill_dry Is the Spill Dry? is_spill->spill_dry Yes is_exposure Is it an Exposure? is_fire->is_exposure No fire_small Is the Fire Small and Contained? is_fire->fire_small Yes exposure_type Type of Exposure? is_exposure->exposure_type Yes evacuate_expert Evacuate and Call Explosives Expert spill_dry->evacuate_expert Yes clean_wet_spill Clean Spill Carefully (Avoid Dust), Wet Area spill_dry->clean_wet_spill No use_extinguisher Use Appropriate Extinguisher fire_small->use_extinguisher Yes evacuate_alarm Evacuate and Activate Alarm fire_small->evacuate_alarm No skin_contact Flush Skin with Water for 15 min exposure_type->skin_contact Skin eye_contact Flush Eyes with Water for 15 min exposure_type->eye_contact Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

References

The Solubility Profile of 1-Hydroxybenzotriazole Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

1-Hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt hydrate) is an indispensable reagent in the synthesis of peptides and other complex organic molecules. Its efficacy as a coupling additive is critically influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of HOBt in common organic solvents, equipping researchers, scientists, and drug development professionals with the essential data and methodologies to optimize their synthetic protocols.

Quantitative Solubility Data

The solubility of 1-Hydroxybenzotriazole (HOBt), the anhydrous form of HOBt hydrate, has been experimentally determined in a variety of organic solvents at temperatures ranging from 278.15 K to 313.15 K. The mole fraction solubility of HOBt demonstrates a positive correlation with temperature. The following table summarizes the mole fraction solubility (x) of HOBt in sixteen common organic solvents at different temperatures.

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol (B129727)0.08210.09270.10430.11710.13110.14640.16320.1816
Ethanol (B145695)0.09230.10510.11910.13450.15140.16990.19030.2127
n-Propanol0.08870.10140.11540.13070.14750.16590.18620.2085
Isopropanol0.08450.09680.11020.12490.14100.15870.17810.1993
Acetone0.07620.08740.09980.11350.12850.14500.16310.1829
Butanone0.07890.09050.10330.11740.13290.14980.16850.1889
Isoamyl alcohol0.04610.05310.06100.06970.07940.09020.10210.1152
n-Hexanol0.04230.04880.05600.06410.07300.08290.09390.1060
n-Heptanol0.03890.04490.05160.05900.06730.07640.08650.0977
Isooctyl alcohol0.03150.03650.04210.04830.05510.06270.07110.0804
N,N-Dimethylformamide (DMF)0.19850.22230.24830.27670.30780.34180.37900.4197
Dimethyl sulfoxide (B87167) (DMSO)0.14530.16430.18520.20810.23320.26070.29080.3238
Ethyl acetate (B1210297)0.02890.03390.03960.04590.05310.06110.07000.0798
Acetonitrile0.02450.02880.03370.03920.04540.05240.06020.0689
1,4-Dioxane0.07110.08170.09350.10650.12090.13680.15440.1738
Toluene0.00510.00620.00750.00900.01080.01280.01520.0180

Data sourced from a study on the thermodynamic functions for the solubility of 1-hydroxybenzotriazole in sixteen solvents.[1][2]

The solubility of HOBt is highest in highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] It also exhibits good solubility in alcohols like ethanol and methanol.[1][2][3] In contrast, its solubility is significantly lower in less polar solvents like ethyl acetate and toluene, and it is poorly soluble in non-polar solvents.[1][2] The monohydrate form of HOBt is noted to have better solubility in common organic solvents like DMF, DMSO, and methanol compared to its anhydrous form, which facilitates easier handling and dissolution in peptide coupling reactions.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as 1-Hydroxybenzotriazole hydrate, in an organic solvent using the isothermal saturation method.[1][2] This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of choice

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (accurate to ±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

  • Syringe filters (e.g., 0.45 µm)

  • Vials and syringes

Procedure:

  • Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature throughout the experiment.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in the glass vessel to create a slurry.

  • Equilibration: The mixture is stirred continuously at a constant temperature to facilitate the dissolution of the solid and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, but is typically several hours. It is crucial to ensure that solid HOBt hydrate remains in the vessel to confirm that the solution is saturated.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any solid particles.

  • Analysis: The concentration of HOBt in the filtered saturated solution is determined using a suitable analytical method, such as HPLC.

  • Data Calculation: The solubility is expressed as the mole fraction of the solute in the saturated solution.

To ensure the accuracy of the results, it is recommended to take multiple samples over time to confirm that the concentration has reached a constant value, indicating that equilibrium has been established.

Visualizing the Role of HOBt in Peptide Synthesis

1-Hydroxybenzotriazole is a crucial additive in carbodiimide-mediated peptide bond formation. It acts to suppress side reactions and reduce the risk of racemization. The following diagram illustrates the logical workflow of its mechanism of action.

HOBt_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (trapping) Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement HOBt 1-Hydroxybenzotriazole (HOBt) Peptide_Bond Peptide Bond (R-CO-NH-R') HOBt_Ester->Peptide_Bond + Amine Amine Amine (R'-NH2)

Caption: Mechanism of HOBt in suppressing side reactions during peptide coupling.

References

Spectroscopic Profile of 1-Hydroxybenzotriazole Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a critical reagent in peptide synthesis and broader organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

1-Hydroxybenzotriazole hydrate is widely employed as a coupling additive in peptide synthesis to minimize racemization and enhance reaction efficiency. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and characterization of resulting products. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, and FTIR spectral data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Predicted
~7.48MultipletAromatic Protons
~7.67 - 7.72MultipletAromatic Protons
~7.99DoubletAromatic Proton
VariableBroad SingletOH and H₂O Protons

Note: The chemical shifts of the hydroxyl and water protons can vary depending on concentration, temperature, and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Literature values for similar benzotriazole (B28993) derivatives suggest peaks in the aromatic region, typically between 110 and 150 ppm.Aromatic Carbons

A definitive, publicly available ¹³C NMR peak list for this compound in DMSO-d6 was not found in the searched literature. The expected chemical shifts are based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
Broad bandStrongO-H stretching (water and N-OH)
~3000 - 3100MediumAromatic C-H stretching
~1600 - 1450Medium-StrongAromatic C=C and C=N stretching
Fingerprint RegionMultipleC-H bending, C-N stretching, and others

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

3.1.3. ¹³C NMR Data Acquisition

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

FTIR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix the sample and KBr by grinding until a homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

3.2.2. Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Technique: Transmission.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of a pure KBr pellet should be collected prior to scanning the sample.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 1-Hydroxybenzotriazole Hydrate NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec NMR_Data Process NMR Data (¹H and ¹³C) NMR_Spec->NMR_Data IR_Data Process IR Data IR_Spec->IR_Data Interpretation Spectral Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation

Methodological & Application

Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt) Hydrate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxybenzotriazole (HOBt) is a crucial additive in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[1] Its primary role is to enhance the efficiency of peptide bond formation and, most critically, to act as a racemization suppressant.[2][3] During peptide synthesis, the chiral integrity of amino acids must be maintained to ensure the correct biological activity of the final peptide.[2] HOBt is particularly effective when used in conjunction with carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2][4][5] It functions by converting the highly reactive O-acylisourea intermediate into a more stable and less racemization-prone active ester, thereby improving reaction yields and the purity of the final product.[6][7][8]

While newer reagents have been developed, the combination of a carbodiimide with HOBt remains a widely used, cost-effective, and reliable method for routine peptide synthesis.[4][5] HOBt is commercially available as a hydrate (B1144303), which is significantly safer to handle than its explosive anhydrous form.[9] The water of hydration does not interfere with the coupling reaction.[3]

Mechanism of Action

In carbodiimide-mediated peptide coupling, the carboxylic acid of an N-protected amino acid is activated by the carbodiimide (e.g., DIC). This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, especially through the formation of a 5(4H)-oxazolone.[6]

HOBt intervenes by rapidly reacting with the O-acylisourea intermediate to form a benzotriazolyl active ester (OBt ester).[6][7] This OBt ester is more stable than the O-acylisourea, yet remains sufficiently reactive to couple efficiently with the free amino group of the growing peptide chain attached to the solid support.[4][6] This two-step activation process effectively minimizes the time the amino acid spends as the highly reactive, racemization-prone intermediate, thus preserving its stereochemistry.[2]

HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea DIC DIC DIC->O_Acylisourea OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester Faster Racemization Racemization (Side Reaction) O_Acylisourea->Racemization Fast HOBt HOBt HOBt->OBt_Ester New_Peptide Elongated Peptide-Resin OBt_Ester->New_Peptide DIU Diisopropylurea (Byproduct) OBt_Ester->DIU + DIU Peptide_Resin Peptide-Resin (H₂N-Peptide) Peptide_Resin->New_Peptide

Caption: Mechanism of HOBt in carbodiimide-mediated coupling.

Data Presentation

Qualitative Comparison of Coupling Additives

The choice of coupling additive significantly impacts reaction efficiency and the suppression of side reactions, particularly racemization. While HOBt is a foundational additive, others have been developed for more challenging syntheses.

Additive/ReagentRelative Reactivity/EfficiencyKey AdvantagesCommon Use Case
HOBt StandardCost-effective, effective at inhibiting racemization with carbodiimides.[4]Routine Fmoc- and Boc-based SPPS.[4][10]
HOAt HighSuperior racemization suppression and faster coupling rates compared to HOBt due to the 7-aza nitrogen.[10][11][12]Synthesis of difficult, sterically hindered, or racemization-prone sequences (e.g., involving Cys, His).[12][13]
6-Cl-HOBt HighMore reactive than HOBt, offering a good compromise in performance and cost between HOBt and HOAt.[13][14]Used in high-efficiency coupling reagents like HCTU.[13]
OxymaPure® HighNon-explosive, safer alternative to HOBt/HOAt with comparable or superior efficiency.[5][15]Modern SPPS protocols, especially in reagents like COMU for improved safety and solubility.[13][15]
Quantitative Comparison: HOBt vs. HOAt in Racemization Suppression

Head-to-head studies consistently show that HOAt is superior to HOBt in minimizing epimerization, especially in difficult coupling steps.

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization
HOBt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin18%
HOAt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin6%
Data sourced from a study by Carpino, demonstrating a significant reduction in a challenging coupling reaction when substituting HOBt with HOAt.[12]

Experimental Protocols

Preparation of HOBt Stock Solution

For automated or manual synthesis, a stock solution of HOBt is often prepared.

  • Materials:

    • 1-Hydroxybenzotriazole (HOBt) hydrate

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure: [9]

    • Weigh the required amount of HOBt hydrate to achieve the desired concentration (e.g., 0.5 M).

    • Transfer the HOBt hydrate into a clean, dry volumetric flask.

    • Add approximately 70-80% of the final volume of solvent (DMF or NMP).

    • Stir the mixture using a magnetic stirrer until the HOBt is completely dissolved.

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the solution in a tightly sealed, clearly labeled container, protected from light.

Standard Protocol for Fmoc-SPPS using DIC/HOBt

This protocol outlines a single cycle for the addition of one amino acid to a growing peptide chain on a solid support resin.

  • Materials & Reagents:

    • Peptide-resin (swollen)

    • Fmoc-protected amino acid (3-5 equivalents based on resin loading)

    • HOBt (3-5 equivalents)

    • DIC (3-5 equivalents)

    • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

    • Solvents: DMF, Dichloromethane (DCM)

  • Workflow Diagram

SPPS_Workflow Start Start Cycle (Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HOBt, DIC in DMF) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 End End Cycle (Elongated Peptide-Resin) Wash2->End Next_Cycle Repeat for next Amino Acid End->Next_Cycle Next_Cycle->Deprotection

Caption: Standard workflow for one cycle of Fmoc-SPPS.
  • Detailed Procedure:

    • Resin Swelling: Before the first cycle, swell the resin in DMF for at least 30 minutes in the reaction vessel.[11]

    • Fmoc Deprotection:

      • Drain the solvent from the swollen resin.

      • Add the deprotection solution (20% piperidine in DMF) to the resin.

      • Agitate the mixture for 5-10 minutes.[11]

      • Drain the solution.

      • Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[11][16]

    • Washing after Deprotection:

      • Drain the deprotection solution.

      • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

      • Optionally, perform a final wash with DCM and then DMF.

    • Amino Acid Activation and Coupling:

      • In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq.) and HOBt (e.g., 3 eq.) in a minimal amount of DMF.[3]

      • Add this solution to the washed, deprotected peptide-resin in the reaction vessel.

      • Add the DIC (e.g., 3 eq.) to the reaction vessel to initiate the coupling reaction.

      • Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[3]

    • Washing after Coupling:

      • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

      • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the diisopropylurea byproduct.

      • Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next cycle.

    • Repeat: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence. After the final amino acid is coupled, the terminal Fmoc group is typically removed before cleavage from the resin.

References

Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the use of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the formation of amide bonds, a critical reaction in peptide synthesis and the development of small molecule therapeutics.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process that requires the activation of the carboxylic acid.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) widely used for this purpose due to its efficiency and the ease of removal of its urea (B33335) byproduct during aqueous workup.[1][2] However, the O-acylisourea intermediate formed upon reaction of the carboxylic acid with EDC is highly reactive and prone to racemization and other side reactions, such as rearrangement to a stable N-acylurea.[1][3]

To enhance the efficiency of the coupling reaction and suppress these undesirable side reactions, EDC is almost always used with a nucleophilic additive.[1] 1-Hydroxybenzotriazole (HOBt) is a common additive that serves this purpose by intercepting the O-acylisourea intermediate to form a more stable HOBt-ester.[1][4] This active ester is less susceptible to racemization and reacts readily with the amine to form the desired amide bond, regenerating HOBt in the process.[1][4] The use of HOBt has been shown to increase reaction rates and yields while minimizing the loss of stereochemical integrity, particularly in peptide synthesis.[2][4]

Reaction Mechanism

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[1][2]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate, displacing the urea portion and forming an HOBt-ester. This intermediate is more stable than the O-acylisourea and less prone to racemization.[1][4]

  • Amide Bond Formation: The amine nucleophilically attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt, which can then participate in another catalytic cycle.[1][5]

G cluster_1 Step 2: HOBt Active Ester Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt_reagent HOBt Urea_byproduct Urea Byproduct Amide_Product Amide Product (R-CO-NH-R') HOBt_Ester->Amide_Product + Amine Amine Amine (R'-NH2) HOBt_regenerated Regenerated HOBt

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for EDC/HOBt mediated amide couplings from various sources. Note that optimal conditions can vary significantly based on the specific substrates used.

Carboxylic Acid (equiv)Amine (equiv)EDC·HCl (equiv)HOBt (equiv)Base (equiv)SolventTime (h)Yield (%)Reference
1.01.0 - 1.21.1 - 1.51.1 - 1.52.0 - 3.0 (DIPEA or TEA)DMF or DCM8 - 24Not Specified[1]
1.01.11.21.22.5 (DIPEA)DMF or DCM8 - 24Not Specified[1]
1.01.461.461.462.92 (DIEA)DMFNot SpecifiedNot Specified[6]
1.01.01.00.11.0 (DMAP)AcetonitrileNot Specified72[7]
1.01.01.21.2None specifiedDCM2 - 1270 - 95[3]
1.031.01.20.152.2 (NMM)Ethanol378[8]

DIPEA: Diisopropylethylamine, TEA: Triethylamine, DMAP: 4-Dimethylaminopyridine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane.

Experimental Protocols

Below are detailed protocols for performing an EDC/HOBt mediated amide coupling in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Amide Coupling

This protocol is a general and robust method for amide synthesis in solution.[1]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt·H₂O (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure amide.[1]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a standard procedure for coupling an amino acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-protected amino acid (5 equiv)

  • Diisopropylcarbodiimide (DIC) (5.5 equiv)

  • HOBt (5.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Swell the resin in DCM.

  • Remove the N-terminal protecting group (e.g., Fmoc) using standard deprotection protocols.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the N-protected amino acid (5 equiv) and HOBt (5.5 equiv) in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC (5.5 equiv) to the resin suspension.

  • Shake the mixture at room temperature under an inert atmosphere.

  • Monitor the reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next deprotection and coupling cycle.

G start Start dissolve Dissolve Carboxylic Acid (1 eq), HOBt (1.2 eq), and Amine (1.1 eq) in anhydrous DMF or DCM start->dissolve cool Cool solution to 0 °C dissolve->cool add_edc Add EDC·HCl (1.2 eq) portion-wise cool->add_edc add_base Add DIPEA (2.5 eq) dropwise add_edc->add_base react Warm to RT and stir for 8-24 hours add_base->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute with organic solvent, wash with H₂O, 1N HCl, NaHCO₃, brine monitor->workup Reaction Complete dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Figure 2: Experimental workflow for a typical solution-phase EDC/HOBt coupling.

Troubleshooting and Optimization

  • Low Yields: For sterically hindered substrates or electron-deficient amines, consider increasing the equivalents of coupling reagents, extending the reaction time, or gently heating the reaction.[1][9] Switching to a more potent coupling reagent system like HATU may also be beneficial.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates, leading to lower yields.[1]

  • Byproduct Removal: The urea byproduct from EDC is water-soluble and can typically be removed with aqueous washes.[1][2] If purification is challenging, consider using a different solvent that may improve the separation of the product from impurities.

  • Racemization: While HOBt significantly suppresses racemization, it can still occur. Performing the reaction at lower temperatures (e.g., starting at 0 °C) is recommended to minimize this side reaction.[10]

  • Alternative Additives: In cases where HOBt is not effective, other additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used.[1]

By following these guidelines and protocols, researchers can effectively utilize the EDC/HOBt coupling system for the efficient and reliable synthesis of amides.

References

1-Hydroxybenzotriazole Hydrate in Oligonucleotide Synthesis: A Review of Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole (B26582) (HOBt) is an organic compound widely recognized for its role as a coupling additive in peptide synthesis, where it is instrumental in reducing racemization and enhancing the efficiency of amide bond formation.[1][2][3] While its application in peptide chemistry is well-documented, its use in the mainstream phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis is not a standard practice. Standard activators in this field are predominantly heterocyclic compounds like 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[4][] These activators are chosen for their ability to efficiently protonate the phosphoramidite, leading to a highly reactive intermediate for coupling.[][6]

This document provides a comprehensive overview of the established applications of HOBt in related areas of nucleic acid chemistry, including peptide-oligonucleotide conjugation and historical phosphotriester methods. It also presents detailed protocols for the standard phosphoramidite oligonucleotide synthesis cycle to offer a comparative perspective.

Application Notes

Role in Peptide-Oligonucleotide Conjugation

A significant application of HOBt in the context of oligonucleotides is in the synthesis of peptide-oligonucleotide conjugates (POCs). In this process, HOBt is used in conjunction with a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of a stable amide bond between a peptide and an oligonucleotide.[7][8] The carboxyl group of the peptide is activated by the EDC/HOBt system to form a highly reactive HOBt-ester, which then readily reacts with an amino-modified oligonucleotide.[7]

This method is crucial for developing novel therapeutics and diagnostic tools that combine the specific binding properties of oligonucleotides with the functional diversity of peptides.[9]

Historical Context: Phosphotriester Method of Oligonucleotide Synthesis

In older phosphotriester methods of oligonucleotide synthesis, HOBt was utilized as an activating agent for phosphorylating reagents.[10][11] This solution-phase approach has been largely superseded by the more efficient and automatable solid-phase phosphoramidite chemistry.[12] The phosphotriester method, while historically important, is generally more laborious and less efficient for synthesizing long oligonucleotides.[13]

Comparison with Standard Phosphoramidite Activators

HOBt is generally not used as a primary activator in modern phosphoramidite chemistry for several reasons. The pKa of the activator is a critical factor in the coupling reaction; it must be acidic enough to protonate the phosphoramidite but not so acidic as to cause premature detritylation of the 5'-hydroxyl protecting group.[6] Standard activators like tetrazole and its derivatives are well-optimized for this purpose. Furthermore, the nucleophilicity of the activator's conjugate base plays a role in the formation of the reactive intermediate.[14] The established activators have been extensively studied and optimized for high coupling efficiencies, often exceeding 99%.[15] There is a lack of published data demonstrating comparable efficiency for HOBt in this specific role.

Experimental Protocols

While specific protocols for HOBt as a primary activator in phosphoramidite synthesis are not available in the literature, the following section details the standard, well-established protocol for solid-phase oligonucleotide synthesis using a tetrazole-based activator for comparative purposes.

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

This protocol outlines the four main steps in a single cycle of nucleotide addition.

1. Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.[4]

  • Reagents: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Procedure:

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724).

    • The deblocking solution is passed through the column for 60-180 seconds.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[4]

2. Coupling

  • Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming phosphoramidite monomer.[4]

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure:

    • The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

    • The reaction is allowed to proceed for a specific coupling time, which can vary depending on the phosphoramidite being used (typically 30 seconds for standard bases).

    • The column is washed with anhydrous acetonitrile to remove excess reagents.

3. Capping

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[4]

  • Reagents:

  • Procedure:

    • Cap A and Cap B are delivered to the synthesis column.

    • The capping reaction proceeds for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.[4]

4. Oxidation

  • Objective: To convert the unstable phosphite triester linkage into a more stable phosphate (B84403) triester.[16]

  • Reagent: 0.02 - 0.1 M Iodine in a mixture of THF, pyridine, and water.

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The oxidation reaction is allowed to proceed for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile, completing the cycle.

Quantitative Data

Quantitative data on the performance of HOBt as a primary activator in phosphoramidite oligonucleotide synthesis is not available in peer-reviewed literature. For comparison, the table below summarizes typical performance data for standard activators.

ActivatorTypical Coupling Efficiency (%)Notes
1H-Tetrazole>98%Standard, but has limited solubility in acetonitrile.[6]
5-Ethylthio-1H-tetrazole (ETT)>99%More acidic and soluble than 1H-Tetrazole.[6]
5-Benzylthio-1H-tetrazole (BTT)>99%Often used for RNA synthesis due to shorter coupling times.[6]
4,5-Dicyanoimidazole (DCI)>99%Less acidic but more nucleophilic, highly soluble.[6]

Table 1: Performance of Standard Activators in Oligonucleotide Synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Phosphoramidite_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Nucleoside Phosphoramidite Activated_Intermediate Reactive Intermediate Phosphoramidite->Activated_Intermediate Protonation & Nucleophilic Attack Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Protonation & Nucleophilic Attack Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Phosphodiester Bond Formation Growing_Chain Growing Oligonucleotide (with free 5'-OH) Growing_Chain->Coupled_Product Phosphodiester Bond Formation

Caption: Mechanism of phosphoramidite activation and coupling.

Conclusion

While 1-Hydroxybenzotriazole hydrate (B1144303) is an indispensable reagent in peptide synthesis and has historical relevance in older oligonucleotide synthesis methods, it is not a standard or recommended activator for modern solid-phase phosphoramidite oligonucleotide synthesis. The established activators, such as tetrazole derivatives and DCI, are highly optimized for this process, consistently delivering the high coupling efficiencies required for the synthesis of high-quality oligonucleotides. For researchers and professionals in drug development, understanding the distinct roles of coupling reagents and activators in their respective synthetic contexts is crucial for successful outcomes. In the realm of oligonucleotide synthesis, the focus remains on the well-validated phosphoramidite activators.

References

Application Notes and Protocols for 1-Hydroxybenzotriazole Hydrate as a Deprotection Additive in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) is a well-established reagent in organic chemistry, most notably for its role as a coupling additive in peptide synthesis to prevent racemization and enhance reaction efficiency.[1][2] While not a deprotection agent in its own right, HOBt hydrate plays a crucial role as a deprotection additive, particularly in the context of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3][4] Its primary function in this capacity is the suppression of undesirable side reactions that can occur during the deprotection step. This document provides detailed application notes, protocols, and quantitative data for the use of HOBt hydrate as a deprotection additive, with a focus on its application in preventing aspartimide formation during Fmoc removal.

Core Application: Suppression of Aspartimide Formation during Fmoc Deprotection

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a cyclic imide byproduct, which can occur when synthesizing peptides containing aspartic acid (Asp) residues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[4] This side reaction is catalyzed by the basic conditions of Fmoc deprotection, typically using piperidine (B6355638).[5] The formation of aspartimide is problematic as it is a mass-neutral side reaction that can be difficult to separate from the desired peptide and can lead to the formation of β- and α-piperidides.[1][6]

The addition of HOBt to the piperidine deprotection solution has been demonstrated to significantly reduce the extent of aspartimide formation.[1][4] The acidic nature of HOBt is thought to buffer the basicity of the deprotection cocktail, thereby minimizing the base-catalyzed cyclization.[7]

Quantitative Data on Aspartimide Suppression

The effectiveness of HOBt as an additive in the Fmoc deprotection solution is evident from the reduction in aspartimide formation. The following table summarizes the comparative data for a model peptide sequence prone to this side reaction.

Deprotection CocktailModel Sequence% Aspartimide FormationReference
20% Piperidine in DMFAsp-GlyHigh[7]
20% Piperidine, 0.1 M HOBt in DMFAsp-GlySignificantly Reduced[7]
5% Piperazine, 0.1 M HOBt in DMFAsp-GlyReduced[7]
20% Piperidine in DMFVKDGYI17%[8]
20% Piperidine w/ 0.1M HOBt in DMFNot Specified5.55%[9]

Application in Deprotection of Other Protecting Groups

Currently, the documented use of HOBt hydrate as a deprotection additive is primarily associated with Fmoc chemistry. There is limited to no evidence in the scientific literature to suggest its use as a deprotection agent or additive for other common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The deprotection of these groups typically proceeds through acidic or hydrogenolytic pathways, respectively, which are mechanistically distinct from the base-catalyzed elimination of the Fmoc group.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine/HOBt for Suppression of Aspartimide Formation

This protocol details the procedure for the removal of the Fmoc protecting group from a peptide resin while minimizing the risk of aspartimide formation.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • Reaction vessel for solid-phase synthesis

Reagent Preparation:

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to prepare 10 mL of the solution, mix 2 mL of piperidine with 8 mL of DMF and dissolve 0.153 g of HOBt hydrate. This solution should be prepared fresh daily.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection: Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the suspension gently for 10 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution from the resin.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine, HOBt, and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of resin beads. A positive test (indicated by a blue color) confirms the presence of free primary amines, signifying successful deprotection.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR)-Gly Deprotonation Backbone N-Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation RingOpening Piperidine Attack Piperidine->RingOpening Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Aspartimide->RingOpening SideProducts α- and β-piperidide Side Products RingOpening->SideProducts HOBt_Suppression DeprotectionCocktail Piperidine + HOBt ReducedBasicity Reduced Effective Basicity DeprotectionCocktail->ReducedBasicity Protonation Protonation of Backbone Amide Inhibition Inhibition of Deprotonation ReducedBasicity->Inhibition Suppression Suppression of Aspartimide Formation Inhibition->Suppression Peptide Peptide Backbone Peptide->Inhibition HOBt HOBt (Acidic Additive) HOBt->ReducedBasicity Buffers Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Drain1 Drain DMF Swell->Drain1 AddDeprotection1 Add 20% Piperidine/0.1M HOBt in DMF Drain1->AddDeprotection1 Agitate1 Agitate for 10 min AddDeprotection1->Agitate1 Drain2 Drain Solution Agitate1->Drain2 AddDeprotection2 Add Fresh Deprotection Solution Drain2->AddDeprotection2 Agitate2 Agitate for 10 min AddDeprotection2->Agitate2 Drain3 Drain Solution Agitate2->Drain3 Wash Wash with DMF (5x) Drain3->Wash End End: Deprotected Peptide-Resin Wash->End

References

Application Notes and Protocols for the Large-Scale Synthesis of Pharmaceuticals Using 1-Hydroxybenzotriazole Hydrate (HOBt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) is a crucial reagent in the large-scale synthesis of pharmaceutical compounds, particularly in the realm of peptide and amide bond formation.[1] It is most commonly employed as a coupling additive in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The primary functions of HOBt in these reactions are to accelerate the coupling process, enhance efficiency, and, most critically, to suppress the racemization of chiral centers, thereby ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).[1][2]

The mechanism involves the reaction of HOBt with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide. This reaction generates a more stable HOBt-active ester, which is less susceptible to racemization and readily reacts with an amine to form the desired amide bond with high yield.[1] Given its effectiveness and cost-efficiency, the HOBt/carbodiimide coupling strategy is a cornerstone of many industrial peptide manufacturing processes.[3]

Application Notes

Key Applications in Pharmaceutical Synthesis
  • Solid-Phase Peptide Synthesis (SPPS): HOBt is extensively used in the stepwise synthesis of therapeutic peptides on a solid support. Its role is critical in ensuring high coupling efficiency and maintaining the chiral purity of the elongating peptide chain.

  • Solution-Phase Peptide Synthesis: In the synthesis of shorter peptides or peptide fragments in solution, HOBt-mediated coupling is a reliable method for forming peptide bonds with minimal racemization. This is particularly relevant in the large-scale production of drugs like Enfuvirtide (B549319).[3][4]

  • Amide Bond Formation in Small Molecules: The application of HOBt extends beyond peptides to the synthesis of various small-molecule drugs where the formation of an amide bond is a key step.

Advantages in Large-Scale Production
  • Suppression of Racemization: HOBt is highly effective at preventing the loss of stereochemical purity, a critical quality attribute for most pharmaceuticals.

  • Increased Reaction Rates and Yields: By converting the O-acylisourea intermediate to a more reactive active ester, HOBt helps to drive the reaction to completion, leading to higher yields and shorter reaction times.

  • Reduction of Side Reactions: The formation of the HOBt-active ester minimizes the formation of N-acylurea, an unreactive and often difficult-to-remove byproduct of carbodiimide-mediated couplings.

Safety and Handling for Large-Scale Use

A critical consideration for the industrial use of HOBt is its explosive nature in the anhydrous form.[1] Commercial HOBt is therefore supplied as a hydrate, typically containing at least 20% water, which desensitizes the compound and renders it safe for transport, storage, and handling.

  • Storage: Store HOBt hydrate in a cool, dry, well-ventilated area away from heat sources and incompatible materials.

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing. Avoid generating dust during handling.

  • Disposal: Dispose of HOBt and contaminated materials in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following tables provide representative data for large-scale pharmaceutical syntheses where HOBt is utilized.

Table 1: Representative Parameters for HOBt-Mediated Coupling in Industrial Peptide Synthesis

ParameterEnfuvirtide (Fragment Condensation)Liraglutide (B1674861) (Solid-Phase Synthesis)General SPPS
Coupling Reagents HBTU/Cl-HOBt or DIC/HOBtHBTU/HOBt/DIEA or DIC/HOBtDIC/HOBt or HBTU/HOBt
Scale Multi-kilogramKilogram-scaleUp to 30 mmol
Solvent DMFDMF, NMP, DCMDMF, NMP, DCM
Equivalents of HOBt 1.0 - 5.5 eq.1.0 - 4.5 eq.1.0 - 5.5 eq.
Reaction Monitoring HPLC, Kaiser TestKaiser Test, UV-VisKaiser Test
Crude Purity ~70%[5][6]Not explicitly statedHigh
Final Purity (after HPLC) >98.0%[5]High>95%
Overall Yield 6-8% (early reports)[5][6]Not explicitly statedSequence-dependent

Table 2: Comparison of Common Coupling Additives

AdditivepKaKey AdvantageKey Disadvantage
HOBt 4.60Cost-effective, efficient racemization suppression.Explosive in anhydrous form.
6-Cl-HOBt 3.35More acidic, leading to more reactive esters. Less hazardous than HOBt.Higher cost than HOBt.
HOAt 3.70Pyridine nitrogen provides anchimeric assistance, leading to faster and more efficient coupling.Unstable, not typically for industrial use.[3]
Oxyma Pure 4.60Non-explosive alternative to HOBt with comparable or better efficiency.Higher cost.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain on a pilot scale.

Materials:

  • Fmoc-protected amino acid (5 equivalents based on resin substitution)

  • 1-Hydroxybenzotriazole hydrate (HOBt) (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Resin with N-terminally deprotected peptide

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in the reaction vessel.

  • Amino Acid Activation: a. In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq.) and HOBt (5.5 eq.) in a minimal volume of DMF. b. Add this solution to the reaction vessel containing the resin. c. Add DIC (5.5 eq.) to the reaction vessel.

  • Coupling Reaction: a. Agitate the mixture at room temperature. b. Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. This typically takes 1-4 hours. c. If the Kaiser test remains positive, allow the reaction to proceed for an additional 1-2 hours or perform a second coupling.

  • Washing: a. Once the coupling is complete, drain the reaction solvent. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Wash the resin with DCM (3 times).

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Final Washing: a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. b. The resin is now ready for the next coupling cycle.

Protocol 2: Large-Scale Synthesis of Liraglutide via SPPS

The following is a representative protocol for the synthesis of the Liraglutide backbone on Wang resin, as adapted from patent literature. This process involves the sequential coupling of Fmoc-protected amino acids.

Materials:

  • Wang Resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, DIEA

  • Solvents: DMF, DCM

  • Deprotection agent: 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the Wang resin in DCM.

  • First Amino Acid Attachment: Couple Fmoc-Gly-OH to the swelled Wang resin in DCM using DIC, HOBt, and a catalytic amount of DMAP.

  • Sequential Coupling Cycles: a. Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin with DMF. A wash with a dilute solution of HOBt in DMF can be employed here to suppress peptide aggregation.[7] c. Coupling: Couple the next Fmoc-amino acid using HBTU, HOBt, and DIEA in DMF as the solvent.[8] d. Monitoring: Monitor the completion of each coupling step using the Kaiser test. Repeat the coupling if necessary. e. Repeat: Repeat steps a-d for all amino acids in the Liraglutide sequence.

  • Side Chain Modification: After assembling the linear peptide, perform the necessary deprotection and coupling steps on the lysine (B10760008) side chain to attach the palmitoyl-glutamic acid moiety.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude Liraglutide using preparative reverse-phase HPLC to obtain the final API with high purity.

Visualizations

Caption: HOBt-mediated amide bond formation mechanism.

Large_Scale_Synthesis_Workflow cluster_spps SPPS Cycle (Repeat n times) Start Start: Raw Material Qualification Resin_Prep 1. Resin Preparation (Swelling & Loading First AA) Start->Resin_Prep SPPS_Cycle 2. Solid-Phase Peptide Synthesis (Automated/Manual Cycles) Resin_Prep->SPPS_Cycle Cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) Deprotection a. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 b. Washing (DMF) Deprotection->Washing1 Next Cycle Coupling c. Coupling (AA, DIC/HOBt, DMF) Washing1->Coupling Next Cycle Washing2 d. Washing & Monitoring (DMF, Kaiser Test) Coupling->Washing2 Next Cycle Washing2->Deprotection Next Cycle Washing2->Cleavage Purification 4. Purification (Preparative RP-HPLC) Cleavage->Purification Lyophilization 5. Lyophilization / Isolation Purification->Lyophilization QC 6. Quality Control & Release (Purity, Identity, Assay) Lyophilization->QC End Final API QC->End

Caption: General workflow for large-scale solid-phase peptide synthesis.

References

Application Notes and Protocols for the Activation of Carboxylic Acids with HOBt Hydrate and a Carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. A common and effective method for creating this bond is the activation of a carboxylic acid with a carbodiimide (B86325) coupling agent in the presence of an additive. This document provides detailed application notes and protocols for the use of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for the activation of carboxylic acids.

HOBt hydrate serves as a crucial additive in these reactions, acting to suppress racemization, especially in peptide synthesis, and to increase reaction yields.[1] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then intercepted by HOBt to form a more stable and reactive HOBt-ester, which subsequently reacts with an amine to yield the desired amide.[3] This two-step activation process minimizes side reactions, such as the formation of N-acylurea, and improves the overall efficiency of the coupling.[4]

Data Presentation

The choice of carbodiimide and reaction conditions can significantly impact the yield and reaction time of the amide bond formation. The following tables summarize comparative data for different coupling agents and conditions.

Table 1: Comparison of Common Carbodiimide Coupling Agents

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Disadvantages
EDC/HOBt 1 - 12 hours70 - 95%Advantages: Water-soluble urea (B33335) byproduct allows for easy workup and purification.[2] Disadvantages: Can be less effective for sterically hindered substrates.
DCC/HOBt 1 - 12 hours75 - 98%Advantages: High yields and cost-effective.[2] Disadvantages: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can complicate purification.[2]

Table 2: Influence of Solvent and Temperature on EDC/HOBt Coupling

ParameterCommon Solvents/TemperaturesGeneral Observations
Solvent DMF, DCM, Acetonitrile, THFAcetonitrile and dichloromethane (B109758) have been shown to provide good results.[1] DMF is also a common solvent, particularly for peptide synthesis. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature 0 °C to Room Temperature (approx. 23 °C)Reactions are typically initiated at 0 °C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[2] In some cases, for less reactive substrates, elevated temperatures (e.g., 60 °C) have been used, resulting in a slight improvement in yield.[5]

Experimental Protocols

The following are detailed protocols for the activation of a carboxylic acid with HOBt hydrate and a carbodiimide for subsequent reaction with an amine.

Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt

This protocol is a general procedure for amide bond formation in a solution phase.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt hydrate (1.2 eq) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to ensure the formation of the active HOBt-ester.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Coupling using DIC/HOBt

This protocol is adapted for solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound amine

  • Fmoc-protected amino acid (5 eq)

  • DIC (5.5 eq)

  • HOBt hydrate (5.5 eq)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Swell the resin-bound amine in DCM.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq) and HOBt hydrate (5.5 eq) in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC (5.5 eq) to the resin suspension.

  • Shake the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF, followed by DCM, to remove excess reagents and the soluble diisopropylurea byproduct.

Visualizations

Diagram 1: Reaction Pathway of Carboxylic Acid Activation

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC, DCC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct hydrolysis N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Hydrate HOBt->HOBt_Ester Amide_Product Amide Product (R-CO-NH-R') HOBt_Ester->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product HOBt_Regenerated HOBt (Regenerated) Amide_Product->HOBt_Regenerated

Caption: Mechanism of carboxylic acid activation and amide bond formation.

Diagram 2: Experimental Workflow for Solution-Phase Amide Synthesis

G Start Start Dissolve_Reagents Dissolve Carboxylic Acid and HOBt in Anhydrous Solvent Start->Dissolve_Reagents Cool Cool to 0 °C Dissolve_Reagents->Cool Add_Carbodiimide Add Carbodiimide (e.g., EDC) Cool->Add_Carbodiimide Stir_Activation Stir for 15-30 min Add_Carbodiimide->Stir_Activation Add_Amine Add Amine Stir_Activation->Add_Amine Warm_to_RT Warm to Room Temperature Add_Amine->Warm_to_RT Stir_Reaction Stir for 2-12 hours Warm_to_RT->Stir_Reaction Monitor Monitor Reaction (TLC/LC-MS) Stir_Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Purify by Chromatography Workup->Purification End Final Product Purification->End

References

Application Notes and Protocols for 1-Hydroxybenzotriazole Hydrate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification and development of lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify weak binders to a biological target. These initial "hits" are then optimized into more potent leads through strategies such as fragment growing, linking, or merging. A crucial aspect of the hit-to-lead optimization phase is the chemical synthesis that enables the modification and combination of these fragments. 1-Hydroxybenzotriazole (B26582) (HOBt) hydrate (B1144303) is a well-established additive in peptide synthesis and has significant applications in the synthetic workflows of FBDD.

This document provides detailed application notes and experimental protocols for the use of 1-Hydroxybenzotriazole hydrate in FBDD, with a focus on its role in the synthesis of fragment libraries and the chemical elaboration of fragment hits.

Core Principles and Applications of HOBt in FBDD

1-Hydroxybenzotriazole (HOBt) is primarily used as a coupling additive in amide bond formation, a common reaction in the synthesis of small molecules and peptides.[1][2] In the context of FBDD, HOBt's main applications are:

  • Synthesis of Fragment Libraries: HOBt is instrumental in the synthesis of diverse fragment libraries, particularly those with amide backbones. Its use in conjunction with coupling reagents like carbodiimides (e.g., DCC, EDCI) or as a component of uronium/phosphonium salt-based reagents (e.g., HBTU, BOP) ensures high-yield and low-racemization synthesis of these libraries.[1][2]

  • Fragment Linking: In the hit-to-lead optimization phase, two or more fragment hits that bind to adjacent sites on the target protein can be linked together to create a more potent molecule.[3][4] HOBt-mediated coupling is a key reaction for forming the amide linkage between these fragments.[5]

  • Fragment Growing: This strategy involves the chemical extension of a fragment hit to explore interactions with nearby pockets on the protein surface.[3][4] HOBt can be used to couple additional chemical moieties to the initial fragment hit.

The primary mechanism of HOBt involves the formation of a highly reactive O-acylisourea intermediate with a carbodiimide-activated carboxylic acid. This intermediate is then rapidly converted to an HOBt-ester, which is more stable and less prone to racemization, yet highly reactive towards amines to form the desired amide bond.[2]

Data Presentation

Table 1: Comparison of Coupling Reagents and Racemization Levels

The choice of coupling reagent and the use of additives like HOBt are critical for minimizing racemization during synthesis. The following table summarizes the percentage of D-isomer (epimer) formation for various coupling reagents.

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
HCTU1.0 - 4.0%
TBTU2.0 - 6.0%
PyBOP1.0 - 3.5%
COMU< 1.0%
DIC/HOBt0.5 - 2.5%

Data synthesized from various sources.

Key Observations:

  • The classic DIC/HOBt method remains a reliable and cost-effective option for minimizing racemization.

  • HATU and COMU generally exhibit lower levels of racemization compared to HBTU.[6]

Table 2: Representative Data for HOBt-Mediated Solid-Phase Fragment Synthesis

The following table presents typical coupling yields for the synthesis of a peptide fragment on a solid support using TBTU/HOBt and DCC/HOBt coupling methods.

Amino Acid ResidueCoupling Yield (%) with TBTU/HOBtCoupling Yield (%) with DCC/HOBt
His99.99-
Asn99.8199.93
Asp99.9599.96
Leu99.99-
Lys99.8699.97
Gln99.9299.80
Val99.8999.80
Phe99.99-
Arg99.99-
Tyr99.92-

Values are for single coupling cycles unless otherwise noted. Data adapted from a study on automated solid-phase peptide synthesis.[1]

Table 3: Illustrative Example of Affinity Improvement in Fragment Linking

This table provides a representative example of how the binding affinity of fragment hits can be significantly improved through a fragment linking strategy, often employing HOBt-mediated synthesis for the linker chemistry.

CompoundTypeKd (μM)Ligand Efficiency (LE)
Fragment AInitial Hit8000.35
Fragment BInitial Hit12000.32
Linked Compound (A-linker-B)Optimized Lead0.50.45

This data is illustrative of typical outcomes in FBDD and is not from a specific cited study.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide-Based Fragment Library using DIC/HOBt

This protocol describes a standard procedure for the solid-phase synthesis of a peptide fragment, which can be adapted for the creation of a fragment library.[7]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid/HOBt solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the fragment sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DCM and dry under vacuum. c. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the fragment from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude fragment in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry.

  • Purification: Purify the fragment by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Biophysical Screening Cascade for Fragment Hits

This protocol outlines a three-stage biophysical screening cascade to identify and validate fragment hits that bind to a target protein.

Stage 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

  • Prepare a solution of the target protein (e.g., 5-10 µM) in a suitable buffer.

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

  • Add fragments from the library to individual wells at a final concentration of 200-500 µM. Include a no-fragment control.

  • Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, gradually increasing the temperature and monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence of each fragment. A significant increase in Tm indicates fragment binding and stabilization of the protein.

Stage 2: Hit Validation using NMR Spectroscopy

  • Prepare samples of the target protein (e.g., 10-50 µM) in a deuterated buffer.

  • Acquire a 1D ¹H NMR spectrum of the protein alone.

  • Add a fragment hit from the primary screen (e.g., 100-500 µM) to the protein sample and acquire another 1D ¹H NMR spectrum.

  • Analyze the spectra for changes in the protein's chemical shifts, indicating a binding event. Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) or WaterLOGSY can also be used to confirm binding.

Stage 3: Hit Characterization using Isothermal Titration Calorimetry (ITC)

  • Prepare a solution of the target protein in the ITC cell and a solution of the validated fragment hit in the injection syringe, both in the same buffer.

  • Perform a series of injections of the fragment solution into the protein solution while measuring the heat change.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizations

HOBt_Mechanism cluster_activation Activation cluster_hobt_intervention HOBt Intervention cluster_coupling Coupling Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC, EDCI) HOBt_Ester HOBt Active Ester (More Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt Amide_Bond R-CO-NH-R'' (Amide Bond) O_Acylisourea->Amide_Bond Direct (minor pathway) HOBt HOBt Hydrate HOBt_Ester->Amide_Bond + Amine Amine R''-NH2 (Amine) FBDD_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Validation cluster_optimization Hit-to-Lead Optimization Fragment_Library_Synthesis Fragment Library Synthesis (HOBt-mediated coupling) Biophysical_Screening Primary Biophysical Screen (e.g., DSF, SPR) Fragment_Library_Synthesis->Biophysical_Screening Hit_Validation Hit Validation (e.g., NMR) Biophysical_Screening->Hit_Validation Hit_Characterization Hit Characterization (e.g., ITC, X-ray Crystallography) Hit_Validation->Hit_Characterization Fragment_Hits Validated Fragment Hits Hit_Characterization->Fragment_Hits Optimization_Strategy Optimization Strategy (Growing, Linking, Merging) Fragment_Hits->Optimization_Strategy HOBt_Synthesis Synthesis of Analogs (HOBt-mediated coupling) Optimization_Strategy->HOBt_Synthesis Lead_Compound Potent Lead Compound HOBt_Synthesis->Lead_Compound

References

Application Notes and Protocols for the Synthesis of Complex Peptides with Multiple Disulfide Bonds Using HOBt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of complex peptides containing multiple disulfide bonds is a formidable challenge in peptide chemistry. The precise and regioselective formation of these disulfide bridges is critical for the correct three-dimensional structure and biological activity of many therapeutic peptides, such as conotoxins and linaclotide (B608579). This document provides detailed application notes and protocols for the synthesis of such peptides, with a focus on the use of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) as a key additive in the peptide coupling steps to ensure high efficiency and minimize racemization. The protocols described herein utilize an orthogonal protection strategy for cysteine residues, enabling the sequential and controlled formation of multiple disulfide bonds.

The Role of HOBt Hydrate in Peptide Synthesis

1-Hydroxybenzotriazole (HOBt) hydrate is a crucial coupling additive in solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to act as a racemization suppressor during the activation and coupling of amino acids.[3] When used in conjunction with a carbodiimide (B86325) coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt forms a highly reactive O-acylisourea intermediate, which then converts to a more stable and less racemization-prone HOBt-ester.[2][4] This active ester readily reacts with the free amine of the growing peptide chain to form the desired peptide bond with high efficiency.[3] HOBt is also an integral component of many modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), where it enhances the speed and efficiency of the coupling reaction.[2]

Orthogonal Protection Strategy for Cysteine Residues

The synthesis of peptides with multiple, specific disulfide bonds necessitates an orthogonal protection strategy for the thiol side chains of cysteine residues. This strategy involves using a set of protecting groups that can be selectively removed under different chemical conditions, allowing for the stepwise formation of each disulfide bridge.[5][6] A common and effective orthogonal protection scheme for a three-disulfide-bonded peptide involves the use of the following protecting groups:

  • Trityl (Trt): Acid-labile, typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

  • Acetamidomethyl (Acm): Stable to TFA but can be removed by treatment with iodine, which concurrently oxidizes the free thiols to form a disulfide bond.[7]

  • 4-Methoxytrityl (Mmt): A highly acid-labile group that can be selectively removed on-resin using a dilute solution of TFA, leaving other acid-labile protecting groups intact.[8][9]

Other protecting groups such as tert-butyl (tBu), p-methoxybenzyl (Mob), and S-tert-butylthio (StBu) can also be employed in various orthogonal schemes.[5]

Data Presentation: Comparative Yields in Multi-Disulfide Peptide Synthesis

The overall yield of a complex multi-disulfide peptide is highly dependent on the chosen synthetic strategy, including the orthogonal protection scheme and the method of disulfide bond formation (on-resin vs. in solution). The following tables provide a summary of reported yields for the synthesis of conotoxins and linaclotide, highlighting the impact of different strategies.

PeptideNumber of Disulfide BondsOrthogonal Protecting GroupsMethod of Disulfide FormationOverall Yield (%)Reference
Conotoxins (various)3Mob, Trt, AcmSequential solution-phase oxidation20-30[5]
α-Conotoxin SI2Acm, TrtSequential solution-phase oxidationNot specified[2]
µ-Conotoxin PIIIA Isomers3Trt, Acm, tBuSequential solution-phase oxidationNot specified[4]

Table 1: Reported Yields for the Synthesis of Conotoxins with Multiple Disulfide Bonds.

PeptideOrthogonal Protecting GroupsMethod of Disulfide FormationPurity of Crude Peptide (%)Overall Yield (%)Reference
LinaclotideMmt, Dpm, o-NBnOn-resin and solution-phase oxidationNot specifiedSatisfactory[6]
LinaclotideMmt, Acm, STmpFully automated on-resin oxidationNot specifiedNot specified[8]

Table 2: Synthetic Strategies and Outcomes for Linaclotide.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a complex peptide with three disulfide bonds using an Fmoc/tBu solid-phase strategy, incorporating HOBt hydrate in the coupling steps and employing an orthogonal protection scheme with Mmt, Acm, and Trt protecting groups.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide chain on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU and HOBt, or DIC and HOBt

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Alternatively, for DIC/HOBt coupling, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF, add to the resin, followed by the addition of DIC (3 equivalents).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Monitoring: Monitor the completion of each coupling step using a Kaiser test.

Protocol 2: Sequential On-Resin Disulfide Bond Formation

This protocol describes the selective deprotection and oxidation of cysteine residues to form the disulfide bonds while the peptide is still attached to the resin.

First Disulfide Bond (Mmt Removal and Oxidation):

  • Selective Mmt Removal: Wash the peptidyl-resin with DCM. Treat the resin with a solution of 1% TFA in DCM for 2 minutes, repeating 5-7 times until the yellow color of the Mmt cation is no longer observed.

  • Washing: Wash the resin with DCM (3 times) and DMF (3 times).

  • Oxidation: Treat the resin with a mild oxidizing agent, such as 5 equivalents of N-chlorosuccinimide (NCS) in DMF for 30 minutes, to form the first disulfide bond.[9]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Second Disulfide Bond (Acm Removal and Oxidation):

  • Acm Removal and Oxidation: Treat the resin with a solution of iodine (10 equivalents) in DMF for 2 hours. This will simultaneously remove the Acm protecting groups and form the second disulfide bond.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) until the iodine color is completely removed.

Protocol 3: Cleavage from Resin and Final Disulfide Bond Formation

This protocol details the cleavage of the peptide from the solid support and the formation of the final disulfide bond in solution.

Materials:

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is a good general-purpose cocktail for peptides containing sensitive residues.[10]

  • Cold diethyl ether

  • Oxidation buffer (e.g., ammonium (B1175870) bicarbonate buffer, pH 8)

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the remaining side-chain protecting groups, including the Trt groups on the final pair of cysteines.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

  • Final Disulfide Bond Formation (Air Oxidation):

    • Dissolve the crude peptide in the oxidation buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution open to the air for 12-24 hours to allow for the formation of the final disulfide bond.

    • Monitor the reaction by RP-HPLC.

Protocol 4: Purification and Analysis

Procedure:

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][11]

  • Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.[11]

Visualizations

DOT Script for General SPPS Workflow

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalPeptide Linear Protected Peptidyl-Resin Repeat->FinalPeptide Final Amino Acid

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

DOT Script for Orthogonal Disulfide Bond Formation

Disulfide_Formation Start Linear Peptide on Resin (Cys(Mmt), Cys(Acm), Cys(Trt)) DeprotectMmt Selective Mmt Removal (1% TFA in DCM) Start->DeprotectMmt Oxidize1 First Disulfide Bond Formation (NCS in DMF) DeprotectMmt->Oxidize1 DeprotectAcm Acm Removal & Oxidation (Iodine in DMF) Oxidize1->DeprotectAcm Oxidize2 Second Disulfide Bond Formed DeprotectAcm->Oxidize2 Cleavage Cleavage from Resin & Trt Removal (TFA Cocktail) Oxidize2->Cleavage Oxidize3 Final Disulfide Bond Formation (Air Oxidation in Solution) Cleavage->Oxidize3 FinalProduct Purified Peptide with Three Disulfide Bonds Oxidize3->FinalProduct

References

HOBt Hydrate in the Synthesis of Cyclic Peptides and Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) is a widely utilized additive in peptide chemistry, renowned for its efficacy in enhancing the efficiency of amide bond formation and suppressing racemization.[1][2] In the synthesis of cyclic peptides and peptidomimetics, where the final intramolecular cyclization step can be challenging, HOBt hydrate plays a crucial role in achieving high yields and purity.[3] This document provides detailed application notes, experimental protocols, and comparative data on the use of HOBt hydrate in these specialized synthetic applications.

When combined with a carbodiimide (B86325) coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), HOBt forms a highly reactive O-acylisourea intermediate. This intermediate is then converted to a less reactive HOBt-ester, which readily reacts with an amine to form the desired peptide bond while minimizing the risk of epimerization.[1] The hydrate form of HOBt is generally preferred for safety reasons and does not typically require additional drying before use, as the water of hydration does not interfere with the coupling reaction.[3]

Mechanism of HOBt-Assisted Peptide Bond Formation

HOBt facilitates amide bond formation by acting as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide. This interception leads to the formation of a more stable, yet still reactive, benzotriazolyl active ester (OBt ester). This OBt ester is less susceptible to racemization via the oxazolone (B7731731) pathway and efficiently undergoes aminolysis to form the desired amide bond.

HOBt_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Reactive_Intermediate O-Acylisourea Intermediate Carboxylic_Acid->Reactive_Intermediate Carbodiimide R'-N=C=N-R' (e.g., DCC, EDC) Carbodiimide->Reactive_Intermediate OBt_Ester OBt Active Ester Reactive_Intermediate->OBt_Ester + HOBt Byproduct Urea Byproduct Reactive_Intermediate->Byproduct HOBt HOBt Hydrate HOBt->OBt_Ester Peptide_Bond R-CO-NH-R'' (Peptide Bond) OBt_Ester->Peptide_Bond + Amine Amine R''-NH2 (Amine) Amine->Peptide_Bond

Caption: Mechanism of HOBt-assisted amide bond formation.

Quantitative Data: Comparative Performance

The selection of coupling additives significantly impacts the yield and stereochemical purity of the final peptide. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Coupling Additives in Peptide Synthesis

Coupling SystemPeptide SequenceYield (%)Diastereomeric Ratio (L/D)
DEPBT (HODHBt-derived)IbKTP-NH₂76>98:2
BOP/HOBt (6 equiv)IbKTP-NH₂5987:13
HBTU/HOBtIbKTP-NH₂7368:32

Data sourced from a study on the synthesis of IbKTP-NH₂.

Table 2: Epimerization Levels with Different Additives

Coupling Reagent/Additive% Epimerization (D-Phg)
DCC/HOBt10.2
DCC/HOAt1.8
EDC-HCl/Oxyma Pure0.1

Data from the synthesis of the model dipeptide Z-Phg-Val-OMe.[4][5]

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization of a Linear Peptide

This protocol describes a general method for the intramolecular head-to-tail cyclization of a peptide while it is still attached to the solid support, which can minimize intermolecular side reactions.

Workflow for On-Resin Peptide Cyclization

On_Resin_Cyclization_Workflow Start Start: Linear Peptide on Resin (with orthogonal protecting groups) N_Deprotection 1. Selective N-terminal Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Start->N_Deprotection C_Deprotection 2. Selective C-terminal Side-Chain Deprotection N_Deprotection->C_Deprotection Washing1 3. Wash Resin (DMF, DCM) C_Deprotection->Washing1 Cyclization 4. Cyclization Cocktail Addition (e.g., PyBOP/HOBt/DIPEA in DMF) Washing1->Cyclization Reaction 5. Reaction (Room Temperature, 2-24h) Cyclization->Reaction Washing2 6. Wash Resin (DMF, DCM) Reaction->Washing2 Cleavage 7. Cleavage from Resin and Global Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification End End: Purified Cyclic Peptide Purification->End

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Methodology:

  • Resin Preparation: The linear peptide is synthesized on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid is anchored to the resin via its side chain, leaving the C-terminal carboxyl group protected with an orthogonal protecting group (e.g., Allyl or Dmab).

  • N-terminal Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in N,N-dimethylformamide (DMF).

  • C-terminal Deprotection: The orthogonal protecting group on the C-terminal carboxyl group is selectively removed.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM).

  • Cyclization:

    • Prepare a cyclization cocktail. For example, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.[6]

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the cocktail.[6]

    • Add the cocktail to the resin and shake at room temperature for 2-24 hours. The progress of the reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.

  • Final Cleavage and Deprotection: Once cyclization is complete, the resin is washed, and the cyclic peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol is suitable for the cyclization of peptides that have been cleaved from the solid support. High dilution is critical to favor the intramolecular reaction over intermolecular oligomerization.

Methodology:

  • Linear Peptide Preparation: The fully protected linear peptide is synthesized on a resin and cleaved to yield the protected linear precursor. Alternatively, the peptide can be synthesized using solution-phase methods.

  • Deprotection: The N-terminal and C-terminal protecting groups of the linear peptide are selectively removed.

  • Cyclization Reaction:

    • Dissolve the deprotected linear peptide in a large volume of DMF to achieve a high dilution of 0.1-1 mM.

    • Add HOBt hydrate (1.5 equivalents) and EDC (1.5 equivalents) to the stirred solution.

    • Add a non-nucleophilic base such as DIPEA (3 equivalents) to maintain a basic pH.

    • Stir the reaction mixture at room temperature for 12-48 hours, monitoring the reaction by LC-MS.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Global Deprotection: If side-chain protecting groups are present, they are removed using an appropriate cleavage cocktail.

  • Purification: The crude cyclic peptide is purified by RP-HPLC.

Protocol 3: Synthesis of Cyclic Peptidomimetics

This protocol describes the synthesis of a linear peptidomimetic precursor using HOBt hydrate, followed by an intramolecular cyclization to form the cyclic peptidomimetic.

Workflow for Cyclic Peptidomimetic Synthesis

Peptidomimetic_Synthesis_Workflow Start Start: Functionalized Solid Support Coupling1 1. Couple first Boc-amino acid (DIC/HOBt in DMF) Start->Coupling1 Deprotection1 2. Boc Deprotection (55% TFA in DCM) Coupling1->Deprotection1 Coupling2 3. Couple subsequent amino acids (DIC/HOBt) Deprotection1->Coupling2 Acylation 4. N-terminal Acylation Coupling2->Acylation Cleavage 5. Cleavage from Support to yield linear precursor Acylation->Cleavage Cyclization 6. Intramolecular Cyclization (e.g., SNAr reaction in aqueous solution) Cleavage->Cyclization Purification 7. Purification (RP-HPLC) Cyclization->Purification End End: Purified Cyclic Peptidomimetic Purification->End

Caption: Synthesis workflow for a cyclic peptidomimetic.

Methodology:

  • Linear Precursor Synthesis on Solid Support:

    • A suitable solid support (e.g., functionalized silica (B1680970) gel resin) is used.[7]

    • N-Boc-protected amino acids are sequentially coupled to the resin using a standard coupling cocktail of DIC (6 equivalents) and HOBt hydrate (6 equivalents) in DMF.[7]

    • The Boc protecting group is removed after each coupling step using 55% TFA in DCM.[7]

  • Cleavage: The linear peptidomimetic precursor is cleaved from the solid support.

  • Cyclization:

    • The linear precursor is dissolved in an appropriate solvent system (e.g., 10% acetonitrile (B52724) in water).[7]

    • The intramolecular cyclization is initiated. For example, in the case of precursors designed for SNAr (nucleophilic aromatic substitution) cyclization, the reaction can be promoted by the addition of mixed-bed ion-exchange resins.[7]

  • Purification: The final cyclic peptidomimetic is purified by RP-HPLC.

Conclusion

HOBt hydrate remains a cornerstone additive in the synthesis of cyclic peptides and peptidomimetics. Its ability to suppress racemization and enhance coupling efficiency is critical for the successful formation of the macrocyclic ring structure. The protocols provided herein offer robust starting points for researchers. However, optimization of reaction conditions, including solvent, temperature, and stoichiometry of reagents, is often necessary to achieve the best results for a specific peptide or peptidomimetic sequence. The comparative data highlights the importance of selecting the appropriate coupling additives to maximize yield and purity in these challenging synthetic endeavors.

References

Application Notes and Protocols: 1-Hydroxybenzotriazole Hydrate in Flow Chemistry for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) in flow chemistry for solid-phase peptide synthesis (SPPS). The following sections outline the role of HOBt, present quantitative data from key experiments, detail experimental methodologies, and provide visual workflows to facilitate the implementation of these techniques in a laboratory setting.

Introduction to HOBt in Peptide Synthesis

1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, primarily used in conjunction with carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1][2] Its primary function is to act as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable and highly reactive OBt active ester.[2] This transformation is critical for several reasons:

  • Suppression of Racemization: The formation of the OBt ester significantly reduces the risk of epimerization at the chiral center of the activated amino acid, preserving the stereochemical integrity of the final peptide.[2][3]

  • Improved Coupling Efficiency: The active ester is a more efficient acylating agent than the O-acylisourea, leading to higher yields and faster reaction times.[3]

  • Minimization of Side Reactions: HOBt helps to prevent the formation of undesirable by-products such as N-acylurea.[2]

In flow chemistry, HOBt can be used in solution or, more advantageously, in an immobilized form as polymer-supported HOBt (PS-HOBt).[4][5] The use of PS-HOBt in a packed-bed reactor simplifies purification, as the reagent remains in the column and the product flows through, eliminating the need for subsequent removal of HOBt from the reaction mixture.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies employing HOBt in flow chemistry for peptide synthesis, allowing for easy comparison of different protocols and outcomes.

Peptide SequenceCoupling ReagentAdditiveFlow RateTemperature (°C)Synthesis Time per ResidueYield (%)Purity (%)Reference
Cbz-Ala-Phe-OEtPyBroP®PS-HOBt100 µL/minRoom TempNot Specified74>95[4]
Fmoc-Ala-Phe-OEtIIDQPS-HOBt100 µL/min60Not Specified75>95[5]
Fmoc-Ala-Gly-OEtIIDQPS-HOBt100 µL/min60Not Specified71>95[5]
IFDPETGTWIDICHOBt0.15 mL/min701.7 minNot Specified>95[7]

Note: "Not Specified" indicates that the data was not explicitly provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments involving HOBt in flow peptide synthesis.

Protocol for Dipeptide Synthesis using Polymer-Supported HOBt (PS-HOBt)

This protocol is adapted from a general procedure for the synthesis of Boc and Cbz protected dipeptides in a flow reactor.[4]

Materials:

  • Ester-protected amino acid hydrochloride salt (e.g., HCl.Phe-OEt)

  • Boc or Cbz protected amino acid (e.g., Cbz-Ala)

  • PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Polymer-supported HOBt (PS-HOBt)

  • Polymer-supported 4-(Dimethylamino)pyridine (PS-DMAP)

  • Macroporous sulfonic acid resin (MP-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Flow chemistry system (e.g., HPLC pumps, Omnifit columns, reagent loops)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the ester-protected amino acid hydrochloride salt in DMF (e.g., 0.10 g in 10 mL DMF).

    • In a separate flask, prepare a solution of the Boc or Cbz protected amino acid (4.0 eq.), PyBroP® (4.2 eq.), and DIPEA (6.0 eq.) in DMF.

  • Column Preparation:

    • Pack an Omnifit column with PS-HOBt (1.0 eq.).

    • Wash and swell the PS-HOBt column with DMF at a flow rate of 250 µL/min.

    • Separately, wash and swell columns packed with PS-DMAP (1.5 eq.) and MP-TsOH (1.5 eq.) with DMF at 250 µL/min.

  • Activation and Coupling:

    • Load a 5 mL reagent loop with the PyBroP®-activated amino acid solution.

    • Pass the activated amino acid solution through the PS-HOBt column at a flow rate of 100 µL/min for one hour.

    • Increase the flow rate to 250 µL/min to wash the PS-HOBt column with DMF.

    • Connect the columns in series: PS-HOBt column outlet to PS-DMAP column inlet, and PS-DMAP column outlet to MP-TsOH column inlet.

    • Load a 5 mL reagent loop with the ester-protected amino acid hydrochloride salt solution.

    • Pass this solution through the three-column series at a flow rate of 100 µL/min for two hours.

  • Product Collection and Isolation:

    • Collect the eluent from the MP-TsOH column.

    • Remove the solvent (e.g., using a solvent evaporator) to yield the crude dipeptide product. Further purification is typically not required.

Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key processes in the application of HOBt for flow peptide synthesis.

G cluster_activation Activation Stage cluster_coupling Coupling & Scavenging Stage AA_sol Protected Amino Acid + PyBroP + DIPEA in DMF PS_HOBt PS-HOBt Column AA_sol->PS_HOBt 100 µL/min Activated_Ester Activated Amino Ester (on PS-HOBt) PS_HOBt->Activated_Ester Activation PS_DMAP PS-DMAP Column Activated_Ester->PS_DMAP Coupling Amine_sol Amino Acid Ester HCl in DMF Amine_sol->Activated_Ester 100 µL/min MP_TsOH MP-TsOH Column PS_DMAP->MP_TsOH Scavenging Product Dipeptide Product MP_TsOH->Product

Caption: Workflow for dipeptide synthesis using PS-HOBt.

G cluster_reaction Activation Mechanism cluster_side_reaction Side Reaction Carbodiimide Carbodiimide (e.g., DCC, DIC) HOBt HOBt Hydrate AminoAcid N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AminoAcid->O_Acylisourea + Carbodiimide OBt_Ester HOBt Active Ester (Stable, Highly Reactive) O_Acylisourea->OBt_Ester + HOBt N_Acylurea N-Acylurea (Unreactive By-product) O_Acylisourea->N_Acylurea Undesirable Rearrangement Coupling Peptide Bond Formation OBt_Ester->Coupling

Caption: Role of HOBt in suppressing side reactions.

Conclusion

The use of 1-Hydroxybenzotriazole hydrate, particularly in its polymer-supported form, offers a robust and efficient method for peptide synthesis in continuous flow systems. By facilitating clean and rapid amide bond formation with minimal side reactions, HOBt-mediated flow chemistry presents a significant advantage for the synthesis of peptides in research and drug development. The protocols and data presented here provide a foundation for implementing these advanced synthetic techniques.

References

Troubleshooting & Optimization

How to minimize racemization when using 1-Hydroxybenzotriazole hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis, with a specific focus on minimizing racemization when using 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-amino acid impurities can lead to a final product with reduced or altered biological function.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization during peptide bond formation is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. The incoming amine can then attack the planar oxazolone from either side, resulting in both the desired L-peptide and the undesired D-diastereomer.[1]

Q3: How does 1-Hydroxybenzotriazole hydrate (HOBt) help in minimizing racemization?

A3: HOBt acts as a racemization suppressor by intercepting the highly reactive activated carboxylic acid intermediate (e.g., O-acylisourea formed with carbodiimides) to form a more stable HOBt-active ester.[2] This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical purity of the amino acid.[1] While still reactive enough to couple efficiently with the amine component, the formation of the HOBt-ester provides a kinetic advantage for the desired coupling reaction over the racemization pathway.[2]

Q4: Are there alternatives to HOBt that are more effective at suppressing racemization?

A4: Yes, several alternatives to HOBt have been developed. The most common are 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • HOAt: The nitrogen atom in the 7-position of the ring makes HOAt more acidic and a better leaving group than HOBt. This leads to faster coupling reactions, which in turn reduces the time the activated amino acid is susceptible to racemization.[1]

  • Oxyma: This additive is a non-explosive alternative to HOBt and HOAt and has been shown to be highly effective at suppressing racemization, often with better or comparable performance to HOAt.[3]

Q5: Which amino acids are particularly susceptible to racemization?

A5: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during peptide synthesis.[4] Other amino acids with bulky side chains or specific protecting groups can also be at a higher risk. The imidazole (B134444) side chain of histidine can act as an internal base, facilitating the abstraction of the α-proton.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem 1: Significant racemization detected after coupling a standard amino acid.

Possible Cause Recommended Solution
Inappropriate Base The choice of base and its concentration are critical. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can increase racemization. Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary.
Prolonged Activation Time Leaving the amino acid in its activated state for an extended period before the addition of the amine component increases the likelihood of oxazolone formation and subsequent racemization. Solution: Minimize the pre-activation time. Ideally, perform the activation in situ by adding the coupling reagent to the mixture of the amino acid, amine, and HOBt.
High Reaction Temperature Elevated temperatures accelerate the rate of racemization. Solution: Perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.
Inappropriate Solvent The polarity of the solvent can influence the rate of racemization. Solution: If possible, use less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), as they can sometimes reduce racemization compared to highly polar solvents like dimethylformamide (DMF).

Problem 2: High levels of racemization observed when coupling Histidine or Cysteine.

Possible Cause Recommended Solution
Side Chain Reactivity (Histidine) The imidazole ring of histidine can catalyze racemization. Solution: Use a protecting group on the π-nitrogen of the imidazole ring, such as the methoxybenzyl (Mmt) group, which has been shown to significantly reduce racemization.[4]
Base-catalyzed Side Reactions (Cysteine) Cysteine is highly susceptible to base-catalyzed racemization. Solution: For coupling Fmoc-Cys(Trt)-OH, a base-free protocol using Diisopropylcarbodiimide (DIC) and HOBt (or a more effective additive like HOAt or Oxyma) is a good strategy to minimize racemization.
Inefficient Coupling Reagent/Additive Combination The standard DIC/HOBt protocol may not be sufficient for these sensitive amino acids. Solution: Consider using a more potent coupling reagent and additive combination. For example, HATU (which incorporates a HOAt moiety) or COMU (which contains an Oxyma moiety) often provide better results with lower racemization for challenging couplings.

Data Presentation

The following tables summarize quantitative data on racemization levels under various conditions.

Table 1: Comparison of Additives on Racemization Levels

Coupling AdditiveCoupling ReagentPeptide Fragment% Epimerization
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18%[1]
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6%[1]
HOBtDICZ-Phg-Pro-NH216.9%
HOAtDICZ-Phg-Pro-NH24.8%
OxymaDICZ-Phg-Pro-NH23.2%

Table 2: Influence of Coupling Reagent and Additive on Racemization of a Model Peptide

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%[5]
HATU0.5 - 2.0%[5]
COMU< 1.0%[5]
DIC/HOBt0.5 - 2.5%[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle with HOBt to Minimize Racemization

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and a carbodiimide (B86325) coupling reagent such as DIC (3 equivalents) in DMF.

    • Immediately add this activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For amino acids prone to racemization, conduct the reaction at 0 °C for 2 hours before allowing it to warm to room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and soluble byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

  • Peptide Cleavage: Cleave the synthesized peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the diastereomers.

    • Monitor the elution profile with a UV detector.

    • Calculate the percentage of the undesired D-diastereomer from the integrated peak areas.

Mandatory Visualization

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_pathways Competing Pathways cluster_hobt HOBt Intervention Amino_Acid N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization (Base-catalyzed) Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide Amine Attack HOBt_Ester Stable HOBt-Ester Activated_Intermediate->HOBt_Ester + HOBt Racemized_Peptide Racemized D-Peptide Oxazolone->Racemized_Peptide Amine Attack HOBt_Ester->Desired_Peptide Amine Attack

Caption: Mechanism of racemization via oxazolone formation and the role of HOBt.

SPPS_Workflow Start Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat Repeat Cycle for next amino acid Kaiser_Test->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin and Deprotection Repeat->Cleavage Yes End Purified Peptide Cleavage->End

Caption: General workflow for a Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving issues related to low coupling efficiency in peptide synthesis, with a specific focus on the use of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the role of HOBt in peptide synthesis? A1: 1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, primarily used in conjunction with carbodiimide (B86325) coupling reagents like DCC or EDC.[1] Its main functions are to accelerate the coupling reaction, minimize the risk of racemization (loss of stereochemical purity) of the amino acids, and suppress the formation of side products.[2][3][4] HOBt achieves this by converting the highly reactive O-acylisourea intermediate into a more stable and selective HOBt-active ester, which then efficiently reacts with the amine component to form the desired peptide bond.[2][4]

Q2: Why is HOBt commonly supplied as a hydrate, and does the water content interfere with the coupling reaction? A2: HOBt is often supplied as a monohydrate to improve its safety profile, as the anhydrous form is potentially explosive.[4][5] For most standard peptide coupling reactions, the small amount of water present in the hydrate does not significantly interfere with the process, and drying is not necessary.[5] In fact, some studies suggest that a minimal amount of water may be necessary for the formation of the active ester, and its complete absence can lead to reaction failure.[6][7]

Q3: What are the primary indicators of low coupling efficiency? A3: Low coupling efficiency is typically identified by a positive Kaiser (ninhydrin) test after the coupling step, which indicates the presence of unreacted free primary amines on the resin.[8] Post-synthesis, low efficiency is evident from a lower-than-expected final peptide yield and analysis of the crude product by HPLC and Mass Spectrometry (MS), which may show a high prevalence of truncated or deletion sequences.[8][9]

Q4: My HOBt is precipitating out of the reaction solution. What should I do? A4: HOBt precipitation is usually caused by poor solubility in the chosen solvent, the concentration exceeding its saturation limit, or a decrease in temperature.[5] To resolve this, you can switch to a solvent with higher polarity, such as DMF, where HOBt is more soluble.[5] Alternatively, you can try diluting the reaction mixture with more solvent or gently warming the solution to room temperature or slightly above.[5]

Q5: Are there safer and more efficient alternatives to HOBt? A5: Yes, due to the potential hazards of anhydrous HOBt, several alternatives have been developed.[10]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt, enhancing coupling efficiency, especially for difficult sequences, and further reducing racemization.[5][11]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative with coupling efficiencies comparable or superior to HOBt and even HOAt in some cases.[5][10][11][12] It is considered a safer and highly effective replacement.[10]

  • COMU: A modern uronium salt coupling reagent that incorporates the Oxyma Pure moiety, offering high efficiency, good solubility, and a better safety profile than HOBt-based reagents like HBTU.[5][10][11]

Troubleshooting Guide for Low Coupling Efficiency

This guide addresses specific problems encountered during peptide synthesis using HOBt hydrate.

Issue 1: The Kaiser test remains positive (blue beads) after a standard coupling step.

  • Possible Cause: Incomplete reaction.

  • Solution: The coupling reaction has not gone to completion.

    • Recouple: Drain the reaction vessel and repeat the coupling step with a fresh solution of amino acid, coupling reagents, and HOBt.[8]

    • Extend Reaction Time: For sterically hindered or difficult amino acids, increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[13]

    • Check Reagent Integrity: Ensure that the amino acid derivatives and coupling reagents have not degraded. HOBt and carbodiimides can be sensitive to moisture.[13] Use fresh, high-quality reagents stored under anhydrous conditions.

Issue 2: Final peptide yield is very low, and mass spectrometry analysis shows significant truncated sequences.

  • Possible Cause 1: Systemic low coupling efficiency throughout the synthesis.

  • Solution: The standard coupling protocol may not be robust enough for the specific peptide sequence.

    • Increase Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents).[8][14]

    • Switch to a More Powerful Activator: Replace the standard DIC/HOBt combination with a more potent uronium or phosphonium (B103445) salt reagent like HBTU, HATU, or COMU, especially for difficult sequences.[1][15] HATU is often superior for sterically hindered couplings.[15]

    • Change the Solvent: If peptide aggregation is suspected (common with hydrophobic sequences), switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can disrupt secondary structures.[8][9]

  • Possible Cause 2: Degradation of HOBt or other reagents.

  • Solution: HOBt can degrade over time, appearing discolored (yellow or brown). This degradation can impair its function.

    • Use Fresh HOBt: Discard any discolored or old HOBt and use a fresh supply.

    • Proper Storage: Store all coupling reagents, especially carbodiimides like DIC and EDC, under inert gas and protected from moisture.

Issue 3: Significant racemization is detected in the final peptide.

  • Possible Cause: Insufficient suppression of epimerization during activation.

  • Solution: While HOBt is effective at reducing racemization, some amino acids (like Cys and His) are particularly susceptible.[3]

    • Ensure HOBt Presence: Always use HOBt (or a suitable alternative) as an additive with carbodiimide-mediated couplings.[2][12]

    • Switch to HOAt or OxymaPure: For sequences highly prone to racemization, replace HOBt with HOAt or OxymaPure. HOAt has been shown to be more effective than HOBt at suppressing racemization.[11][16]

    • Control the Base: The type and amount of base used can influence racemization. Use a non-nucleophilic base like DIPEA and avoid excessive amounts.[17]

Issue 4: Side reactions, such as aspartimide formation, are detected.

  • Possible Cause: Base-catalyzed intramolecular cyclization, particularly at Asp-Gly or Asp-Ser sequences.[18]

  • Solution:

    • Add HOBt to Deprotection Solution: Adding 0.1 M HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can significantly reduce aspartimide formation.[3][18]

    • Use Weaker Bases: Consider using a weaker base for deprotection, such as 20% piperazine (B1678402) containing 0.1 M HOBt.[18]

    • Use Side-Chain Protection: Employ sterically hindered protecting groups on the aspartic acid side chain to physically block the cyclization reaction.[18]

Data Presentation

Table 1: HOBt Hydrate Solubility in Common Peptide Synthesis Solvents

SolventSolubilityCommon Use
Dimethylformamide (DMF) HighPreferred solvent for SPPS
N-Methyl-2-pyrrolidone (NMP) HighAlternative to DMF, good for aggregating sequences
Dimethyl sulfoxide (B87167) (DMSO) ModerateUsed for dissolving difficult building blocks
Dichloromethane (DCM) ModerateOften used in solution-phase and for resin swelling
Acetonitrile (ACN) LowGenerally poor solvent for HOBt
Toluene Very LowNot recommended
Water Limited (4.2 g/L at 29°C)Relevant for aqueous phase synthesis or workup

Data compiled from qualitative descriptions in search results.[5]

Table 2: Comparative Overview of Common Coupling Additives

AdditiveKey AdvantagesKey DisadvantagesRacemization Suppression
HOBt Cost-effective, widely used, effective at reducing racemization.[2]Anhydrous form is explosive; less reactive than newer alternatives.[2][12]Good
HOAt More reactive than HOBt, superior racemization suppression, improves coupling rates.[11][17]Also has explosive properties, more expensive than HOBt.[11][12]Excellent[16]
OxymaPure Non-explosive (safer), coupling efficiency comparable or superior to HOAt, good solubility.[10][11][12]Can be more expensive than HOBt.Excellent[11]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical manual coupling step on a resin after Fmoc deprotection.

  • Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection base (e.g., piperidine).[18]

  • Reagent Preparation (Activation Mixture): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt hydrate (3-5 equivalents) in a minimal amount of DMF.

  • Coupling Initiation: Add the activation mixture to the washed resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Gentle shaking or bubbling with nitrogen is recommended.

  • Monitoring (Optional but Recommended): After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[8]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Protocol 2: Qualitative Monitoring with the Kaiser (Ninhydrin) Test

This test detects free primary amines on the resin, indicating incomplete coupling.

  • Sample Collection: Collect a small sample of peptide-resin (10-20 beads) in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove residual solvents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[8]

  • Observation and Interpretation:

    • Beads are colorless/yellow: Coupling is complete (no free primary amines).[8]

    • Beads are dark blue/purple: Coupling is incomplete or has failed. Recoupling is necessary.[8]

Visualizations

cluster_activation Activation Step cluster_hobt HOBt Intervention cluster_coupling Coupling Step AA Carboxylic Acid (Fmoc-AA-OH) O_Acyl O-Acylisourea (Highly Reactive, Prone to Racemization) AA->O_Acyl DIC Carbodiimide (DIC) DIC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable, Less Prone to Racemization) O_Acyl->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester New_Peptide Elongated Peptide HOBt_Ester->New_Peptide + Free Amine Peptide Resin-Bound Peptide (Free Amine) Peptide->New_Peptide

Caption: Carbodiimide/HOBt peptide coupling mechanism.

Start Low Peptide Yield or Positive Kaiser Test CheckReagents Are reagents (HOBt, DIC, AA) fresh and stored properly? Start->CheckReagents Recouple Action: Perform a second coupling (re-couple) CheckReagents->Recouple Yes ReplaceReagents Action: Use fresh reagents CheckReagents->ReplaceReagents No KaiserTest Perform Kaiser Test Recouple->KaiserTest TestResult Is Kaiser Test negative? KaiserTest->TestResult Extend Action: Increase coupling time (e.g., to 4 hours) TestResult->Extend No ChangeReagent Problem persists? Consider difficult sequence. TestResult->ChangeReagent No, still positive Success Proceed to next step TestResult->Success Yes Extend->KaiserTest UseHATU Action: Switch to stronger reagents (e.g., HATU/HOAt) and/or different solvent (NMP) ChangeReagent->UseHATU Yes ChangeReagent->Success No UseHATU->Success ReplaceReagents->Recouple

Caption: Troubleshooting workflow for low coupling efficiency.

Start HOBt Precipitates During Reaction CheckSolvent Is solvent DMF or NMP? Start->CheckSolvent SwitchSolvent Action: Switch to a high-solubility solvent like DMF CheckSolvent->SwitchSolvent No (e.g., ACN) CheckConc Is concentration high? CheckSolvent->CheckConc Yes Resolved Issue Resolved SwitchSolvent->Resolved Dilute Action: Add more solvent to dilute the reaction CheckConc->Dilute Yes CheckTemp Is solution cold? CheckConc->CheckTemp No Dilute->Resolved Warm Action: Gently warm solution to RT CheckTemp->Warm Yes ConsiderAlt Action: Consider using a more soluble alternative like COMU CheckTemp->ConsiderAlt No Warm->Resolved

Caption: Workflow for troubleshooting HOBt precipitation.

References

Side reactions associated with 1-Hydroxybenzotriazole hydrate and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) in chemical synthesis, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1-Hydroxybenzotriazole hydrate (HOBt) in peptide synthesis?

A1: this compound (HOBt) is primarily used as a coupling additive, especially in conjunction with carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).[1][2] Its main functions are to:

  • Suppress racemization: HOBt minimizes the loss of stereochemical integrity of amino acids during peptide bond formation.[1][2][3][4]

  • Improve coupling efficiency: It reacts with the O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid to generate a more stable HOBt-active ester. This active ester is more reactive towards the amine component and less prone to side reactions.[1][2][5]

  • Reduce side reactions: By forming the active ester, HOBt helps to prevent the formation of undesirable byproducts such as N-acylurea.[6]

Q2: What are the most common side reactions associated with the use of HOBt and carbodiimides in peptide synthesis?

A2: Several side reactions can occur during peptide synthesis, even when HOBt is used. These include:

  • Racemization: The loss of stereochemical purity of the activated amino acid.[3][4][7] Histidine and cysteine are particularly susceptible to racemization.[3]

  • Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize to form a succinimide (B58015) derivative (aspartimide), especially under basic or acidic conditions. This can lead to the formation of β- and α-piperidides.[3]

  • Pyroglutamate Formation: An N-terminal glutamine residue can undergo cyclization to form a pyroglutamyl residue.[3]

  • Diketopiperazine Formation: This is common at the dipeptide stage, particularly when proline is one of the first two amino acids, leading to chain termination.[3]

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the free N-terminus of the peptide, leading to a guanidinylated and terminated chain.[3]

  • Dehydration of Asparagine and Glutamine: The side-chain amides of asparagine and glutamine can be dehydrated to nitriles by carbodiimides.[8][9]

Q3: Are there safety concerns associated with the use of HOBt?

A3: Yes, there are significant safety concerns with HOBt. The anhydrous form of HOBt is explosive and sensitive to heat, friction, and shock.[10][11][12][13] For this reason, HOBt is commercially available as a hydrate, which is significantly safer.[2][14][15] However, the presence of water in the hydrate can potentially lead to hydrolysis of activated species. It is crucial to handle HOBt with care, avoid heating the anhydrous form, and consult the Safety Data Sheet (SDS) before use.[11][14][16]

Q4: Are there alternatives to HOBt that are more effective or safer?

A4: Yes, several alternatives to HOBt have been developed that offer advantages in terms of efficiency and safety:

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in accelerating coupling reactions and suppressing racemization.[6][17][18]

  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): An electron-withdrawing group enhances its acidity, leading to improved performance.[3]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[6][17][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of racemization detected in the final peptide. Use of carbodiimides without an additive; prolonged activation times; use of a strong, sterically unhindered base.Add HOBt, HOAt, or OxymaPure to the coupling reaction.[3][4][6] Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Minimize the pre-activation time.
Presence of byproducts with the same mass as the desired peptide, particularly with aspartic acid-containing sequences. Aspartimide formation.Add HOBt (0.1 M) to the piperidine (B6355638) solution used for Fmoc deprotection.[3][20] Use a more sterically hindered protecting group on the aspartic acid side chain.[20]
Formation of a pyroglutamyl-peptide when the N-terminal residue is glutamine. Cyclization of the N-terminal glutamine.Add HOBt to the deprotection solution.[3]
Peptide chain termination at the dipeptide stage. Diketopiperazine formation, especially with N-terminal proline.When using Fmoc/tBu strategy, synthesize on 2-chlorotrityl chloride resin.[3] For Boc-based synthesis, use in-situ neutralization protocols.[3]
Incomplete coupling reaction or low yield. Inefficient activation; steric hindrance.Switch to a more powerful coupling reagent system, such as HBTU/HOBt or HATU.[1] Consider using microwave-assisted synthesis to enhance reaction rates, but be mindful of potential increases in racemization at elevated temperatures.[4]
Formation of guanidinylated byproducts when using uronium/aminium reagents (e.g., HBTU). Reaction of the coupling reagent with the free N-terminus of the peptide.Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[3][21] Avoid using an excess of the coupling reagent.[8][9]

Experimental Protocols

Protocol 1: Standard Peptide Coupling using DIC/HOBt
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

  • Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

Protocol 2: Mitigation of Aspartimide Formation during Fmoc Deprotection
  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Deprotection: Treat the peptide-resin with the deprotection solution for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and HOBt.

  • Proceed with the next coupling step.

Visualizing Reaction Pathways and Workflows

cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Peptide Peptide Bond (R-CO-NH-R') HOBt_Ester->Peptide + Amine Amine H₂N-R' Amine->Peptide Start Peptide Synthesis Step Coupling Perform Coupling (e.g., DIC/HOBt) Start->Coupling Check_Completion Check for Reaction Completion (e.g., Ninhydrin) Coupling->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot Troubleshoot: - Extend reaction time - Recouple - Use stronger reagent Incomplete->Troubleshoot Troubleshoot->Coupling Deprotection Fmoc Deprotection Complete->Deprotection Check_Side_Reactions Analyze for Side Reactions (e.g., HPLC-MS) Deprotection->Check_Side_Reactions Side_Reactions_Detected Side Reactions Detected Check_Side_Reactions->Side_Reactions_Detected Yes No_Side_Reactions Minimal Side Reactions Check_Side_Reactions->No_Side_Reactions No Implement_Mitigation Implement Mitigation Strategy: - Add HOBt to deprotection - Change protecting group Side_Reactions_Detected->Implement_Mitigation Continue Continue to Next Cycle Implement_Mitigation->Continue No_Side_Reactions->Continue

References

Technical Support Center: Optimizing HOBt Hydrate-Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 1-Hydroxybenzotriazole (HOBt) hydrate-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of HOBt hydrate (B1144303) in amide coupling reactions?

A1: HOBt hydrate is a critical coupling additive, primarily used in conjunction with carbodiimides like EDC or DIC, to facilitate the formation of amide bonds.[1][2] Its main functions are to suppress racemization of chiral centers in amino acids and to improve the efficiency of the coupling reaction.[3] HOBt achieves this by converting the highly reactive O-acylisourea intermediate, formed from the reaction of a carboxylic acid and a carbodiimide, into a more stable HOBt-active ester. This active ester is less prone to side reactions and racemization, and it readily reacts with an amine to form the desired amide bond.[1][3]

Q2: Is it necessary to use the anhydrous form of HOBt for couplings?

A2: No, it is not necessary and is strongly discouraged. The anhydrous form of HOBt is explosive and sensitive to heat, friction, and shock.[4] The commercially available HOBt is typically the monohydrate form, which is significantly safer to handle and store.[5] The water of hydration in HOBt monohydrate does not interfere with the coupling reaction.[6]

Q3: What are the most common side reactions in HOBt-mediated couplings?

A3: The most common side reactions include:

  • Racemization: Loss of stereochemical integrity of the chiral amino acid. HOBt is added specifically to minimize this.[1][2]

  • N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unreactive byproduct that can complicate purification.[1][7]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination.[8]

  • Aspartimide formation: This side reaction can occur with aspartic acid residues under both acidic and basic conditions.[8]

Q4: What are some common alternatives to HOBt?

A4: Several alternatives to HOBt are available, some offering enhanced reactivity or improved safety profiles. These include:

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more reactive than HOBt and provides excellent racemization suppression.[9]

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): More reactive than HOBt due to the electron-withdrawing chloro group.[9]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[10]

Q5: In which solvents is HOBt hydrate most soluble?

A5: HOBt hydrate exhibits high solubility in polar aprotic solvents. The general order of solubility is N,N-Dimethylformamide (DMF) > Dimethyl sulfoxide (B87167) (DMSO) > Methanol.[5] It has poor solubility in solvents like acetonitrile (B52724) and toluene.[11][12]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential CauseRecommended Solution
Incomplete Reaction - Extend the reaction time and monitor progress using TLC or LC-MS. - A moderate increase in temperature (e.g., to room temperature or 40°C) can improve reaction rates, but be mindful of potential side reactions.[13] - Ensure the correct molar ratios of coupling reagents and reactants are used. An excess of the acylating agent is often employed.[13]
Poor Reagent Solubility - Ensure all reactants, including HOBt hydrate, are fully dissolved in the chosen solvent.[13] DMF is a good solvent for HOBt hydrate.[5]
Steric Hindrance - For sterically hindered amino acids, consider using a more powerful coupling reagent combination like HATU.[14] - Increase the reaction time or temperature slightly, while carefully monitoring for racemization.[15]
Inefficient Coupling Reagents - For challenging couplings, standard carbodiimides like EDC may not be sufficiently reactive. Consider using more potent reagents like HATU or HCTU.[13]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Are all reagents fully dissolved? start->check_reagents check_time_temp Have reaction time and temperature been optimized? check_reagents->check_time_temp Yes solution_dissolve Use appropriate solvent (e.g., DMF). Ensure complete dissolution. check_reagents->solution_dissolve No check_sterics Are sterically hindered substrates involved? check_time_temp->check_sterics Yes solution_optimize_conditions Increase reaction time. Moderately increase temperature. check_time_temp->solution_optimize_conditions No check_reagent_activity Is the coupling reagent sufficiently active? check_sterics->check_reagent_activity No solution_sterics Use a more potent coupling reagent (e.g., HATU). Increase reaction time/temperature cautiously. check_sterics->solution_sterics Yes solution_reagent Switch to a more reactive coupling agent (e.g., HATU, HCTU). check_reagent_activity->solution_reagent No end Yield Improved check_reagent_activity->end Yes solution_dissolve->end solution_optimize_conditions->end solution_sterics->end solution_reagent->end

A flowchart for troubleshooting low product yield.
Issue 2: Presence of Racemized Product

Potential Causes & Solutions

Potential CauseRecommended Solution
Inappropriate Base - Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[15]
Prolonged Activation Time - Add the coupling reagent to the mixture of the carboxylic acid and amine simultaneously (in situ activation).[15] - If pre-activation is necessary, keep the activation time to a minimum.[15]
High Reaction Temperature - Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, if the reaction kinetics allow.[15]
Inadequate Amount of HOBt - Ensure at least one equivalent of HOBt is used relative to the carboxylic acid.
Use of Copper(II) Chloride - For particularly racemization-prone couplings, the addition of CuCl2 has been shown to be effective in suppressing racemization.[8]

Logical Relationship for Minimizing Racemization

G racemization Racemization base Strong/Unhindered Base racemization->base Caused by activation_time Prolonged Activation racemization->activation_time Caused by temperature High Temperature racemization->temperature Caused by hobt Insufficient HOBt racemization->hobt Caused by minimize_racemization Minimized Racemization base->minimize_racemization Mitigated by weaker/hindered base activation_time->minimize_racemization Mitigated by in situ activation temperature->minimize_racemization Mitigated by lower temperature hobt->minimize_racemization Mitigated by stoichiometric HOBt

Factors influencing and mitigating racemization.

Data Presentation

Table 1: HOBt Hydrate Solubility in Common Solvents

SolventSolubility
N,N-Dimethylformamide (DMF)High[5]
Dimethyl sulfoxide (DMSO)High[5]
MethanolHigh[5]
AcetonitrilePoor[11][12]
ToluenePoor[11]

Table 2: Comparison of Common Coupling Additives

AdditiveRelative ReactivityKey AdvantagesKey Disadvantages
HOBt StandardCost-effective, effective racemization suppression.[2]Potentially explosive in anhydrous form.[1]
HOAt Higher than HOBtMore efficient coupling and racemization suppression than HOBt.[9]More expensive than HOBt, also has explosive potential.[1]
6-Cl-HOBt Higher than HOBtMore reactive than HOBt, good compromise between HOBt and HOAt in terms of reactivity and price.[9]More expensive than HOBt.
OxymaPure® Comparable to HOAtNon-explosive, high coupling efficiency, and low racemization.[10]Higher cost than HOBt.

Experimental Protocols

Protocol 1: General Solution-Phase Amide Coupling using EDC/HOBt Hydrate

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt hydrate (1.1 - 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA or NMM, if amine is a salt)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HOBt hydrate (1.2 equiv) in the anhydrous solvent in a round-bottom flask.[7]

  • Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 equiv) to neutralize it.[16]

  • Cool the reaction mixture to 0°C in an ice bath with stirring.[16]

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[16]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the urea (B33335) byproduct and excess reagents. This typically involves diluting with an organic solvent and washing with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution).[7]

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Experimental Workflow for Solution-Phase Coupling

G start Start dissolve Dissolve Carboxylic Acid, HOBt, and Amine in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_edc Add EDC·HCl cool->add_edc react Warm to RT and Stir (2-12h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Final Product purify->end

A generalized workflow for solution-phase coupling.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt Hydrate

Materials:

  • N-terminally deprotected resin-bound peptide

  • Fmoc-protected amino acid (2.5 equiv based on resin substitution)

  • HOBt hydrate (2.5 equiv)

  • DIC (2.5 equiv)

  • DMF

Procedure:

  • Swell the resin in DMF.

  • Perform N-terminal Fmoc deprotection of the resin-bound peptide using standard procedures (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2.5 equiv) and HOBt hydrate (2.5 equiv) in a minimum amount of DMF.[6]

  • Add the solution from step 4 to the resin.

  • Add DIC (2.5 equiv) to the resin suspension.[6]

  • Shake the mixture at room temperature under an inert atmosphere for 1-3 hours.[6]

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.[6]

  • Once the reaction is complete, wash the resin with DMF and DCM.[6]

References

Technical Support Center: Peptide Synthesis with 1-Hydroxybenzotriazole (HOBt) Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with peptide synthesis using 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the role of HOBt hydrate in peptide synthesis?

A1: 1-Hydroxybenzotriazole (HOBt) hydrate is an additive used in conjunction with a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC, EDC).[1][2][3][4] Its primary functions are to:

  • Suppress Racemization: HOBt reacts with the activated carboxylic acid to form an active ester intermediate.[3][4] This intermediate is more stable and less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[3]

  • Improve Coupling Efficiency: By forming a more stable active ester, HOBt minimizes side reactions, such as the formation of N-acylurea, which can lead to higher yields of the desired peptide.[1][3]

  • Accelerate the Reaction: The HOBt active ester is highly reactive towards the amine component, facilitating a more efficient amide bond formation.[5]

Q2: Why is my coupling reaction failing or giving low yields with HOBt hydrate?

A2: Several factors can contribute to low coupling efficiency when using HOBt hydrate:

  • Incomplete Activation: The carbodiimide may not be efficiently activating the carboxylic acid. Ensure all reagents are of high purity and anhydrous (with the exception of HOBt hydrate itself).

  • Side Reactions: The formation of unreactive N-acylurea can occur if the O-acylisourea intermediate rearranges before reacting with HOBt.[1][6]

  • Steric Hindrance: Coupling of sterically hindered amino acids can be challenging and may require longer reaction times or more potent activating agents.[7]

  • Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, hindering the access of reagents to the reactive sites.[8][9]

  • Degradation of Reagents: HOBt and carbodiimides can degrade over time, especially if not stored properly. The quality of the solvent, particularly the presence of water or amine impurities in DMF, can also negatively impact the reaction.[10]

Q3: What are the common side reactions associated with HOBt-mediated coupling?

A3: The most common side reactions include:

  • Racemization: Inversion of the stereochemistry at the α-carbon of the amino acid being coupled. HOBt is used specifically to minimize this.[2][11]

  • N-Acylurea Formation: The rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[1][6]

  • Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed intramolecular cyclization can occur, leading to a mixture of α- and β-peptides. Adding HOBt to the deprotection solution can help suppress this.[12]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[12]

Q4: Should I use HOBt hydrate or anhydrous HOBt?

A4: Anhydrous HOBt is explosive and its transportation is restricted.[1][3] Therefore, it is commercially available and should be used in its hydrated form. The water content in HOBt hydrate is generally not detrimental to the coupling reaction.

Q5: Are there alternatives to HOBt?

A5: Yes, several alternatives to HOBt are available, some of which offer higher efficiency and improved safety profiles:

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more efficient than HOBt at suppressing racemization and accelerating coupling, especially for difficult sequences.[3][11]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and effective alternative to HOBt and HOAt.[1]

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): Offers enhanced reactivity compared to HOBt.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis with HOBt hydrate.

Issue: Low or No Peptide Yield

Troubleshooting_Low_Yield start Low or No Peptide Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_activation 2. Assess Activation and Coupling Conditions check_reagents->check_activation Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Verify stoichiometry (excess of amino acid and coupling reagents). check_reagents->solution_reagents check_peptide_resin 3. Investigate Peptide-Resin Issues check_activation->check_peptide_resin Conditions OK solution_activation Solution: - Increase coupling time. - Consider double coupling. - Switch to a more potent activator (e.g., HATU, HBTU). check_activation->solution_activation solution_peptide_resin Solution: - Use a different solvent (e.g., NMP). - Incorporate pseudoproline dipeptides. - Perform synthesis at elevated temperature. check_peptide_resin->solution_peptide_resin

Issue: Presence of Impurities in the Crude Product

Troubleshooting_Impurities start Presence of Impurities check_racemization 1. Check for Racemization start->check_racemization check_side_reactions 2. Investigate Other Side Reactions check_racemization->check_side_reactions Racemization Addressed solution_racemization Solution: - Use HOAt or OxymaPure instead of HOBt. - Lower the reaction temperature. - Use a less hindered base. check_racemization->solution_racemization check_deprotection 3. Verify Deprotection Steps check_side_reactions->check_deprotection Side Reactions Addressed solution_side_reactions Solution: - For Aspartimide: Add HOBt to deprotection solution. - For Diketopiperazine: Use 2-chlorotrityl resin for the first two residues. check_side_reactions->solution_side_reactions solution_deprotection Solution: - Increase deprotection time. - Use fresh deprotection solution. check_deprotection->solution_deprotection

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Additives

FeatureHOBtHOAtOxymaPure®
Racemization Suppression GoodExcellentExcellent
Coupling Efficiency GoodExcellentExcellent
Safety Anhydrous form is explosiveExplosiveNon-explosive
Cost LowHighModerate

Table 2: Quantitative Comparison of Racemization with HOBt and HOAt

Peptide SequenceCoupling ReagentAdditive% Epimerization
Z-Phg-Pro-NH₂DCCHOBt10.2%
Z-Phg-Pro-NH₂DCCHOAt0.4%
Z-Phe-Val-Ala-OMeDICHOBt5.6%
Z-Phe-Val-Ala-OMeDICHOAt<0.1%

Data is illustrative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a general procedure for a manual Fmoc-based solid-phase peptide synthesis coupling step.

Materials:

  • Fmoc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt hydrate (3-5 equivalents) in a minimal amount of DMF.

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature under an inert atmosphere for 1-2 hours.

  • Monitoring the Reaction:

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed to the next Fmoc-deprotection step.

Mandatory Visualizations

HOBt Activation Pathway

HOBt_Activation Carboxylic_Acid R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC / EDC Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Peptide_Bond R-CO-NH-Peptide (Peptide Bond Formation) HOBt_Ester->Peptide_Bond + Peptide Amine Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond

References

How to remove HOBt hydrate byproducts from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) and its byproducts from reaction mixtures, particularly in the context of amide bond formation using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts when using HOBt in a coupling reaction?

A1: When HOBt is used as an additive in amide coupling reactions, particularly with carbodiimides like EDC, the primary byproducts include unreacted HOBt and the corresponding urea (B33335) derivative of the carbodiimide. In the case of EDC, the main byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[1][2] If dicyclohexylcarbodiimide (B1669883) (DCC) is used, the byproduct is dicyclohexylurea (DCU).[1][3]

Q2: Are HOBt and its byproducts water-soluble?

A2: Yes, both HOBt and the urea byproduct from EDC (EDU) are water-soluble.[3][4] This property is key to their removal from a reaction mixture through aqueous workup procedures. DCU, the byproduct of DCC, is poorly soluble in most organic solvents and water, and is typically removed by filtration.[3]

Q3: What is the general strategy for removing HOBt and its byproducts?

A3: The most common and effective method for removing water-soluble byproducts of HOBt and EDC is through a series of aqueous washes of the organic reaction mixture. This typically involves sequential washing with a dilute acid, a dilute base, and finally a neutral brine solution.

Q4: Can residual HOBt or its byproducts affect my final product?

A4: Yes, residual HOBt and other coupling-related impurities can interfere with downstream processes, such as purification by chromatography, and may affect the final product's purity and yield. Therefore, their effective removal is a critical step in the synthesis workflow.

Q5: How can I monitor the removal of these byproducts?

A5: The removal of byproducts can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By analyzing small aliquots of the organic layer after each wash, you can observe the disappearance of the spots or peaks corresponding to the impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of HOBt hydrate byproducts.

Issue 1: Persistent Impurities After Standard Aqueous Workup
  • Symptom: TLC or HPLC analysis of the organic layer still shows significant amounts of HOBt or urea byproducts even after performing aqueous washes.

  • Possible Causes & Solutions:

    • Insufficient Washing: The number or volume of washes may be inadequate.

      • Solution: Increase the number of washes with each aqueous solution (e.g., from one to three washes with dilute acid, base, and brine). Also, ensure the volume of the aqueous wash is sufficient, typically equal to or greater than the volume of the organic phase.

    • Emulsion Formation: Formation of an emulsion between the organic and aqueous layers can trap impurities in the organic phase.

      • Solution: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In some cases, allowing the mixture to stand for a longer period can also help. Filtering the entire mixture through a pad of Celite can also be effective.

    • Product is Water-Soluble: If your desired product has some water solubility, it may be partitioning into the aqueous layer along with the impurities.

      • Solution: If your product is highly water-soluble, an alternative to aqueous extraction is required. Options include precipitation/trituration of the product from the reaction mixture if it is a solid, or purification by column chromatography designed to separate polar compounds.

Issue 2: Low Yield of the Desired Product After Workup
  • Symptom: The final isolated yield of the product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Product Extraction into Aqueous Layer: As mentioned above, if the product has some polarity, it may be lost to the aqueous washes.

      • Solution: Before discarding the aqueous layers, it is good practice to back-extract them with a fresh portion of the organic solvent to recover any dissolved product.

    • Hydrolysis of Activated Ester: The presence of excess water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and incomplete conversion to the desired amide.

      • Solution: Ensure that the reaction is performed under anhydrous conditions until the aqueous workup is initiated. Use dry solvents and reagents.

Data Presentation

Solubility of HOBt and a Key Byproduct

The following table summarizes the solubility of HOBt and the common EDC byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), in various solvents. This information is crucial for selecting appropriate solvents for reaction and purification.

CompoundSolventSolubilityReference
1-Hydroxybenzotriazole (HOBt) WaterSoluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrilePoorly Soluble
MethanolSlightly Soluble
1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) WaterSoluble[5]
Dichloromethane (DCM)Insoluble[5]
Diethyl ether (Et2O)Insoluble[5]

Experimental Protocols

Standard Aqueous Workup Protocol for HOBt and EDC Byproduct Removal

This protocol describes a general procedure for the removal of HOBt and EDC-related byproducts from a reaction mixture where the product is soluble in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

Materials:

  • Reaction mixture in an organic solvent.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated Sodium Chloride solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer. This step helps to remove any unreacted basic amines and the basic EDC-urea byproduct.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake as described in step 2. This step removes unreacted HOBt and the starting carboxylic acid. Be cautious as CO₂ gas may be evolved.

  • Neutral Wash: Add an equal volume of brine to the organic layer. Shake as described in step 2. This wash helps to remove any remaining water-soluble impurities and aids in breaking any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl to dry the organic solvent.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.

Mandatory Visualizations

Logical Workflow for Byproduct Removal

Byproduct_Removal_Workflow reaction Reaction Mixture (Product, HOBt, Byproducts) acid_wash Acidic Wash (e.g., 1M HCl) reaction->acid_wash Removes basic impurities base_wash Basic Wash (e.g., sat. NaHCO3) acid_wash->base_wash Removes acidic impurities (HOBt) brine_wash Brine Wash base_wash->brine_wash Removes residual aqueous impurities dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: A typical aqueous workup workflow for the removal of HOBt and its byproducts.

Decision Tree for Troubleshooting Persistent Impurities

Troubleshooting_Workflow start Impurities detected after standard workup? increase_washes Increase number and volume of washes start->increase_washes Yes end Problem Resolved start->end No check_emulsion Check for emulsion increase_washes->check_emulsion break_emulsion Break emulsion (add brine, Celite) check_emulsion->break_emulsion Yes check_solubility Is product water-soluble? check_emulsion->check_solubility No break_emulsion->end back_extract Back-extract aqueous layers with organic solvent check_solubility->back_extract Slightly alt_purification Alternative Purification: - Precipitation/Trituration - Column Chromatography check_solubility->alt_purification Highly back_extract->end alt_purification->end

Caption: A decision-making guide for troubleshooting the removal of persistent HOBt-related impurities.

References

Technical Support Center: Use of HOBt Hydrate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content in 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) on reaction outcomes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is HOBt hydrate and why is it used instead of anhydrous HOBt?

A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive in peptide synthesis and other amide bond formations. It is employed to enhance reaction efficiency, increase yield, and, most importantly, suppress racemization of the amino acids during the coupling process.[1][2][3][4] HOBt is commercially available as a hydrate, meaning it contains a specific percentage of water. This is primarily a safety measure, as anhydrous HOBt is explosive and poses significant handling and transportation risks.[1] The hydrate form is considered safer for laboratory use.[3]

Q2: What is the typical water content in commercial HOBt hydrate?

A2: Commercial HOBt is often sold as a monohydrate, which contains approximately 11.7% water by weight.[5] You may also find it "wetted" with not less than 14% or 20% water for enhanced safety.[1] It is crucial to check the supplier's specifications for the exact water content.

Q3: Does the water in HOBt hydrate affect the outcome of my peptide coupling reaction?

A3: For most standard peptide coupling reactions, the water of hydration in HOBt does not significantly interfere with the reaction.[6] In fact, some studies suggest that a minimal amount of water is necessary for the formation of the active ester intermediate, and completely anhydrous conditions could lead to reaction failure.[7] However, excessive water in the overall reaction system can lead to the hydrolysis of activated intermediates, which may reduce the yield.

Q4: Can I dry HOBt hydrate before use?

A4: It is generally not recommended to dry HOBt hydrate, as the anhydrous form is explosive.[1] The water content is intentionally present for safety. If your reaction is exceptionally sensitive to water, consider using alternative, anhydrous coupling additives.

Q5: What are the primary side reactions associated with HOBt and water content?

A5: The main concern with excess water in the reaction is the hydrolysis of the activated carboxylic acid intermediate (the O-acylisourea or the HOBt-ester). This hydrolysis regenerates the carboxylic acid, leading to incomplete coupling and lower yields of the desired amide product.[7] Additionally, in carbodiimide-mediated couplings, the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, a common byproduct that terminates the reaction. HOBt is added to trap this intermediate as a more stable HOBt-ester, which is less prone to this rearrangement.[8]

Q6: Are there alternatives to HOBt that are less sensitive to water or safer to use?

A6: Yes, several alternatives to HOBt have been developed. These include:

  • HOAt (1-Hydroxy-7-azabenzotriazole): Known to be more effective than HOBt at suppressing racemization, especially for challenging couplings.

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive additive that is an effective and safer alternative to HOBt.[9]

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): A more acidic derivative of HOBt that can offer enhanced reactivity.

Data Presentation

Table 1: Typical Water Content of Commercial HOBt Hydrate

Product DescriptionTypical Water Content (by weight)
HOBt Monohydrate~11.7%
HOBt Hydrate (wetted)≥ 14% to ≥ 20%

Table 2: Comparative Racemization in a "Difficult" Solid-Phase Peptide Synthesis with HOBt vs. HOAt

This table summarizes data on the effectiveness of HOBt compared to an alternative, HOAt, in suppressing the formation of an unwanted D-isomer during a challenging peptide coupling.

Coupling Additive% Epimerization (D-isomer)
DCC/HOBt10.2%
DCC/HOAt1.8%

Data illustrates a significant reduction in racemization when HOAt is used in place of HOBt under the same reaction conditions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis where the water content of HOBt hydrate might be a contributing factor.

Issue 1: Low or No Product Yield

Possible Cause How to Investigate Recommended Solution
Incomplete Coupling Perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry to check for the target peptide mass.[2] Use a qualitative test (e.g., Kaiser test) to check for free primary amines after the coupling step. A positive result indicates incomplete coupling.[2]- Extend the reaction time. - Increase the equivalents of the amino acid, coupling reagent, and HOBt. - If using a particularly "difficult" amino acid sequence, consider switching to a more potent coupling reagent like HATU or HBTU.[2]
Hydrolysis of Activated Intermediates Analyze the crude product by HPLC-MS to identify the presence of unreacted starting carboxylic acid.- Ensure all solvents are anhydrous. - While the water in HOBt hydrate is generally acceptable, avoid introducing additional sources of water into the reaction. - Consider using molecular sieves if the reaction is highly sensitive to water, but be aware that complete water removal might inhibit the reaction.[7]
Formation of N-acylurea This byproduct can often be detected by HPLC analysis of the crude reaction mixture.- Ensure HOBt is pre-activated with the carboxylic acid and carbodiimide (B86325) before the amine is added. - Use a sufficient molar equivalent of HOBt.

Issue 2: Presence of Unexpected Peaks in HPLC (Side Products)

Possible Cause How to Investigate Recommended Solution
Racemization Analyze the crude peptide using chiral HPLC to separate and quantify diastereomers.- For racemization-prone amino acids (e.g., His, Cys), consider replacing HOBt with HOAt, which is more effective at suppressing epimerization. - Optimize the reaction temperature; lower temperatures can sometimes reduce racemization.
Aspartimide Formation This side reaction is common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can be detected by mass spectrometry due to a mass change.[10]Add HOBt to the piperidine (B6355638) deprotection solution.[10] Use a weaker base for deprotection in combination with HOBt.[10]
Guanidinylation of N-terminus This occurs when using uronium-based coupling reagents (HBTU, HATU) in excess, which can react with the free amine of the peptide.- Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC as the carbodiimide and HOBt hydrate as the additive.

Materials:

  • Fmoc-protected amino acid

  • HOBt hydrate

  • Diisopropylcarbodiimide (DIC)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 2.5 equivalents of the Fmoc-protected amino acid and 2.5 equivalents of HOBt hydrate in a minimal amount of DMF.

  • Activation and Coupling: Add the amino acid/HOBt solution to the resin. Then, add 2.5 equivalents of DIC to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete (indicated by a negative Kaiser test), filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Determination of Water Content in HOBt Hydrate by Karl Fischer Titration

This protocol provides a general method for quantifying the water content in a solid sample of HOBt hydrate.

Materials:

  • HOBt hydrate sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Karl Fischer reagent

  • Airtight titration vessel

Procedure:

  • Apparatus Preparation: Ensure the Karl Fischer titration vessel is clean, dry, and protected from atmospheric moisture.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or another appropriate solvent to the titration vessel.

  • Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent and the vessel.

  • Sample Introduction: Accurately weigh a suitable amount of the HOBt hydrate sample and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent moisture ingress.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water from the sample has reacted. The endpoint is typically detected electrometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its known water equivalence factor. The result is usually expressed as a percentage or in parts per million (ppm).

Mandatory Visualizations

G HOBt/Carbodiimide Coupling Mechanism cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC/DIC HOBt_Ester HOBt Active Ester (More Stable, Suppresses Racemization) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Hydrate Amide_Bond Amide Bond (Peptide) HOBt_Ester->Amide_Bond + Amine Amine R'-NH2

Simplified EDC/HOBt Coupling Pathway

G Troubleshooting Workflow for Low Peptide Yield Start Low Peptide Yield Observed Check_Coupling Perform Kaiser Test on Resin Start->Check_Coupling Coupling_Complete Kaiser Test Negative? Check_Coupling->Coupling_Complete Incomplete_Coupling Incomplete Coupling Coupling_Complete->Incomplete_Coupling No Check_Cleavage Analyze Small Resin Sample by MS Coupling_Complete->Check_Cleavage Yes Troubleshoot_Coupling Extend Reaction Time Increase Reagent Equivalents Consider a More Potent Reagent Incomplete_Coupling->Troubleshoot_Coupling End Problem Resolved Troubleshoot_Coupling->End Peptide_Present Target Peptide Mass Present? Check_Cleavage->Peptide_Present Synthesis_Failed Synthesis Failure Peptide_Present->Synthesis_Failed No Cleavage_Issue Cleavage/Workup Problem Peptide_Present->Cleavage_Issue Yes Troubleshoot_Synthesis Check Amino Acid Quality Verify Reagent Stoichiometry Assess for Aggregation Synthesis_Failed->Troubleshoot_Synthesis Troubleshoot_Synthesis->End Troubleshoot_Cleavage Optimize Cleavage Cocktail Check Precipitation Method Cleavage_Issue->Troubleshoot_Cleavage Troubleshoot_Cleavage->End

Troubleshooting Workflow for Low Peptide Yield

References

Technical Support Center: Preventing Epimerization with HOBt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) to prevent the epimerization of sensitive amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis, and why is it a concern?

A: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon of an amino acid residue inverts, resulting in the formation of a diastereomer of the desired peptide.[1][2] This is a significant concern because these impurities can be challenging to separate from the target peptide and may dramatically alter the biological activity and efficacy of the final product.[1][3]

Q2: What is the primary role of HOBt hydrate in peptide synthesis?

A: HOBt hydrate is a widely used additive in peptide synthesis, primarily to suppress racemization (a form of epimerization) and enhance the efficiency of coupling reactions.[4][5][6] It is particularly effective when used in conjunction with carbodiimide (B86325) coupling reagents like DCC and EDC.[4][5][6]

Q3: How does HOBt prevent epimerization?

A: HOBt works by reacting with the activated carboxylic acid of an amino acid to form an active ester intermediate.[4][5][7] This HOBt-ester is more stable and less prone to forming an oxazolone (B7731731) intermediate, which is a key pathway for racemization.[4] By favoring the formation of the more stable active ester, HOBt effectively protects the chiral center of the amino acid from inversion.[4]

Q4: Is HOBt hydrate the most effective additive for preventing epimerization?

A: While HOBt is highly effective, other additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally considered superior in suppressing epimerization.[3][8][9] HOAt's enhanced performance is attributed to the electron-withdrawing effect of the nitrogen atom in its ring structure, which accelerates the coupling reaction and reduces the lifetime of the activated species susceptible to racemization.[3] Oxyma is a non-explosive alternative that has shown comparable or even superior performance to HOAt in some cases.[6][9]

Q5: Does the water of hydration in HOBt hydrate interfere with the coupling reaction?

A: No, the water of hydration in HOBt monohydrate does not interfere with the coupling reaction, and it does not require additional drying before use.[10]

Q6: Can HOBt be used with coupling reagents other than carbodiimides?

A: Yes, HOBt is also used as an additive to enhance coupling efficiency and suppress racemization when used with other coupling reagents like HBTU and TBTU.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final peptide. Inefficient suppression of oxazolone formation. - Ensure the use of an appropriate additive like HOBt hydrate, HOAt, or Oxyma in your coupling step.[3][8] - For particularly sensitive amino acids, consider using HOAt or Oxyma, which are generally more effective than HOBt.[3][9]
Prolonged activation time of the amino acid. - Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.[1][11] The longer the activated species exists, the higher the risk of epimerization.
Use of a strong or sterically unhindered base. - Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like N,N-diisopropylethylamine (DIEA).[1] Use the minimum amount of base necessary.
Elevated reaction temperature. - Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, to reduce the rate of epimerization.[1][12]
Solvent effects. - Polar aprotic solvents like DMF can sometimes promote epimerization.[12] If solubility allows, consider using a less polar solvent or a mixture, such as CH2Cl2/DMF.[1]
Low coupling efficiency or incomplete reaction. Insufficient activation of the carboxylic acid. - Ensure you are using the correct stoichiometry of the coupling reagent and HOBt. - Consider switching to a more potent coupling reagent system, such as HBTU/HOBt or HATU/HOAt, especially for difficult couplings.[13]
Aggregation of the growing peptide chain. - If peptide aggregation is suspected, consider using a different solvent system or incorporating "difficult peptide" synthesis protocols.
Aspartimide formation for Asp-containing peptides. Side reaction promoted by piperidine (B6355638) during Fmoc deprotection. - Adding HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.[14]

Quantitative Data on Epimerization Suppression

The following table summarizes comparative data on the effectiveness of different additives in reducing epimerization.

Coupling AdditiveAmino Acid SequenceCoupling Reagent% EpimerizationReference
HOBt Z-Phe-Val-Pro-NH2DIC~5-10%[9] (Qualitative)
HOAt Z-Phe-Val-Pro-NH2DIC<5%[9] (Qualitative)
Oxyma Z-Phe-Val-Pro-NH2DIC<5%[9] (Qualitative)
HOBt Fmoc-Cys(Trt)-OHDIC<1%[9]
HOAt Fmoc-Cys(Trt)-OHDIC<1%[9]
Oxyma Fmoc-Cys(Trt)-OHDIC<1%[9]

Note: The level of epimerization can be highly sequence and condition-dependent. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Mediated Amide Coupling in Solution Phase

This protocol outlines a general procedure for coupling a carboxylic acid and an amine using EDC and HOBt.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HOBt hydrate (1.1 equivalents) in the chosen solvent (DMF or DCM).

  • Add the amine (1 equivalent). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1-2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, isolate the desired amide product through extraction and purify by crystallization or chromatography.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with DIC/HOBt

This protocol describes a standard coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • HOBt hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (2.5 equivalents based on resin substitution) and HOBt hydrate (2.5 equivalents) in a minimal amount of DMF.[10]

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.5 equivalents).[10]

  • Reaction and Monitoring: Agitate the mixture under an inert atmosphere for 1-3 hours at room temperature.[10] Monitor the reaction completion using a colorimetric method (e.g., Kaiser test).[10]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.[10]

Visualizations

Epimerization_Pathway cluster_main Epimerization during Amino Acid Activation Activated_AA Activated Amino Acid (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Prone to epimerization) Activated_AA->Oxazolone Cyclization (fast) Desired_Peptide Desired Peptide Activated_AA->Desired_Peptide Direct Aminolysis (slower) Epimerized_Peptide Epimerized Peptide Oxazolone->Epimerized_Peptide Base-catalyzed proton abstraction and peptide bond formation Amine N-terminal Amine of Peptide Chain HOBt_Mechanism cluster_hobt Role of HOBt in Preventing Epimerization Activated_AA Activated Amino Acid (e.g., O-acylisourea) HOBt_Ester HOBt Active Ester (More stable, less prone to oxazolone formation) Activated_AA->HOBt_Ester Reaction with HOBt (fast) Desired_Peptide Desired Peptide HOBt_Ester->Desired_Peptide Aminolysis HOBt HOBt Hydrate Amine N-terminal Amine of Peptide Chain SPPS_Workflow cluster_spps SPPS Coupling Cycle with HOBt Start Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling Coupling Step: Fmoc-AA, DIC, HOBt in DMF Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 End Elongated Peptide (Ready for next cycle) Washing2->End

References

Technical Support Center: Improving Difficult Peptide Synthesis with HOBt Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) to enhance the yield and purity of difficult peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is HOBt hydrate, and what is its primary role in peptide synthesis?

A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound used as an additive in peptide synthesis. It is commercially available as a hydrate (containing ~11.7% water by weight), which is a safer, non-explosive form compared to anhydrous HOBt.[1] Its primary roles are to enhance coupling efficiency and, most importantly, to suppress racemization—the undesirable inversion of stereochemistry at the amino acid's alpha-carbon during the coupling reaction.[2][3][4]

Q2: How does HOBt hydrate improve the yield of difficult peptide sequences?

A2: HOBt improves yields in several ways. When used with a coupling agent like a carbodiimide (B86325) (e.g., DCC, DIC), it converts the highly reactive O-acylisourea intermediate into a more stable, but still highly reactive, OBt active ester.[2] This intermediate is less prone to side reactions and reacts efficiently with the amine component to form the desired peptide bond, thereby increasing the overall yield and purity of the final peptide.[2][3]

Q3: Does the "hydrate" (water content) in HOBt interfere with the coupling reaction?

A3: No, the water of hydration in commercial HOBt hydrate does not interfere with the coupling reaction. The reagent can be used as supplied without any additional drying steps.

Q4: When should I consider using HOBt hydrate in my synthesis?

A4: The use of HOBt (or a similar additive) is strongly recommended in virtually all carbodiimide-mediated coupling steps.[4] It is especially critical when dealing with "difficult sequences," which include:

  • Sterically hindered amino acids (e.g., Val, Ile, Aib).[5]

  • Racemization-prone amino acids like Histidine (His) and Cysteine (Cys).[6]

  • Hydrophobic sequences that are prone to aggregation.[7]

  • Sequences containing Asp-Gly or Asp-Ser , which are susceptible to aspartimide formation.[6]

Q5: Are there safer or more effective alternatives to HOBt?

A5: Yes. While HOBt is a reliable standard, other additives have been developed. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more reactive and provides superior racemization suppression due to the electron-withdrawing effect of the nitrogen at the 7-position.[8] OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is another highly effective, non-explosive alternative that has shown performance comparable or superior to HOBt.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low crude peptide yield after cleavage.
  • Question: My final peptide yield is significantly lower than expected. How can I diagnose if the issue is poor coupling efficiency and how can HOBt help?

  • Answer: A low final yield can stem from either inefficient synthesis on the resin or problems during the final cleavage.

    Diagnostic Workflow:

    • Perform a Test Cleavage: Before cleaving the entire batch, take a small amount of resin (10-20 mg) and perform a test cleavage. Analyze the supernatant by mass spectrometry (MS).[11] The presence of the target peptide mass confirms that the synthesis was at least partially successful.

    • Monitor Coupling Reactions: During synthesis, use a qualitative colorimetric test like the Kaiser (ninhydrin) test after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[11]

    Solution and Role of HOBt:

    • Incomplete Coupling: If the Kaiser test is positive, it indicates a failed or incomplete coupling step. Using HOBt with your carbodiimide activator (like DIC) is crucial for driving the reaction to completion. For particularly difficult couplings, a "double coupling" strategy (repeating the coupling step with fresh reagents) is recommended.

    • Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access.[6][7] While HOBt helps ensure the efficiency of the coupling reaction itself, you may also need to employ other strategies like switching to a more polar solvent (e.g., NMP), using chaotropic salts, or incorporating pseudoproline dipeptides to disrupt secondary structures.[12]

Issue 2: Presence of deletion sequences or diastereomers in the final product.
  • Question: My mass spectrometry results show masses corresponding to deletion sequences (missing amino acids) and my HPLC shows peak broadening or shoulders, suggesting diastereomers. What is the cause?

  • Answer: These issues point directly to problems that HOBt is designed to mitigate: incomplete coupling and racemization.

    Troubleshooting Workflow:

    G Problem Impure Product: Deletion Sequences & Diastereomers Cause1 Incomplete Coupling Problem->Cause1 Cause2 Racemization Problem->Cause2 Solution1 Ensure HOBt is used in every coupling step Cause1->Solution1 Solution2 Perform Double Coupling for difficult residues Cause1->Solution2 Solution3 Use HOBt to form stable active esters Cause2->Solution3 Solution4 For highly prone residues (His, Cys), consider using HOAt Cause2->Solution4

    Troubleshooting workflow for product impurities.

    Explanation and Solutions:

    • Deletion Sequences: These are a direct result of incomplete coupling. The free amine of the growing peptide chain fails to react with the incoming amino acid, and the chain is capped or remains unreacted, only to react in a subsequent step, thus "deleting" an amino acid from the sequence. The use of HOBt enhances coupling kinetics and efficiency, significantly reducing the likelihood of incomplete reactions.[13]

    • Diastereomers: These are stereoisomers that result from racemization, where an L-amino acid is converted to a D-amino acid during activation. HOBt suppresses racemization by rapidly converting the unstable activated intermediate into a more stable OBt ester, which is less prone to forming the planar oxazolone (B7731731) structure responsible for the loss of stereochemistry.[2][6]

Data Presentation

Table 1: Impact of Additives on Common Side Reactions in SPPS
Side ReactionProblematic SequencesImpact without AdditiveRole of HOBt Hydrate / Alternatives
Racemization His, Cys, sterically hindered residuesLoss of stereochemical purity, formation of hard-to-separate diastereomers, reduced biological activity.Suppresses racemization by forming stable active esters. HOAt provides superior suppression.[6][13]
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-SerChain termination; formation of α- and β-coupled peptide mixtures and piperidide adducts.Adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[6]
Guanidinylation Any N-terminal amineIrreversible chain termination when using uronium/aminium coupling reagents (HBTU, HATU).Pre-activating the amino acid with the uronium reagent and HOBt before addition to the resin prevents this side reaction.[6]
Low Coupling Yield Hydrophobic peptides, sterically hindered residuesIncomplete reactions leading to deletion sequences and low overall yield of the target peptide.Acts as a catalyst to increase the rate and efficiency of the coupling reaction.[2][3]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for a Difficult Residue

This protocol outlines a standard manual method for coupling a protected amino acid during Fmoc-based SPPS, which is particularly useful for overcoming difficult coupling steps.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after washing). Swell the resin in DMF for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt hydrate (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: a. Add the activation solution (from step 2) to the vessel containing the swelled resin. b. Add DIC (3 equivalents) to the resin suspension. c. Agitate the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 1-2 hours. For difficult sequences (e.g., coupling Val-Val or Ile-Val), the reaction time may need to be extended to 4 hours or more.[14]

  • Washing: Once the Kaiser test is negative (indicating complete coupling), filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.[14]

  • Troubleshooting (Double Coupling): If the Kaiser test remains positive after the initial coupling time, drain the reaction solution, wash the resin with DMF, and repeat steps 3-5 with a fresh batch of reagents.

Protocol 2: Addressing Peptide Aggregation during Synthesis

For hydrophobic sequences prone to aggregation, modifications to the standard protocol are necessary.

Workflow for Aggregation-Prone Sequences:

G Start Start Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Aggregation Aggregation Suspected? (Resin shrinking, slow reaction) Wash1->Aggregation Coupling Standard DIC/HOBt Coupling Kaiser Kaiser Test Coupling->Kaiser Kaiser->Coupling Positive (Double Couple) Wash2 Wash (DMF/DCM) Kaiser->Wash2 Negative End Next Cycle Wash2->End Aggregation->Coupling No ModifySolvent Modify Protocol: - Switch solvent to NMP - Add chaotropic salts - Increase temperature Aggregation->ModifySolvent Yes ModifySolvent->Coupling

Modified workflow for aggregation-prone sequences.

Modified Coupling Step:

  • Solvent Change: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[15]

  • Chaotropic Salts: Add chaotropic salts like LiCl (0.4 M) to the coupling mixture to help disrupt the hydrogen bonds that cause aggregation.[12]

  • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C), which can help break up secondary structures. Microwave-assisted synthesis is particularly effective for this.[16]

Mandatory Visualization: HOBt Mechanism of Action

The diagram below illustrates the critical role of HOBt in a carbodiimide-mediated peptide coupling reaction.

G cluster_activation Activation Step cluster_side_reaction Side Reaction Pathway (Undesirable) cluster_hobt_pathway HOBt-Mediated Pathway (Desired) AminoAcid R-COOH (Protected Amino Acid) O_acylisourea O-acylisourea Intermediate (Highly Reactive, Unstable) AminoAcid->O_acylisourea + Carbodiimide DIC / DCC Carbodiimide->O_acylisourea Oxazolone 5(4H)-Oxazolone (Planar Intermediate) O_acylisourea->Oxazolone Leads to... OBt_ester OBt Active Ester (Stable, Reactive) O_acylisourea->OBt_ester + HOBt (fast) Racemized Racemized Product Oxazolone->Racemized HOBt HOBt Hydrate Desired_Peptide Desired Peptide (High Yield, No Racemization) OBt_ester->Desired_Peptide + Peptide Peptide-NH2 (Growing Chain) Peptide->Desired_Peptide

Mechanism of HOBt in suppressing racemization.

References

Technical Support Center: 1-Hydroxybenzotriazole Hydrate (HOBt) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxybenzotriazole (HOBt) hydrate, and why is it used in solution?

A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive in peptide synthesis to enhance reaction efficiency and, most importantly, to suppress the racemization of amino acids during amide bond formation.[1][2] It is typically used in conjunction with a carbodiimide, such as DCC or EDC.[1][3] HOBt is most commonly used as its hydrate form, which contains water and is significantly safer to handle than the anhydrous form, which is explosive.[1] Preparing HOBt as a solution, typically in N,N-Dimethylformamide (DMF), offers convenience by eliminating the need to weigh the potentially hazardous solid powder for each reaction and can streamline automated synthesis processes.[4]

Q2: What is the recommended solvent for preparing HOBt solutions?

A2: The most common and recommended solvent for preparing HOBt solutions for peptide synthesis is N,N-Dimethylformamide (DMF). HOBt exhibits high solubility in DMF.[4] For prolonged storage, it is crucial to use high-quality, anhydrous DMF, as HOBt solutions are sensitive to water, which can lead to hydrolysis.[5]

Q3: How should HOBt hydrate solutions be properly stored?

A3: To ensure the stability of HOBt solutions, they should be stored in a cool, dry, and dark place.[4] The recommended storage temperature is between 2-8°C.[4] Solutions should be kept in tightly sealed containers to prevent moisture absorption and solvent evaporation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong the shelf life by preventing oxidation.[5]

Q4: What is the typical shelf life of an HOBt solution in DMF?

A4: The shelf life of HOBt solutions can vary depending on the storage conditions, solvent quality, and concentration. While freshly prepared solutions are always recommended for critical applications, properly stored solutions can be stable for several weeks. However, long-term storage is generally not recommended.[6] It is best practice for individual labs to establish their own internal expiry dates based on stability studies.

Q5: Are there safer or more stable alternatives to HOBt?

A5: Yes, several alternatives to HOBt have been developed. One common alternative is 1-Hydroxy-7-azabenzotriazole (HOAt), which can be more efficient in speeding up coupling reactions and reducing racemization.[7] Another alternative is Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which is considered a safer, non-explosive additive with comparable performance to HOBt.

Troubleshooting Guide

Issue 1: My HOBt solution has turned yellow. Is it still usable?

  • Possible Causes:

    • DMF Impurities: The most common cause of yellowing is the presence of impurities, such as dimethylamine, in the DMF solvent, which can degrade over time.[3] This discoloration can intensify upon the addition of a base like Diisopropylethylamine (DIPEA).

    • Complex Formation: The color change can also be due to the formation of charge-transfer complexes between reagents, especially after the addition of a base to activate the amino acid.[8]

    • Oxidation: Exposure to air can lead to oxidation of reagents in the solution.[5]

  • Solutions & Recommendations:

    • In many cases, a pale yellow color does not significantly affect the coupling efficiency, and the solution may still be usable.[3]

    • To prevent discoloration, use fresh, high-purity, anhydrous DMF.

    • Store the solution under an inert atmosphere (argon or nitrogen) to minimize oxidation.

    • If the solution is dark yellow or brown, it is recommended to discard it and prepare a fresh solution.

Issue 2: A precipitate has formed in my HOBt solution.

  • Possible Causes:

    • Low Temperature: If the solution has been stored at a low temperature, the solubility of HOBt may have decreased, leading to precipitation.

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of HOBt beyond its solubility limit.

    • Moisture Contamination: The introduction of water can cause the HOBt hydrate to crash out of the organic solvent.

  • Solutions & Recommendations:

    • Gently warm the solution to room temperature and agitate to see if the precipitate redissolves.

    • Ensure containers are always tightly sealed during storage.

    • Use anhydrous solvents and handle solutions in a way that minimizes exposure to atmospheric moisture.

Issue 3: I am observing poor coupling efficiency or incomplete reactions.

  • Possible Causes:

    • HOBt Degradation: The HOBt in the solution may have degraded due to improper storage (exposure to moisture, heat, or light) or prolonged storage time. Hydrolysis is a likely degradation pathway.[9]

    • Incorrect Concentration: The concentration of the HOBt solution may not be accurate due to solvent evaporation or calculation errors.

    • Water Content: The presence of water in the reaction, either from the HOBt solution or other reagents, can reduce coupling efficiency. However, it's worth noting that a minimal amount of water might be necessary for the stability of HOBt and the formation of the active ester.[10]

  • Solutions & Recommendations:

    • Prepare fresh HOBt solutions regularly and discard old solutions.

    • Verify the concentration of your HOBt solution.

    • Use anhydrous solvents for all reagents in the coupling reaction.

    • Perform a small-scale test reaction with a known-good batch of HOBt to confirm the activity of your solution.

    • Consider using a qualitative method like the Kaiser test to monitor the progress of your coupling reaction.[11]

Data Presentation: Stability of HOBt Solutions

Table 1: Short-Term Stability of a Mixed Coupling Reagent Solution Containing HOBt

Storage TemperatureApproximate Stability Duration (before significant degradation)
Ambient Temperature≤ 1 hour
5°CSignificantly increased stability compared to ambient

Data adapted from a study on a mixed solution of peptide coupling reagents, where HOBt peak area increased over time at ambient temperature due to the degradation of HBTU/TBTU into HOBt. This indicates that while HOBt itself degrades, it is also a degradation product of other reagents.

Note: This data is for a mixed solution and should be used as a general guideline. It is strongly recommended to perform in-house stability studies for your specific HOBt solution concentration and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard HOBt Solution in DMF

  • Objective: To prepare a 0.5 M stock solution of HOBt in DMF.

  • Materials:

    • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

    • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Volumetric flask

    • Magnetic stirrer and stir bar (optional)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Calculate the required mass of HOBt hydrate for the desired volume and concentration (Molar mass of HOBt·H₂O ≈ 153.14 g/mol ). For 100 mL of a 0.5 M solution, you would need 7.66 g.

    • In a clean, dry volumetric flask, add the weighed HOBt hydrate.

    • Add approximately 70-80% of the final volume of anhydrous DMF.

    • Swirl the flask or use a magnetic stirrer to completely dissolve the solid.

    • Once fully dissolved, add anhydrous DMF to the final volume mark.

    • Invert the flask several times to ensure homogeneity.

    • If storing for an extended period, flush the headspace of the container with an inert gas before sealing tightly.

    • Label the container clearly with the contents, concentration, date of preparation, and solvent used.

    • Store at 2-8°C, protected from light.[4]

Protocol 2: Stability-Indicating HPLC Method for HOBt Solutions (Forced Degradation Study)

  • Objective: To develop a stability-indicating HPLC method to quantify HOBt and separate it from its degradation products generated under stress conditions. This protocol is a general guideline based on ICH recommendations for forced degradation studies.[12]

  • Materials:

    • HOBt solution in DMF (e.g., 0.5 M)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Buffer (e.g., phosphate (B84403) or acetate)

  • Procedure:

    • Preparation of Stressed Samples:

      • Acid Hydrolysis: Mix the HOBt solution with an equal volume of 0.1 N HCl. Heat at 60°C for a defined period (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.

      • Base Hydrolysis: Mix the HOBt solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period (e.g., 30 minutes). Neutralize with 0.1 N HCl before analysis.

      • Oxidative Degradation: Mix the HOBt solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

      • Thermal Degradation: Heat the HOBt solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

      • Photodegradation: Expose the HOBt solution to a light source (as per ICH Q1B guidelines) for a defined period.

      • Control Sample: Dilute the unstressed HOBt solution with the same solvent mixture used for the stressed samples.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% TFA in water) and an organic phase (e.g., Acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (e.g., 280 nm).

      • Injection Volume: 10 µL.

      • Analysis: Inject the control and all stressed samples. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of HOBt.

    • Method Validation: The method should be validated for specificity (peak purity of HOBt in the presence of degradants), linearity, accuracy, and precision as per ICH guidelines.

Visualizations

Troubleshooting_HOBt_Solution_Issues start Issue with HOBt Solution issue_color Solution is Discolored (Yellow/Brown) start->issue_color issue_precipitate Precipitate has Formed start->issue_precipitate issue_performance Poor Coupling Efficiency start->issue_performance check_color_intensity Is color pale yellow or dark brown? issue_color->check_color_intensity check_precipitate_temp Was solution stored cold? issue_precipitate->check_precipitate_temp check_performance_age Is the solution old or improperly stored? issue_performance->check_performance_age action_use_cautiously Usable, but monitor reaction. Cause: Likely DMF impurities. check_color_intensity->action_use_cautiously Pale Yellow action_discard_color Discard and prepare fresh solution. check_color_intensity->action_discard_color Dark Brown action_warm_dissolve Warm to RT and agitate. If dissolves, use. Check seal. check_precipitate_temp->action_warm_dissolve Yes action_check_evap If not dissolving, likely solvent evaporation or contamination. Discard. check_precipitate_temp->action_check_evap No action_prepare_fresh Prepare fresh solution with anhydrous DMF. Store properly. check_performance_age->action_prepare_fresh Yes action_verify_conc Verify concentration and ensure anhydrous conditions during reaction. check_performance_age->action_verify_conc No

Caption: Troubleshooting workflow for common HOBt solution issues.

HOBt_Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_stabilization HOBt-Mediated Stabilization cluster_coupling Amide Bond Formation AA_COOH Amino Acid (R-COOH) O_Acylisourea Reactive O-Acylisourea Intermediate (Unstable) AA_COOH->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable, Less Prone to Racemization) O_Acylisourea->HOBt_Ester Racemization Racemization O_Acylisourea->Racemization Side Reaction (Suppressed by HOBt) HOBt HOBt HOBt->HOBt_Ester Peptide_Bond New Peptide Bond HOBt_Ester->Peptide_Bond Peptide_NH2 Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond

Caption: Role of HOBt in carbodiimide-mediated peptide coupling.

HOBt_Storage_Decision_Tree start Storing HOBt form Solid Hydrate or Solution? start->form solid Solid HOBt Hydrate form->solid Solid solution HOBt Solution (in DMF) form->solution Solution solid_storage Store in tightly sealed container. Keep in a cool, dry, well-ventilated area. Away from heat/ignition sources. solid->solid_storage long_term_q Long-term storage? solution->long_term_q solution_storage Store in tightly sealed container. Refrigerate at 2-8°C. Protect from light. inert_gas Flush with inert gas (Ar/N2) before sealing. long_term_q->inert_gas Yes short_term Use within a few weeks. long_term_q->short_term No inert_gas->solution_storage short_term->solution_storage

Caption: Decision tree for proper storage of HOBt hydrate.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Hydroxybenzotriazole (HOBt) Hydrate vs. 1-Hydroxy-7-azabenzotriazole (HOAt) in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The choice of coupling additives is a critical factor that directly influences yield, purity, and the prevention of racemization. This guide provides an objective, data-driven comparison of two widely used benzotriazole-based additives: 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) and 1-Hydroxy-7-azabenzotriazole (HOAt).

At the heart of peptide synthesis lies the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process is typically facilitated by a coupling reagent, often a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive. Both HOBt and HOAt serve as these crucial additives, primarily to suppress racemization and enhance the efficiency of the coupling reaction.

The Mechanism of Action: A Tale of Two Triazoles

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant challenge in peptide synthesis. It primarily occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid, which can then be attacked by the amine from either side, leading to a mixture of stereoisomers.

Both HOBt and HOAt mitigate racemization by converting the highly reactive activated carboxylic acid intermediate into a more stable active ester.[1] This active ester is less prone to forming the problematic oxazolone intermediate.[1]

The key difference in their efficacy lies in their chemical structures. HOAt possesses a nitrogen atom at the 7-position of the benzotriazole (B28993) ring, which imparts a significant electron-withdrawing effect.[1] This structural feature provides two main advantages over HOBt:

  • Increased Acidity: The electron-withdrawing nitrogen makes HOAt more acidic than HOBt. The pKa of HOAt is approximately 3.28, compared to 4.60 for HOBt.[1] This increased acidity leads to the formation of a more reactive active ester, which accelerates the desired coupling reaction and minimizes the time the activated amino acid is susceptible to racemization.[1]

  • Stabilization of the Active Ester: The aza-group in HOAt helps to stabilize the resulting active ester, making it less susceptible to enolization, a key step in the racemization pathway.[1]

This superior chemical reactivity translates to a greater capacity for HOAt to suppress racemization and often leads to faster reaction kinetics and higher yields, particularly in challenging coupling reactions involving sterically hindered amino acids or "difficult" sequences.[1][2]

Quantitative Performance Data

Head-to-head comparisons in various experimental settings have consistently demonstrated the superiority of HOAt over HOBt in minimizing epimerization and improving coupling efficiency.

Racemization Suppression

The following tables summarize quantitative data from studies comparing the extent of epimerization when using HOBt versus HOAt.

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%
Data from a comparative study on a "difficult" solid-phase peptide synthesis.[2]
Coupling Reagent/Additive% Epimerization (D-Phg)
DCC/HOBt10.2%
DCC/HOAt1.8%
Epimerization in the synthesis of Z-Phg-Val-OMe.[3]
Coupling Efficiency

While specific yield percentages can be highly sequence-dependent, the enhanced reactivity of HOAt-derived active esters generally leads to faster and more complete coupling reactions, resulting in higher purity of the crude peptide and fewer deletion sequences.[2]

ParameterHATU (with HOAt)HBTU (with HOBt)
Crude Peptide Purity Higher Purity (fewer deletion products)Lower Purity (more deletion products)
Coupling Efficiency HighHigh, but generally lower than HATU
Reaction Speed FasterSlower
Epimerization Risk Lower riskHigher risk
Qualitative performance comparison in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74).[2]

Experimental Protocols

Adherence to optimized protocols is critical for achieving high-purity peptides. Below are detailed methodologies for standard coupling cycles in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using both HOBt and HOAt.

Protocol 1: Standard DIC/HOBt Coupling in Fmoc-SPPS

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Resin with N-terminally deprotected peptide

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 15-30 minutes. Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the Fmoc-amino acid/HOBt solution to the resin. Subsequently, add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.[4]

Protocol 2: Standard HATU/HOAt Coupling in Fmoc-SPPS

This protocol describes a typical coupling cycle using the more reactive HATU/HOAt combination.

Materials:

  • Fmoc-protected amino acid

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Resin with N-terminally deprotected peptide

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[2]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF. Add DIPEA (9.0 equivalents) to this solution and vortex briefly.[2][5]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction vessel at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended up to 24 hours.[2][5]

  • Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.[2]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.

G General Peptide Coupling Workflow cluster_activation Activation cluster_coupling Coupling Resin Resin-Bound Peptide (Free Amine) CoupledPeptide Elongated Peptide-Resin Resin->CoupledPeptide AA Fmoc-Amino Acid (Carboxylic Acid) ActivatedAA Activated Amino Acid (Active Ester) AA->ActivatedAA CouplingReagent Coupling Reagent (e.g., DIC) CouplingReagent->ActivatedAA Additive Additive (HOBt or HOAt) Additive->ActivatedAA ActivatedAA->CoupledPeptide

Caption: A simplified workflow of a single amino acid coupling cycle in solid-phase peptide synthesis.

G Mechanism of Racemization Suppression ActivatedIntermediate Highly Reactive Activated Intermediate Oxazolone Oxazolone Formation ActivatedIntermediate->Oxazolone HOBt_HOAt HOBt / HOAt ActivatedIntermediate->HOBt_HOAt intercepted by Racemization Racemization Oxazolone->Racemization ActiveEster Stable Active Ester HOBt_HOAt->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond

Caption: How HOBt and HOAt prevent racemization by forming a stable active ester intermediate.

Conclusion: Making the Right Choice

The choice between HOBt and HOAt should be guided by the specific requirements of the synthesis.

  • 1-Hydroxybenzotriazole (HOBt) hydrate remains a reliable and cost-effective choice for routine peptide synthesis and for couplings that are not considered "difficult."[6] It provides a good balance of efficiency and racemization suppression for many applications.

  • 1-Hydroxy-7-azabenzotriazole (HOAt) is the superior option for challenging syntheses. This includes the coupling of sterically hindered or racemization-prone amino acids (such as Cysteine and Histidine), segment condensation strategies, and the synthesis of long or complex peptides.[1] Although more expensive, the use of HOAt is often justified by the significant reduction in epimerization, which leads to higher purity of the final peptide product and can potentially avoid costly and time-consuming purification steps.[1]

For researchers and drug development professionals aiming for the highest quality and purity in their synthetic peptides, particularly when facing challenging sequences, the data strongly supports the use of HOAt as the more efficient and effective coupling additive.

References

Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. The racemization of an amino acid's chiral center during peptide bond formation can lead to the synthesis of diastereomeric impurities, compromising the biological activity and therapeutic efficacy of the final peptide. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, mitigating this risk by forming active esters that are less prone to racemization. However, safety concerns associated with the potentially explosive nature of HOBt have driven the search for safer and more efficient alternatives.[1][2]

This guide provides a comprehensive comparison of prominent alternatives to HOBt for racemization suppression, supported by experimental data. We delve into the performance of these alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal additive for their specific synthetic challenges.

Performance Comparison of Racemization Suppressing Additives

The effectiveness of a racemization suppressing additive is a critical factor in modern peptide synthesis. The ideal additive not only minimizes the loss of stereochemical purity but also ensures high coupling efficiency and yield. Below, we present a comparative analysis of HOBt and its leading alternatives.

Key Alternatives to HOBt:
  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®/Oxyma) : This oxime-based additive has emerged as a highly effective and safe alternative to HOBt.[1] With a pKa of 4.60, similar to HOBt, it efficiently suppresses racemization.[1][3] A significant advantage of Oxyma is its non-explosive nature, enhancing laboratory safety.[3][4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) : Known for its superior performance in reducing racemization, especially in challenging couplings, HOAt's electron-withdrawing nitrogen atom at the 7-position increases its acidity and reactivity.[5] However, like HOBt, it possesses explosive properties.[1][2]

  • 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B) : A derivative of violuric acid, Oxyma-B has demonstrated excellent racemization suppression, in some cases outperforming both OxymaPure® and HOAt.[6]

  • N-methyl-N-[4-morpholinyl(3-oxido-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]methanaminium, hexafluorophosphate (B91526) (HDMA) : This immonium-type coupling reagent has been reported to enhance coupling yields and decrease racemization.[2][7]

Quantitative Data Summary

The following tables summarize the performance of various additives in different peptide synthesis models. The data highlights the percentage of racemization (epimerization), a key indicator of an additive's efficacy.

Table 1: Racemization in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂

AdditiveCoupling ReagentYield (%)Racemization (D/L %)Reference
HOBtDIC78.88.9[8]
HOAtDIC86.12.1[8]
OxymaPure®DIC89.83.8[8]
Oxyma-BDIC90.75.1[9]

Table 2: Racemization in Solid-Phase Synthesis of H-Gly-Cys-Phe-NH₂

AdditiveCoupling ReagentRacemization (D/L %)Reference
HOBtDIC0.2[8]
HOAtDIC0.1[8]
OxymaPure®DIC0.1[8]
Oxyma-BDIC0.3[9]

Table 3: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂

AdditiveCoupling ReagentRacemization (D/L %)Reference
HOBtDIC5.1[8]
HOAtDIC1.9[8]
OxymaPure®DIC3.0[8]
Oxyma-BDIC1.0[9]

Table 4: Purity in the Synthesis of the Difficult Sequence ACP(65-74)

AdditiveCoupling ReagentPurity (%)Reference
HOBtDIC~60
HOAtDIC>70
OxymaPure®DIC~69

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in the comparison.

Solution-Phase Synthesis and Racemization Analysis of Z-Phe-Val-Pro-NH₂

Objective: To compare the extent of racemization with different additives during the coupling of a dipeptide (Z-Phe-Val-OH) to an amino acid amide (H-Pro-NH₂).

Materials:

  • Z-Phe-Val-OH

  • H-Pro-NH₂

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Dissolve Z-Phe-Val-OH (1 equivalent) and H-Pro-NH₂ (1 equivalent) in DMF.

  • Add the respective additive (HOBt, OxymaPure®, HOAt, or Oxyma-B) (1 equivalent) to the solution.

  • Add DIC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction and work up the mixture to isolate the crude tripeptide.

  • Analyze the crude product by chiral HPLC to determine the ratio of the L-D-L to the L-L-L diastereomer, which corresponds to the percentage of racemization.

Solid-Phase Synthesis and Racemization Analysis of H-Gly-Cys-Phe-NH₂

Objective: To assess racemization suppression during the incorporation of a racemization-prone amino acid (Cysteine) in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Phe-Rink Amide MBHA resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Gly-OH

  • Diisopropylcarbodiimide (DIC)

  • HOBt, OxymaPure®, HOAt, or Oxyma-B

  • Piperidine (B6355638)/DMF solution (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • HPLC system

Procedure:

  • Swell the Fmoc-Phe-Rink Amide MBHA resin in DMF.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling of Cysteine:

    • Pre-activate a solution of Fmoc-Cys(Trt)-OH (3 equivalents), the chosen additive (3 equivalents), and DIC (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Coupling of Glycine: Repeat the deprotection and coupling steps using Fmoc-Gly-OH.

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analyze the crude peptide by HPLC to quantify the amount of the D-Cys diastereomer.

Visualizing the Landscape of Racemization Suppression

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Racemization_Suppression_Pathway cluster_problem Problem cluster_alternatives Problem Peptide Coupling Racemization Racemization via Oxazolone Formation Problem->Racemization leads to Traditional Traditional Additive: HOBt Alternatives Modern Alternatives Suppression Suppression of Racemization Traditional->Suppression achieves Oxyma OxymaPure® Alternatives->Oxyma HOAt HOAt Alternatives->HOAt OxymaB Oxyma-B Alternatives->OxymaB HDMA HDMA Alternatives->HDMA Oxyma->Suppression achieves HOAt->Suppression achieves OxymaB->Suppression achieves HDMA->Suppression achieves

Caption: Logical flow from the problem of racemization to traditional and modern solutions.

Experimental_Workflow start Start: Peptide Synthesis Setup coupling Peptide Coupling with Additive (e.g., HOBt, Oxyma) start->coupling cleavage Cleavage from Resin & Deprotection coupling->cleavage purification Crude Peptide Isolation cleavage->purification analysis Racemization Analysis (Chiral HPLC) purification->analysis end End: Quantify Diastereomers analysis->end

Caption: A typical experimental workflow for comparing racemization suppression additives.

Conclusion

The landscape of racemization suppression in peptide synthesis has evolved significantly, offering researchers a range of effective and safer alternatives to the traditional HOBt. OxymaPure® has emerged as a robust and non-explosive option, often matching or exceeding the performance of HOBt and, in some cases, HOAt.[1][4] For particularly challenging syntheses where minimizing racemization is of utmost importance, newer reagents like Oxyma-B show great promise.[6] The choice of additive should be guided by a careful consideration of the specific peptide sequence, the coupling strategy employed, and laboratory safety protocols. The data and protocols presented in this guide aim to empower researchers to make informed decisions, leading to the synthesis of high-purity peptides with preserved stereochemical integrity.

References

OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1-hydroxybenzotriazole (B26582) (HOBt) has been a cornerstone additive in peptide synthesis, prized for its ability to enhance coupling efficiency and suppress racemization when used with carbodiimides. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure (Oxyma), has presented researchers with a compelling, safer, and often more effective alternative. This guide provides an objective, data-driven comparison of OxymaPure and HOBt hydrate (B1144303), focusing on performance metrics, safety profiles, and practical applications in peptide synthesis.

At a Glance: Performance and Safety

OxymaPure consistently demonstrates superiority over HOBt in key areas of peptide synthesis. It exhibits a remarkable capacity to inhibit racemization and delivers impressive coupling efficiency, often comparable to or even exceeding that of the highly reactive, next-generation additive HOAt in particularly challenging syntheses.[1][2][3] A critical differentiator is safety; anhydrous HOBt is known to have explosive properties, a risk that is mitigated but not eliminated by using its hydrated form.[4][5][6] In contrast, calorimetry assays reveal that OxymaPure has a significantly lower risk of explosion, making it an inherently safer reagent for the laboratory.[1][3][7]

Mechanism of Action: The Role of the Additive

In carbodiimide-mediated peptide coupling (e.g., using DIC or DCC), the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is prone to two undesirable side reactions: rearrangement into an inactive N-acylurea and formation of an oxazolone, which is a key pathway for racemization.[2][8]

Both HOBt and OxymaPure function by rapidly trapping the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester, respectively). This active ester is more stable than the O-acylisourea but highly reactive towards the incoming amine of the second amino acid, facilitating efficient peptide bond formation while minimizing the aforementioned side reactions.[2][8]

Carbodiimide-mediated coupling mechanism.

Quantitative Performance Data

Experimental data from both solution-phase and solid-phase peptide synthesis (SPPS) consistently highlight the superior performance of OxymaPure.

Racemization Suppression

Racemization, the loss of stereochemical integrity, is a critical issue, especially when coupling sensitive amino acids or during segment condensation. The tables below summarize the percentage of the undesired D/L epimer formed using different additives.

Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ [9]

EntryAdditive/Coupling StrategyYield (%)D/L Isomer (%)
1HOBt/DIC81.99.3
2OxymaPure/DIC89.91.0
3OxymaPure/DIC (2 min preactivation)88.21.1

Table 2: Racemization in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂ [9]

EntryAdditiveYield (%)D/L Isomer (%)
1HOBt/DIC78.88.9
2OxymaPure/DIC (2 min preactivation)89.83.8

Table 3: Racemization in SPPS (Incorporation of Fmoc-His(Trt)-OH) [9]

EntryCoupling ReagentD/L Isomer (%)
1HOBt/DIC5.1
2OxymaPure/DIC3.0

In all cases, the use of OxymaPure results in significantly lower levels of racemization compared to HOBt.

Coupling Efficiency in Difficult Sequences

The synthesis of sterically hindered or aggregation-prone peptide sequences is a major challenge in SPPS. The efficiency of the coupling additive is paramount in achieving a high purity of the target peptide.

Table 4: Purity in SPPS of Challenging Pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂ [9]

EntryCoupling ReagentsTarget Pentapeptide (%)des-Aib Side-Product (%)
1DIC/HOBt8.483.1
2DIC/OxymaPure42.850.4

The data clearly shows that DIC/OxymaPure is substantially more effective than DIC/HOBt in driving the difficult coupling of the Aib-Aib sequence, resulting in a much higher yield of the desired pentapeptide.[9]

Safety and Stability Profile

The most significant advantage of OxymaPure over HOBt is its enhanced safety profile. HOBt, particularly in its anhydrous form, is classified as a Class 1 explosive.[4][5] While the commercially available monohydrate is desensitized, the risk is not entirely eliminated, and specific transport regulations apply.[5]

Calorimetry experiments designed to assess thermal hazards demonstrate a stark contrast. Accelerating Rate Calorimetry (ARC) shows that upon decomposition, HOBt hydrate generates extremely high pressures (up to 178 bar).[3][7] Oxyma, under the same conditions, exhibits a dramatically lower pressure release, indicating a much lower risk of a thermal runaway event.[3][7][10]

Experimental Protocols

The following are generalized protocols for a standard coupling reaction in manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

SPPS_Workflow start Start: Resin with free amine swell 1. Resin Swelling (DMF or DCM) start->swell deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 3. Washing (DMF, DCM, etc.) deprotection->wash1 coupling 4. Amino Acid Coupling (See protocols below) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 monitor 6. Monitoring (e.g., Kaiser Test) wash2->monitor repeat Repeat for next amino acid monitor->repeat end Cleavage & Purification monitor->end Synthesis Complete repeat->deprotection Next Cycle

General workflow for Fmoc-based SPPS.
Protocol 1: Standard DIC/HOBt Hydrate Coupling

  • Resin Preparation: Following N-terminal Fmoc deprotection and washing, swell the resin in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin).

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents based on resin loading) and HOBt hydrate (3-5 equivalents) in the minimum amount of DMF required for dissolution.

  • Coupling: Add the activation solution to the resin-containing reaction vessel.

  • Initiation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Standard DIC/OxymaPure Coupling

This protocol is nearly identical to the HOBt procedure, highlighting the ease of substitution.

  • Resin Preparation: Following N-terminal Fmoc deprotection and washing, swell the resin in DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin.

  • Initiation: Add DIC (3-5 equivalents) to the reaction mixture.

  • Reaction: Agitate at room temperature. Coupling times with OxymaPure are often faster than with HOBt and can range from 30 minutes to 1 hour.

  • Monitoring: Check for completion with the ninhydrin test.

Note on Activation: For both additives, a short pre-activation time (2-5 minutes) where the amino acid, additive, and DIC are mixed before being added to the resin can be beneficial, particularly for minimizing racemization when coupling protected Cysteine.[9] However, in-situ activation (adding DIC last) often gives better yields.[9]

Conclusion

The experimental evidence strongly supports the classification of OxymaPure as a superior coupling additive to HOBt hydrate for modern peptide synthesis. It offers significant improvements in both coupling efficiency and racemization suppression, particularly for difficult sequences.[1][3] When combined with its demonstrably better safety profile, OxymaPure emerges as the additive of choice for researchers seeking to enhance the purity, yield, and safety of their peptide synthesis workflows.

References

A Comparative Performance Analysis of HOBt Hydrate and Other Benzotriazole Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate coupling reagents and additives is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the arsenal (B13267) of available additives, 1-Hydroxybenzotriazole (HOBt) has long been a staple. This guide provides a comprehensive comparison of the performance of HOBt hydrate (B1144303) against other significant benzotriazole (B28993) derivatives, namely 1-Hydroxy-7-azabenzotriazole (HOAt), 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), and reagents derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBt). This analysis is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.

While anhydrous HOBt is known to be explosive, its hydrated form is more commonly used due to its enhanced safety profile.[1][2] For many standard peptide coupling reactions, the water of hydration in HOBt does not significantly interfere with the reaction's progress.[1] However, a direct quantitative comparison of the performance of HOBt hydrate versus its anhydrous form in terms of coupling efficiency and racemization is not extensively documented in publicly available literature. The following sections, therefore, focus on the comparative performance of the commonly used HOBt hydrate against its key derivatives.

Mechanism of Action and Key Differences

Benzotriazole derivatives function as additives in carbodiimide-mediated peptide couplings to suppress racemization and improve reaction efficiency. They achieve this by converting the highly reactive O-acylisourea intermediate, which is prone to racemization via oxazolone (B7731731) formation, into a more stable active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond.[3][4]

The primary differences between HOBt and its derivatives lie in their chemical structures, which influence their acidity and reactivity:

  • HOBt (1-Hydroxybenzotriazole): The foundational benzotriazole additive, it is a cost-effective and reliable choice for many routine peptide syntheses.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The presence of a nitrogen atom in the 7-position of the benzotriazole ring has an electron-withdrawing effect. This increases the acidity of the hydroxyl group (pKa of 3.28 for HOAt vs. 4.60 for HOBt), leading to the formation of a more reactive active ester.[6] This accelerates the coupling reaction and provides superior suppression of racemization, especially in challenging couplings.[3][6]

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): The electron-withdrawing chlorine atom on the benzotriazole ring also increases the acidity of the N-hydroxy group, leading to enhanced reactivity and higher yields, particularly in the synthesis of "difficult" sequences prone to aggregation.

  • HODHBt (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) and its derivatives (e.g., DEPBT): HODHBt has demonstrated superior performance in both coupling efficiency and racemization suppression.[7] Reagents derived from HODHBt, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), have shown remarkable resistance to racemization.[7]

Quantitative Performance Data

The following tables summarize the quantitative data from comparative studies on the performance of HOBt and its derivatives in suppressing racemization and in overall peptide yield.

Table 1: Comparison of Racemization Suppression

AdditiveCoupling ReagentPeptide Fragment/Amino Acid% Epimerization / Diastereomeric Ratio (L/D)Reference
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%[6]
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%[6]
HOBt (in BOP/HOBt)BOPIbKTP-NH₂87:13[7]
HOBt (in HBTU/HOBt)HBTUIbKTP-NH₂68:32[7]
HODHBt (in DEPBT)DEPBTIbKTP-NH₂>98:2[7]
HOBt or HOAtBOP/HBTU/HATU (with pre-activation)Cysteine Derivatives5-33%[6]
HOBt or HOAtBOP/HBTU/HATU (no pre-activation)Cysteine Derivatives<1%[6]

Table 2: Comparison of Crude Peptide Purity/Yield for a "Difficult" Sequence (Acyl Carrier Protein Fragment 65-74)

Coupling Reagent/Additive SystemCrude Purity (%)
TBTU (HOBt-based)Lower
HCTU (6-Cl-HOBt-based)Higher
TCTU (6-Cl-HOBt-based)Higher

Note: Specific percentages were not provided in the search result, but a marked improvement in yield was noted for Cl-HOBt derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible comparison of coupling additives. Below are representative protocols for solid-phase peptide synthesis (SPPS) and subsequent analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Comparing Coupling Additives

This protocol outlines a general procedure for the manual Fmoc-based synthesis of a target peptide to compare the effectiveness of HOBt hydrate, HOAt, and Cl-HOBt.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

  • Coupling Reaction (to be performed in parallel for each additive):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling additive (HOBt hydrate, HOAt, or Cl-HOBt; 3 equivalents) in a minimal amount of DMF.

    • Add the coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: HPLC Analysis of Peptide Purity and Racemization

This protocol describes the analysis of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and quantify the extent of racemization.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • HPLC System and Column:

    • Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to separate the desired peptide from impurities and diastereomers. A shallow gradient often provides better resolution. For example, a gradient of 5% to 65% B over 60 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm (for the peptide bond) or 280 nm (for aromatic residues).[8]

  • Data Analysis:

    • Purity: Calculate the percentage purity by dividing the peak area of the desired peptide by the total area of all peaks in the chromatogram.[9]

    • Racemization: The epimer (diastereomer) of the peptide will typically elute as a separate, closely-eluting peak. Quantify the percentage of racemization by integrating the peak area of the epimer and expressing it as a percentage of the total peak area of both the desired peptide and its epimer.[10]

Visualizations

Diagram 1: General Mechanism of Action of Benzotriazole Additives in Peptide Bond Formation

G Mechanism of Peptide Bond Formation with Benzotriazole Additives cluster_activation Activation Step cluster_stabilization Stabilization & Racemization Suppression cluster_coupling Coupling Step Amino_Acid R-COOH (Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC, DCC) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Derivative Racemization_Pathway Oxazolone Formation (Racemization) O_Acylisourea->Racemization_Pathway HOBt_Derivative Benzotriazole Additive (HOBt, HOAt, etc.) Peptide_Bond R-CO-NH-Peptide (Peptide Bond Formation) Active_Ester->Peptide_Bond + Peptide Chain Peptide_Chain H₂N-Peptide (Resin-Bound Peptide Chain)

Caption: Mechanism of peptide bond formation with benzotriazole additives.

Diagram 2: Experimental Workflow for Comparing Coupling Additives

G Workflow for Comparative Analysis of Coupling Additives cluster_additives Coupling Additives Start Start: Resin Preparation (Swelling & Deprotection) Coupling Parallel Coupling Reactions Start->Coupling HOBt HOBt Hydrate Coupling->HOBt HOAt HOAt Coupling->HOAt Cl_HOBt 6-Cl-HOBt Coupling->Cl_HOBt Cleavage Cleavage from Resin & Deprotection HOBt->Cleavage HOAt->Cleavage Cl_HOBt->Cleavage Analysis Crude Peptide Analysis Cleavage->Analysis HPLC RP-HPLC Analysis (Purity & Racemization) Analysis->HPLC Results Comparative Data (Yield, Purity, Epimerization %) HPLC->Results

Caption: Workflow for comparing coupling additives in SPPS.

References

A Comparative Guide to the Validation of Peptide Purity Synthesized with 1-Hydroxybenzotriazole Hydrate (HOBt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide-based therapeutics, the synthesis of high-purity peptides is of paramount importance for achieving reliable and reproducible experimental results. A critical factor influencing the final purity of a synthesized peptide is the choice of coupling reagent and additive used during solid-phase peptide synthesis (SPPS). 1-Hydroxybenzotriazole (B26582) (HOBt) has traditionally been a cornerstone additive, primarily utilized to enhance coupling efficiency and minimize racemization.[1] This guide provides an objective comparison of peptide purity achieved using HOBt against other common alternatives, supported by experimental data. Detailed methodologies for peptide synthesis and purity validation are also presented to assist in the selection of optimal synthetic and analytical strategies.

The Role of HOBt in Peptide Synthesis

HOBt is an additive used in conjunction with a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC or DIC), during peptide bond formation.[2] Its primary functions are to act as a scavenger for reactive intermediates that can lead to side reactions and to form an active ester with the carboxylic acid of the amino acid being coupled.[3][4] This HOBt-ester is more stable and less prone to racemization than the initial activated species, leading to a purer final peptide product.[4] Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[5][6]

Comparative Performance of HOBt and Alternatives

While HOBt has been a reliable additive, several alternatives have been developed to address some of its limitations, such as potential explosive properties in its anhydrous form and lower efficiency in certain challenging couplings.[2][7] The following tables summarize the performance of HOBt in comparison to other common coupling additives and reagents in terms of crude peptide purity and suppression of racemization.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of ACP(65–74) Decapeptide

Coupling AdditiveTarget Decapeptide (%)des-Val (%)des-Gln (%)des-Ala (%)des-Ile (%)des-Asp (%)des-Tyr (%)des-Asn (%)
HOBt 60.26.14.55.88.24.13.76.4
HOAt 70.15.23.14.56.83.32.95.2
Oxyma 69.05.23.14.56.83.32.95.2

Data sourced from a comparative study on the synthesis of the ACP(65–74) decapeptide.[8]

Table 2: Comparison of Racemization Levels with Different Coupling Additives

Coupling Reagent/AdditivePeptide Model% Epimerization
DCC/HOBt Z-Phg-Val-OMe10.2
DCC/HOAtZ-Phg-Val-OMe1.8
HBTU/HOBt Fmoc-Ser(Ac₃GalNAcα)-OH>10%
HATU/HOAtFmoc-Ser(Ac₃GalNAcα)-OH~2-3%
DIC/HOAtFmoc-Ser(Ac₃GalNAcα)-OH<1%

This data illustrates the significant reduction in epimerization when HOAt is used in place of HOBt.[5]

Table 3: Qualitative Comparison of Common Coupling Reagents and Additives

Reagent/AdditiveActive Ester Formed FromReactivity/EfficiencyRacemization SuppressionKey AdvantagesKey Disadvantages
HOBt HOBtMediumGoodCost-effective, widely used standard.[3]Lower efficiency in difficult couplings, potential safety concerns with anhydrous form.[2][9]
HOAt HOAtHighExcellentMore effective than HOBt in suppressing racemization and for hindered couplings.[4][10]More expensive than HOBt, potential safety concerns.[2]
OxymaPure® OxymaPure®HighExcellentSafer alternative to HOBt/HOAt (non-explosive), comparable or better performance.[2][8][11]May be less effective in some specific cases compared to HOAt.
HBTU HOBtHighGoodFast and efficient for most standard couplings.[9][12]Based on HOBt, can cause guanidinylation of the N-terminus if used in excess.[12]
HATU HOAtVery HighExcellentHighly efficient for difficult sequences, including sterically hindered and N-methylated amino acids.[10]More expensive, based on potentially explosive HOAt.[2]
COMU OxymaPure®Very HighExcellentHigh efficiency, excellent safety profile, water-soluble byproducts.[11][13]Can be less effective on certain resins compared to HBTU/HCTU.[14]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines a general procedure for synthesizing a peptide on a solid support using Fmoc chemistry.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

2. First Amino Acid Coupling:

  • Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), the coupling additive (e.g., HOBt, 3-5 equivalents), and the coupling reagent (e.g., DIC, 3-5 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

5. Cleavage and Deprotection of Side Chains:

  • Wash the resin with Dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Peptide Purity Analysis by RP-HPLC

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA, to a concentration of approximately 1 mg/mL.[15]

2. HPLC System and Column:

  • Use a reverse-phase HPLC system equipped with a UV detector.

  • A C18 column is commonly used for peptide analysis.[16]

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the sample and elute with a linear gradient of increasing Mobile Phase B concentration over a defined period (e.g., 5% to 95% B over 30 minutes).

5. Detection:

  • Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[16]

6. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.[15]

Peptide Identity Confirmation by Mass Spectrometry (MS)

1. Sample Preparation:

  • Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a concentration of 1-10 pmol/µL.[17]

2. Mass Spectrometry:

  • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

3. Data Acquisition:

  • Acquire the mass spectrum in the appropriate mass range for the target peptide.

4. Data Analysis:

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide to confirm its identity.[15]

Visualizations

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling_Cycle Amino Acid Coupling Cycle cluster_Final_Steps Final Steps cluster_Analysis Purity and Identity Validation Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swollen_Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (AA + HOBt + DIC) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage After last AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis RP-HPLC Analysis & Mass Spectrometry Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis and Validation.

HOBt_Mechanism cluster_activation Carbodiimide Activation cluster_hobt_action HOBt Intervention cluster_coupling Peptide Bond Formation AminoAcid R-COOH (Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AminoAcid->O_Acylisourea Carbodiimide DIC / DCC Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt New_Peptide_Bond R-CO-NH-Peptide-Resin (Elongated Peptide) O_Acylisourea->New_Peptide_Bond Direct (more racemization) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->New_Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Role of HOBt in Suppressing Racemization during Peptide Synthesis.

References

The Evolving Landscape of Peptide Synthesis: A Cost-Benefit Analysis of HOBt Hydrate in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of coupling reagent is a critical decision point, balancing efficiency, purity, and cost. This guide provides a comprehensive cost-benefit analysis of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303), a widely used coupling additive, and objectively compares its performance against common alternatives like HATU, HBTU, and OxymaPure, supported by experimental data and detailed protocols.

The formation of the amide bond is the cornerstone of peptide synthesis. The ideal coupling reagent should facilitate this reaction with high efficiency, minimal side reactions—most notably racemization—and at a cost that is viable for large-scale production. HOBt, traditionally used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), has long been a cost-effective option for this purpose.[1][2] However, the development of more advanced uronium/aminium salt-based reagents such as HATU and HBTU, and safer alternatives like OxymaPure, necessitates a re-evaluation of the optimal choice for industrial applications.

Quantitative Performance Analysis

The selection of a coupling reagent strategy is a critical decision in peptide synthesis.[3] While HOBt remains a cost-effective and reliable choice for many standard applications, alternatives like HATU, HBTU, and OxymaPure offer distinct advantages in terms of reaction speed, coupling efficiency, and safety.[4][5][6] The following tables summarize the performance of these reagents based on available data.

Table 1: Comparative Cost of Common Coupling Reagents for Large-Scale Synthesis

ReagentSupplier ExamplePrice (USD/kg)Notes
HOBt HydrateVaries~$50 - $150Cost-effective option, often used with carbodiimides. Price can vary based on purity and supplier.
HATUBiosynth~$1,394High efficiency, especially for difficult sequences, but at a significantly higher cost.[1]
HBTUAlgenome~$108 (converted from INR)A less expensive alternative to HATU, offering a balance of performance and cost.[7][8]
OxymaPureCEM Corporation~$443A non-explosive and safer alternative to HOBt with high efficiency.[9]

Table 2: Racemization Levels of Different Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[10]
HATU0.5 - 2.0%[10]
COMU< 1.0%[10]
DIC/HOBt0.5 - 2.5%[10]

Note: Racemization levels are highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation.[10]

Table 3: Qualitative Performance Comparison

FeatureHOBt Hydrate (with DIC/EDC)HATUHBTUOxymaPure (with DIC)
Coupling Efficiency Good, but can be slower for hindered amino acids.[4]Excellent, especially for difficult sequences.[11]Very Good, generally lower than HATU.[11]Excellent, often superior to HOBt.[12]
Racemization Suppression Good.[1]Excellent, lower risk than HBTU.[11]Good, but higher risk than HATU.[11]Excellent, often superior to HOBt.[12]
Safety Potentially explosive (anhydrous form).[13]Contains potentially explosive benzotriazole (B28993) moiety.[6]Contains potentially explosive benzotriazole moiety.[6]Non-explosive.[9]
By-product Removal Dicyclohexylurea (DCU) from DCC can be difficult to remove. DIC by-product is more soluble.Water-soluble by-products.Water-soluble by-products.Water-soluble by-products.
Cost-Effectiveness High, especially for large-scale synthesis.[4]Low, due to high reagent cost.Moderate, offers a balance of cost and performance.[8]Good, safer alternative to HOBt.

Experimental Protocols

To provide a framework for a direct comparison of these coupling reagents, the following experimental protocols are outlined.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for adding one amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Coupling reagent (e.g., HATU, HBTU) or Additive (HOBt hydrate, OxymaPure)

  • Carbodiimide (e.g., DIC) if using an additive

  • Base (e.g., N,N-Diisopropylethylamine (DIEA))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling: Perform the coupling of the next Fmoc-amino acid using one of the methods described below.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 1: Coupling using HOBt Hydrate/DIC
  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt hydrate (3 eq.), and DIC (3 eq.) in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.

Protocol 2: Coupling using HATU
  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 30-60 minutes.[14]

Protocol 3: Coupling using HBTU
  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution.

  • Add the solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 30-60 minutes.

Protocol 4: Coupling using OxymaPure/DIC
  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 1-2 hours.

Protocol for Determination of Racemization

A common method to determine the extent of racemization is through the analysis of a model peptide.

  • Synthesis of a Model Peptide: Synthesize a model tripeptide, such as H-Gly-L-His-L-Val-OH, using each of the coupling methods described above to couple the L-His residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin.

  • Analysis by Chiral HPLC or Capillary Electrophoresis: Analyze the crude peptide using a chiral HPLC column or by capillary electrophoresis.[15] This will separate the desired LLL-diastereomer from the LLD-diastereomer formed due to racemization of the histidine residue.

  • Quantification: Quantify the percentage of the LLD-diastereomer to determine the level of racemization for each coupling method.

Cost-Benefit Analysis Workflow

The selection of the most appropriate coupling reagent for large-scale peptide synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow for this cost-benefit analysis.

CostBenefitAnalysis start Define Project Requirements seq_analysis Analyze Peptide Sequence (e.g., length, difficult couplings, racemization-prone residues) start->seq_analysis scale Determine Synthesis Scale (mg, g, kg) start->scale purity Define Required Purity start->purity reagent_selection Select Potential Coupling Reagents (HOBt/DIC, HATU, HBTU, Oxyma/DIC) seq_analysis->reagent_selection scale->reagent_selection purity->reagent_selection cost_analysis Cost Analysis reagent_selection->cost_analysis performance_analysis Performance Analysis reagent_selection->performance_analysis reagent_cost Reagent Cost per kg cost_analysis->reagent_cost solvent_cost Solvent & Waste Disposal Cost cost_analysis->solvent_cost time_cost Process Time & Labor Cost cost_analysis->time_cost coupling_efficiency Coupling Efficiency (Yield, Purity) performance_analysis->coupling_efficiency racemization Racemization Suppression performance_analysis->racemization safety Safety & Handling performance_analysis->safety decision Decision Matrix & Final Selection reagent_cost->decision solvent_cost->decision time_cost->decision coupling_efficiency->decision racemization->decision safety->decision

Caption: A logical workflow for the cost-benefit analysis of coupling reagents in large-scale peptide synthesis.

Conclusion and Recommendations

The choice between HOBt hydrate and its alternatives for large-scale peptide synthesis is not a one-size-fits-all decision.

  • HOBt Hydrate (in combination with a carbodiimide) remains a highly cost-effective option, particularly for the synthesis of simpler peptides where longer reaction times are acceptable and the risk of racemization is lower. Its primary drawback is the potential safety hazard associated with the anhydrous form and the sometimes-difficult removal of urea (B33335) by-products when using DCC.

  • HATU is the reagent of choice for complex and sterically hindered peptides where achieving high purity and yield is paramount.[11] Its superior coupling efficiency and low racemization rates can justify the higher cost by reducing the need for extensive purification and minimizing the loss of valuable product.

  • HBTU offers a middle ground, providing better performance than HOBt/carbodiimide combinations at a lower cost than HATU.[8] It is a reliable workhorse for many standard and moderately difficult peptide syntheses.

  • OxymaPure is an excellent alternative to HOBt, offering comparable or even superior performance in terms of coupling efficiency and racemization suppression, with the significant advantage of being non-explosive.[12] Its higher cost compared to HOBt may be offset by the increased safety and efficiency.

For large-scale manufacturing, a thorough process optimization is recommended. This may involve screening different coupling reagents for a specific peptide to determine the most cost-effective approach that meets the required purity and yield specifications. The workflow presented in this guide provides a systematic approach to making this critical decision, ensuring the selection of a coupling strategy that is not only scientifically sound but also economically viable.

References

A Comparative Guide to Spectroscopic Methods for Confirming HOBt Active Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. A widely employed strategy involves the activation of carboxylic acids to form active esters, which are then readily coupled with amines. 1-Hydroxybenzotriazole (HOBt) is a common additive used in conjunction with coupling reagents like carbodiimides (e.g., DCC, EDC) to generate HOBt active esters. This process enhances coupling efficiency and suppresses racemization. For researchers and scientists, confirming the successful formation of these critical intermediates is essential for reaction monitoring and optimization. This guide provides a comparative overview of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for the confirmation of HOBt active ester formation, complete with experimental data and detailed protocols.

Spectroscopic Comparison: Key Observables

The formation of an HOBt active ester from a carboxylic acid results in distinct changes in the molecular structure, which can be monitored by various spectroscopic techniques. The primary methods, NMR and FTIR spectroscopy, provide direct evidence of the structural changes occurring around the carboxyl group and on the HOBt moiety.

Table 1: Comparison of Spectroscopic Methods for HOBt Active Ester Confirmation

Spectroscopic MethodKey Observable Change upon Ester FormationAdvantagesDisadvantages
¹H NMR Downfield shift of HOBt aromatic protons. Shift in the α-proton of the amino acid.Provides detailed structural information. Quantitative analysis of reaction kinetics is possible.[1]Requires deuterated solvents. Can be complex for molecules with many overlapping signals.
¹³C NMR Appearance of a new ester carbonyl signal and shifts in the HOBt aromatic carbon signals.Provides unambiguous evidence of ester formation through the carbonyl signal.Longer acquisition times compared to ¹H NMR. Lower sensitivity.
FTIR Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretching band at a higher wavenumber.Rapid and sensitive to changes in the carbonyl group. Can be used for in-situ reaction monitoring.[2]Provides less detailed structural information compared to NMR. Overlapping peaks can be an issue in complex mixtures.
UV-Vis Potential shift in the absorbance maxima of the HOBt chromophore.High sensitivity. Amenable to high-throughput screening.Limited structural information. Potential for overlapping absorbance from other components in the reaction mixture makes it less reliable for direct confirmation of ester formation.
Quantitative Spectroscopic Data

The following tables summarize the characteristic quantitative data for the spectroscopic analysis of HOBt active ester formation. These values can serve as a reference for researchers to confirm the successful activation of their carboxylic acids.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in a Deuterated Solvent (e.g., DMF-d₇)

ProtonCarboxylic AcidHOBt Active EsterChange upon Esterification
HOBt Aromatic Protons N/A~8.2 - 8.4[2]Appearance of new signals in the aromatic region
α-Proton (Amino Acid) ~4.1 - 4.5Significant downfield shift (e.g., ~5.25)[2]Downfield shift
Carboxylic Acid -OH Broad signal, variableDisappearanceDisappearance

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in a Deuterated Solvent

CarbonCarboxylic AcidHOBt Active EsterChange upon Esterification
Ester Carbonyl (C=O) ~170 - 176~165 - 175[2]Appearance of a new signal in the carbonyl region
HOBt Aromatic Carbons N/AShifts in the aromatic regionAppearance of new signals

Table 4: FTIR Stretching Frequencies (ν, cm⁻¹)

Vibrational ModeCarboxylic Acid (Dimer)HOBt Active EsterChange upon Esterification
O-H Stretch 3300 - 2500 (broad)DisappearanceDisappearance
C=O Stretch 1725 - 1700[2]~1760 - 1740[2]Shift to higher wavenumber
C-O Stretch ~1300 - 1200Two bands appear in the 1300-1000 region[3][4]Appearance of ester C-O stretches

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for monitoring HOBt active ester formation using NMR and FTIR spectroscopy.

Protocol 1: In-Solution Monitoring by ¹H NMR Spectroscopy

This protocol is suitable for monitoring the kinetics of HOBt active ester formation in a solution phase.

Materials:

  • N-protected amino acid or carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Anhydrous deuterated solvent (e.g., DMF-d₇, CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in the anhydrous deuterated solvent (e.g., 0.5 mL of DMF-d₇).

  • Acquire a baseline ¹H NMR spectrum of the starting materials.

  • To initiate the reaction, add the coupling agent (e.g., DIC, 1.1 equivalents) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 25 °C).[1]

  • Monitor the spectra for the disappearance of the carboxylic acid proton signal and the appearance and growth of new signals corresponding to the HOBt active ester, particularly in the aromatic region (8.2 - 8.4 ppm).[2]

  • The α-proton of the amino acid should also be monitored for a downfield shift.[2]

Protocol 2: In-situ Monitoring by FTIR Spectroscopy

This protocol is well-suited for real-time monitoring of the reaction progress, especially with the use of an attenuated total reflectance (ATR) FTIR probe.

Materials:

  • N-protected amino acid or carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • Coupling agent (e.g., DCC or DIC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reaction vessel equipped with an in-situ ATR-FTIR probe or a standard IR spectrometer with appropriate sample cells.

Procedure:

  • Set up the reaction vessel with the in-situ ATR-FTIR probe and ensure a good seal.

  • Dissolve the N-protected amino acid and HOBt in the anhydrous solvent within the reaction vessel.

  • Record a background FTIR spectrum of the solution.

  • Add the coupling agent to the reaction mixture to initiate the formation of the active ester.

  • Continuously record FTIR spectra over time.

  • Monitor the disappearance of the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the active ester at a higher frequency (approximately 1760-1740 cm⁻¹).[2]

  • The subsequent formation of the amide bond can also be monitored by the appearance of the characteristic Amide I band (around 1680-1630 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the general workflow for the formation and spectroscopic confirmation of an HOBt active ester, followed by amide bond formation.

Caption: General workflow for the formation, spectroscopic confirmation, and subsequent reaction of HOBt active esters.

Discussion on UV-Vis Spectroscopy

While UV-Vis spectroscopy is a powerful tool for quantitative analysis, its application for the direct confirmation of HOBt active ester formation is less straightforward compared to NMR and FTIR. HOBt is known to have UV absorbance maxima at approximately 252 nm and 280 nm.[5] Upon formation of the active ester, the electronic environment of the benzotriazole (B28993) chromophore changes, which may lead to a shift in these absorbance bands. However, many N-protected amino acids, particularly those with aromatic side chains, also absorb strongly in this region of the UV spectrum. This potential for overlapping signals can make it difficult to deconvolute the spectra and definitively confirm the formation of the active ester without careful calibration and the use of chemometric methods. Therefore, while UV-Vis can be employed to monitor the overall progress of a reaction, for instance by tracking the disappearance of a UV-active protecting group, it is not the recommended primary method for the unambiguous confirmation of HOBt active ester formation.

Conclusion

The confirmation of HOBt active ester formation is a critical step in ensuring the success of amide bond synthesis. Both NMR and FTIR spectroscopy stand out as robust and reliable methods for this purpose. ¹H and ¹³C NMR provide detailed structural information, allowing for an in-depth analysis of the reaction mixture, while FTIR offers a rapid and sensitive means of monitoring the key functional group transformations, making it ideal for real-time reaction tracking. While UV-Vis spectroscopy is a valuable analytical technique, its utility for the direct confirmation of HOBt active ester formation is limited by potential spectral overlap. By selecting the appropriate spectroscopic tool and following well-defined experimental protocols, researchers can effectively monitor and optimize their coupling reactions, leading to higher yields and purities of their target molecules.

References

Navigating the Synthesis of Hydrophobic Peptides: A Comparative Guide to Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of hydrophobic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The inherent nature of these peptides to aggregate and their poor solubility can lead to incomplete reactions, low yields, and difficult purifications. The choice of coupling reagent is therefore a critical factor in overcoming these obstacles. This guide provides a comprehensive comparison of commonly used coupling reagents, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your research needs.

The synthesis of peptides rich in hydrophobic amino acids is a formidable task due to the tendency of the growing peptide chain to form secondary structures, such as β-sheets, which can hinder the accessibility of the N-terminus for the next coupling step.[1][2] This aggregation can result in truncated sequences and complicates the final purification process.[3] An appropriate coupling reagent can enhance reaction kinetics and suppress side reactions, most notably racemization, to improve the overall success of the synthesis.[3][4]

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a crucial step in optimizing the synthesis of hydrophobic peptides. The following table summarizes the performance of several widely used coupling reagents based on key metrics such as coupling efficiency, reaction speed, and racemization suppression.

Coupling ReagentPrimary Function & BaseKey AdvantagesNotable Disadvantages
HATU Stand-alone Coupling Reagent (Uronium salt)High coupling efficiency, especially for "difficult" sequences; fast reaction speed; low risk of racemization due to the formation of a highly reactive OAt-ester.[5][6]Higher cost compared to some other reagents. May cause guanidinylation of the N-terminal amino group if not used in pre-activation mode.[7]
HBTU Stand-alone Coupling Reagent (Uronium salt)Good coupling efficiency for standard sequences; widely used and well-established.[5][6]Generally lower efficiency and slower reaction speed compared to HATU for hydrophobic peptides; higher risk of racemization.[5] Contains a potentially explosive HOBt moiety.[8]
HCTU Stand-alone Coupling Reagent (Uronium salt)More reactive than HBTU due to the presence of a 6-chloro-HOBt moiety, leading to improved results in the synthesis of difficult peptides.[8][9]Contains a potentially explosive 6-Cl-HOBt moiety. May cause guanidinylation.[6]
PyBOP Stand-alone Coupling Reagent (Phosphonium salt)Good coupling efficiency; does not cause guanidinylation, making it suitable for in-situ activation.[6]Contains a potentially explosive HOBt moiety.[8] Can be less effective than HATU for sterically hindered couplings.
COMU Stand-alone Coupling Reagent (Uronium salt)High coupling efficiency, comparable to HATU; based on the non-explosive Oxyma Pure, making it a safer alternative; low racemization.[3][10]Higher cost. Can cause guanidinylation, so pre-activation is recommended.[10]
DIC/Oxyma Carbodiimide/Additive SystemExcellent racemization suppression; non-explosive and safer alternative to HOBt-based additives; good solubility.[3][11]May be less effective than uronium salt reagents for extremely hindered couplings.[3]
DIC/HOBt Carbodiimide/Additive SystemHistorically widely used and effective at suppressing racemization.[3][12]Potentially explosive nature of HOBt.[3] Can be less efficient than newer additive systems for difficult sequences.[3]

Experimental Protocols

A successful peptide synthesis relies on a well-defined experimental protocol. The following is a representative methodology for the manual solid-phase peptide synthesis of a hydrophobic peptide using Fmoc chemistry.

Materials:
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU, HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[5]

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), the coupling reagent (e.g., HATU, 3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[5]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The reaction progress can be monitored using a Kaiser test. For difficult couplings, the reaction time may be extended or a second coupling may be performed.

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dry. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Visualizing the Process

To better understand the workflow and the relationships between the reagents, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Add activated amino acid Washing Washing Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Washing->Cleavage After final amino acid Purification Purification Cleavage->Purification

A simplified workflow of solid-phase peptide synthesis (SPPS).

Coupling_Reagents cluster_uronium Uronium Salts cluster_phosphonium Phosphonium Salts cluster_carbodiimide Carbodiimides cluster_additives Additives HATU HATU HOAt HOAt HATU->HOAt based on HBTU HBTU HOBt HOBt HBTU->HOBt based on HCTU HCTU HCTU->HOBt based on (6-Cl-HOBt) COMU COMU Oxyma Oxyma COMU->Oxyma based on PyBOP PyBOP DIC DIC DIC->Oxyma used with DIC->HOBt used with

Classification of common peptide coupling reagents and additives.

Conclusion

The synthesis of hydrophobic peptides remains a significant challenge, but the careful selection of coupling reagents and optimization of synthesis protocols can lead to successful outcomes. For routine synthesis of less complex hydrophobic peptides, established reagents like HBTU and PyBOP can be effective. However, for particularly "difficult" sequences prone to aggregation and racemization, the use of more advanced reagents such as HATU and COMU is strongly recommended.[5][10] The development of safer, Oxyma-based reagents also offers a significant advantage in terms of laboratory safety without compromising efficiency.[3] Ultimately, the choice of coupling reagent should be guided by the specific characteristics of the peptide sequence, the desired purity, and cost considerations.

References

Assessing the environmental impact of 1-Hydroxybenzotriazole hydrate vs. newer coupling reagents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a peptide coupling reagent is a critical decision that extends beyond mere reaction efficiency. As the principles of green chemistry become increasingly integral to pharmaceutical development, the environmental impact and safety profile of these essential reagents are under greater scrutiny. This guide provides an objective comparison of the traditional coupling additive, 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt), with newer alternatives, supported by performance data and detailed experimental protocols to inform safer and more sustainable laboratory practices.

Historically, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone of peptide synthesis, widely used in conjunction with carbodiimides to enhance coupling efficiency and suppress racemization.[1][2] However, significant safety concerns, most notably the explosive nature of its anhydrous form, have prompted restrictions on its transport and handling and driven the development of safer, more environmentally benign alternatives.[3][4][5] The pharmaceutical industry is increasingly moving away from benzotriazole-based reagents due to these hazards.[6]

Newer generations of coupling reagents, particularly those based on the Oxyma (ethyl cyano(hydroxyimino)acetate) moiety, have emerged as highly effective and safer substitutes.[6][7][8] Reagents such as COMU and additives like OxymaPure offer comparable or even superior performance to HOBt and its derivatives in terms of reaction speed and prevention of racemization, without the associated explosion risk.[7][9][10] While these modern reagents represent a significant step forward, a holistic assessment of their environmental impact must also consider factors like byproduct toxicity and overall process mass intensity.

Performance and Safety: A Quantitative Comparison

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete peptide bond formation while minimizing undesirable side reactions, especially the loss of stereochemical integrity (racemization). The following tables summarize the performance and safety profiles of HOBt alongside prominent newer alternatives.

Table 1: Performance Comparison of Coupling Reagents

Reagent/SystemRoleTypical Purity of Crude Product (%)Racemization SuppressionKey Performance Characteristics
DIC / HOBt Hydrate AdditiveGoodGoodCost-effective standard; may require longer reaction times.[11][12]
HATU Stand-aloneVery HighExcellentHighly reactive and efficient, especially for difficult couplings; risk of side reactions if used in excess.[4][8][12]
DIC / OxymaPure AdditiveVery HighExcellentNon-explosive alternative to HOBt with high coupling rates and low racemization.[7][11][13]
COMU Stand-aloneVery HighExcellentHigh efficiency comparable to HATU, with a better safety profile and water-soluble byproducts.[9][10][13]

Data collated from studies on various peptide models, including GHRP-6 and sequences with racemization-prone residues.[7][11] Actual performance may vary based on the specific peptide sequence and reaction conditions.

Table 2: Safety and Environmental Hazard Profile

ReagentKey HazardsGHS Hazard Statements (Representative)Environmental/Safety Notes
1-Hydroxybenzotriazole Hydrate (HOBt) Explosive (anhydrous), Eye IrritantH319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.[1] Desensitized explosive.Anhydrous form is a Class 1.3C explosive.[4] Manufacturing involves toxic precursors like hydrazine.
HATU Potentially Explosive, SensitizerNot readily available. Flagged as potentially shock-sensitive and explosive.[4]Benzotriazole (B28993) derivative with associated explosive risk.[6] Can cause skin sensitization.[4]
OxymaPure Slight Dermal IrritantAcute Toxicity Category 4.Non-explosive.[7] Reaction with DIC can generate hydrogen cyanide (HCN) under certain conditions.[4]
COMU Not extensively classified.Not readily available.Contains the safer Oxyma moiety.[10] Generates water-soluble, easily removable byproducts, which is beneficial for green chemistry.[9]

Environmental Impact Beyond Intrinsic Hazards

The environmental footprint of peptide synthesis is dominated by high solvent consumption, leading to a very high Process Mass Intensity (PMI) — the ratio of the total mass of materials used to the mass of the final product. SPPS processes can have a PMI of around 13,000, significantly higher than small molecule or biopharmaceutical manufacturing.

While the choice of coupling reagent is just one component, it influences the overall PMI in several ways:

  • Reaction Efficiency: More efficient reagents like COMU and HATU can lead to shorter reaction times and fewer incomplete couplings, potentially reducing the number of solvent-intensive washing steps.[10]

  • Byproduct Profile: The nature of the byproducts is critical. While HOBt itself is a concern, older reagents like BOP produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). In contrast, COMU generates water-soluble byproducts that are easier to remove and manage in waste streams.[9]

  • Atom Economy: Most coupling protocols in SPPS have poor atom economy due to the use of excess reagents to drive reactions to completion.[11] The development of more efficient reagents contributes to minimizing this excess.

The shift from HOBt to Oxyma-based reagents is a clear step towards greener peptide chemistry, primarily by eliminating a significant explosion hazard.[7] However, the broader goal is to redesign the entire synthesis workflow, including the adoption of greener solvents to replace hazardous substances like N,N-dimethylformamide (DMF).[6][11] Studies have shown that combinations like DIC/Oxyma Pure perform exceptionally well in greener solvents such as 2-MeTHF.[11]

Visualizing the Process: Workflows and Mechanisms

To better understand the role of these reagents, the following diagrams illustrate the key processes in solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 2. Washing Steps (DMF) Deprotection->Wash1 Coupling 4. Coupling (Activated AA added to Resin) Wash1->Coupling Activation 3. Amino Acid Activation (Incoming AA + Coupling Reagent + Base) Activation->Coupling Wash2 5. Washing Steps (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle

A simplified workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The critical step where these reagents act is the activation of the incoming amino acid's carboxylic acid. The mechanism of activation is key to preventing side reactions.

Coupling_Mechanism cluster_carbodiimide Carbodiimide Pathway (e.g., DIC) cluster_final_coupling CarboxylicAcid1 R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Side Reactions) CarboxylicAcid1->O_Acylisourea + DIC DIC DIC N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) ActiveEster Active Ester (More Stable) O_Acylisourea->ActiveEster + Additive Additive Additive (HOBt or Oxyma) CoupledPeptide Coupled Peptide (R-CO-NH-Peptide) ActiveEster->CoupledPeptide + Peptide-Resin PeptideResin Peptide-Resin (H₂N-Peptide)

Role of additives like HOBt or Oxyma in preventing unreactive N-acylurea byproduct formation.

Detailed Experimental Protocols

The following provides a generalized protocol for a coupling step in manual Fmoc SPPS. Reagent equivalents and reaction times should be optimized for specific sequences.

Materials and Reagents:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., COMU) or Additive system (e.g., DIC/OxymaPure)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

General SPPS Cycle (0.1 mmol scale):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Step (Comparison Point):

    • Method A: HOBt/DIC System

      • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt hydrate (0.4 mmol, 4 eq.) in DMF.

      • Add DIC (0.4 mmol, 4 eq.) to the solution and allow to pre-activate for 2-5 minutes.

      • Add the activated mixture to the resin. Add DIEA (0.8 mmol, 8 eq.) to the reaction vessel.

      • Agitate at room temperature for 1-2 hours.

    • Method B: COMU System

      • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and COMU (0.39 mmol, 3.9 eq.) in DMF.

      • Add DIEA (0.8 mmol, 8 eq.) to the mixture.

      • Immediately add the activated solution to the resin.

      • Agitate at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser (ninhydrin) test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be required.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conclusion

The transition from HOBt to newer coupling reagents like COMU and OxymaPure marks a significant advancement in enhancing the safety and environmental profile of peptide synthesis. These modern reagents not only mitigate the severe explosion risk associated with benzotriazole derivatives but often provide superior performance in terms of efficiency and racemization suppression. For laboratories and manufacturing facilities aiming to align with green chemistry principles, adopting these safer alternatives is a critical and effective step. However, the ultimate goal remains the reduction of the overall process mass intensity, which will require continued innovation in solvent replacement, process optimization, and waste reduction strategies across the entire peptide synthesis workflow.

References

A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the selection of a coupling reagent is a critical decision that directly influences the efficiency, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303), phosphonium (B103445) salts, and uronium/aminium salts, supported by experimental data to inform the selection of the most appropriate reagent for specific synthetic challenges.

Introduction to Peptide Coupling Reagents

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group, a step facilitated by coupling reagents. The ideal reagent should promote rapid and complete coupling while minimizing side reactions, particularly racemization.[1][2]

  • HOBt Hydrate: HOBt is a widely used additive in peptide synthesis, typically in conjunction with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC).[3][4] Its primary role is to suppress racemization by forming a more stable activated ester intermediate, which then reacts with the amine component.[1][5] The hydrate form is commonly used and the water of hydration does not typically interfere with the coupling reaction.[3]

  • Phosphonium Salts: This class of reagents, including (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), are powerful, stand-alone coupling agents.[6][7] They are known for their high efficiency and are often associated with lower levels of racemization.[8][9] A key advantage of phosphonium salts is the absence of guanidinylation side reactions.[8]

  • Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are highly reactive and widely used for their efficiency in promoting rapid peptide bond formation.[10][11][12] While structurally often aminium salts, they are commonly referred to as uronium salts.[13] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is generally more reactive than its HOBt-based counterpart, HBTU.[10][13] A potential drawback of this class is the risk of guanidinylation of the N-terminal amino group, which can terminate the peptide chain extension.[8]

Quantitative Performance Comparison

The following table summarizes the performance of HOBt hydrate (in combination with a carbodiimide), and various phosphonium and uronium salts based on reported experimental data. The efficiency of a coupling reagent is often evaluated by synthesizing a "difficult" peptide sequence known to be prone to aggregation or incomplete coupling.

Reagent/SystemPeptide SequenceCrude Purity (%)Racemization (%)Reference
Uronium Salts
HATUACP (65-74)96Not Specified[14]
HBTUACP (65-74)95Not Specified[14]
COMUH-Phg-Phe-NH₂98Not Specified[14]
Phosphonium Salts
PyBOPZ-Gly-Phe + H-Val-OMeNot Specified2.8[15]
HOBt-based
DIC/HOBtZ-Gly-Phe + H-Val-OMeNot Specified4.2[15]

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions and peptide sequences.

Mechanism of Action

The fundamental difference between these reagent classes lies in their mechanism of activating the carboxylic acid.

G General Peptide Coupling Mechanisms cluster_0 Carbodiimide (B86325)/HOBt Pathway cluster_1 Phosphonium Salt Pathway cluster_2 Uronium/Aminium Salt Pathway A R-COOH + Carbodiimide B O-acylisourea A->B Activation D OBt-active ester B->D + HOBt C HOBt C->D F Peptide Bond + HOBt D->F + R'-NH2 E R'-NH2 E->F G R-COOH + PyBOP H Acyloxyphosphonium salt G->H Activation I OBt-active ester H->I K Peptide Bond I->K + R'-NH2 J R'-NH2 J->K L R-COOH + HATU/HBTU M O-acylisouronium salt L->M Activation N OAt/OBt-active ester M->N P Peptide Bond N->P + R'-NH2 O R'-NH2 O->P

General mechanisms of carboxylic acid activation.

Experimental Protocols

To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol is crucial. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide, allowing for the substitution of different coupling reagents.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagent (e.g., DIC/HOBt, PyBOP, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Workflow Diagram:

spss_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin with DMF deprotection->wash1 coupling Amino Acid Coupling: Pre-activate Fmoc-AA with Coupling Reagent + Base wash1->coupling add_to_resin Add Activated Amino Acid to Resin coupling->add_to_resin wash2 Wash Resin with DMF add_to_resin->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection No final_wash Wash with DCM and Dry final_deprotection->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation analysis Analyze Crude Peptide (HPLC, MS) precipitation->analysis

A typical workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes.[10][14]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).[14]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

    • For Uronium/Phosphonium Reagents: Dissolve the amino acid and the chosen coupling reagent (e.g., HATU, PyBOP; 3-5 equivalents) in DMF. Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[14][16]

    • For DIC/HOBt: Dissolve the amino acid and HOBt (2.5 equivalents each) in a minimum amount of DMF and add to the resin. Then, add DIC (2.5 equivalents).[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or until a Kaiser test is negative.[16][17]

  • Washing: Wash the resin with DMF (3 times).[16]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with Dichloromethane (DCM) and dry under vacuum.[14]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14][16]

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[14] Centrifuge to pellet the peptide and dry under vacuum.[14]

  • Analysis: Analyze the crude peptide purity using High-Performance Liquid Chromatography (HPLC) and confirm the identity by Mass Spectrometry (MS).[14]

Decision-Making Guide for Reagent Selection

The choice of coupling reagent depends on several factors, including the difficulty of the sequence, the scale of the synthesis, cost considerations, and the desired purity of the final product.

decision_tree start Start: Define Synthesis Needs q1 Difficult Sequence? (Sterically hindered, N-methylated AAs) start->q1 q2 Racemization a Major Concern? q1->q2 No r1 Use High-Reactivity Reagent: HATU, COMU, or PyAOP q1->r1 Yes q3 Cost a Primary Factor? q2->q3 No r2 Consider Phosphonium Salts (PyBOP) or Carbodiimide + Additive (DIC/Oxyma) q2->r2 Yes r3 Routine Synthesis: HBTU, HCTU q3->r3 No r4 Cost-Effective Option: DIC/HOBt q3->r4 Yes

Logical flow for selecting a coupling reagent.

Recommendations:

  • For Routine Syntheses: Modern uronium reagents like HBTU and HCTU are often cost-effective and provide high reactivity and efficiency.[8][11]

  • For "Difficult" Couplings: For sterically hindered or N-methylated amino acids, higher reactivity reagents like HATU or COMU are recommended.[10][14] Phosphonium reagents like PyBOP are also excellent choices, often resulting in cleaner reactions.[8][18]

  • Minimizing Racemization: While modern reagents generally offer good protection, phosphonium salts like PyBOP are often superior in suppressing racemization.[8][9] The combination of a carbodiimide like DIC with an additive such as OxymaPure (a derivative of HOBt) can also be highly effective.[9]

  • Cost-Effectiveness: For large-scale synthesis, carbodiimides such as DIC used with additives like HOBt remain a cost-effective option.[9][19]

Conclusion

The selection of a peptide coupling reagent is a multi-faceted decision that requires a balance between reactivity, cost, and the potential for side reactions. For routine applications, HOBt hydrate in conjunction with carbodiimides provides a reliable and economical solution. Phosphonium salts offer a clean and efficient alternative, particularly when racemization is a primary concern. Uronium/aminium salts, especially those based on HOAt like HATU, provide the highest reactivity for challenging sequences but require careful control to avoid side reactions. By understanding the distinct characteristics and performance metrics of each class of reagent, researchers can make informed decisions to optimize their peptide synthesis protocols.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Hydroxybenzotriazole Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Hydroxybenzotriazole (B26582) (HOBt) hydrate (B1144303), a common reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

1-Hydroxybenzotriazole hydrate is a valuable reagent in organic chemistry, particularly in the synthesis of peptides. However, its hazardous nature, including its potential to be explosive when dry and its flammability, necessitates stringent safety protocols for its disposal.[1][2][3] This guide provides essential information on the proper management of HOBt hydrate waste, from immediate safety considerations to approved disposal methods.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. The anhydrous form of HOBt is a recognized explosive, and the hydrate should also be treated with caution.[4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

Ventilation: All manipulations of solid HOBt hydrate and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Ignition Sources: HOBt hydrate is a flammable solid.[5] It must be kept away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][2][5] Use non-sparking tools when handling the material.[3][5]

Storage: Store HOBt hydrate in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2][5] The container should be tightly closed.[1][2] It is crucial to prevent the material from drying out, as the dry residue is explosive.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.[3]

  • Large Spills: In the case of a more significant spill, evacuate the area and prevent the generation of dust. If the material is dry, it may be necessary to involve explosives experts for disposal.[3] Wetting the area can help prevent the material from drying out.[3]

Approved Disposal Procedures

The universally recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][2] This ensures that the waste is managed in compliance with all local, state, and federal regulations.

Do not dispose of HOBt hydrate in the regular trash or pour it down the drain. [5] It is harmful to aquatic life with long-lasting effects.[1][5]

Waste Collection:

  • Solid Waste: All solid waste containing HOBt hydrate, including contaminated items like weighing paper and gloves, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Liquid Waste: Solutions containing HOBt hydrate should be collected in a separate, labeled, and sealed container designated for liquid hazardous waste.[6]

Chemical Treatment (for Trained Professionals Only)

The information below is provided for informational purposes and should only be considered by highly trained professionals with a thorough understanding of the associated risks. Any attempt at chemical neutralization should be preceded by a comprehensive risk assessment.

Potential Chemical Degradation Approaches:

One suggested, though not standardized, approach for the treatment of aqueous solutions of benzotriazole (B28993) derivatives involves the following conceptual steps:[6]

  • Dilution: The aqueous waste is first diluted with water to a low concentration (e.g., below 1 g/L) in a suitable reaction vessel within a chemical fume hood.[6]

  • Oxidation: A suitable oxidizing agent is then slowly added to the diluted solution. Potential oxidizing systems include:

    • Fenton's Reagent: This involves the addition of an iron (II) salt followed by the slow, portion-wise addition of hydrogen peroxide. This reaction is exothermic and will generate gas.[6]

    • Potassium Permanganate (B83412): Acidified potassium permanganate has been shown to be effective in degrading aromatic amines.[7]

  • Neutralization and Final Disposal: After the degradation reaction is complete, the resulting solution would need to be neutralized and then collected in a labeled hazardous waste container for final disposal by a licensed contractor.[6]

Quantitative Data on Benzotriazole Degradation:

The following table summarizes general conditions from studies on the degradation of benzotriazoles, which may inform a cautious approach to HOBt waste treatment by qualified personnel.

ParameterConditionSource
pH Acidic to neutral pH is generally favorable for degradation reactions.[6]
Oxidizing Agent Fenton's Reagent (Iron (II) salts and hydrogen peroxide) or Potassium Permanganate.[6][7]
Monitoring The completion of the degradation can be monitored by techniques such as HPLC or UV-Vis spectroscopy.[6]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

HOBt_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_disposal Disposal Options cluster_treatment_steps Chemical Treatment Sub-Workflow A Wear Appropriate PPE B Handle in a Fume Hood A->B C Eliminate Ignition Sources B->C D Collect Solid HOBt Waste in Labeled Container C->D E Collect Liquid HOBt Waste in Labeled Container C->E F Engage Licensed Hazardous Waste Disposal Company D->F E->F G Chemical Treatment (Trained Professionals Only) E->G H Dilute Aqueous Waste G->H I Slowly Add Oxidizing Agent H->I J Neutralize Solution I->J K Collect for Final Disposal J->K K->F Final Disposal

This compound Disposal Workflow

By adhering to these safety protocols and disposal guidelines, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Hydroxybenzotriazole Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of 1-Hydroxybenzotriazole Hydrate (B1144303) in Research and Development.

This guide provides crucial, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1-Hydroxybenzotriazole hydrate (HOBt). By adhering to these protocols, you can mitigate risks and ensure a secure laboratory environment.

Immediate Safety Concerns and Hazard Identification

This compound is a flammable solid that poses a significant explosion risk, particularly when dry or heated under confinement.[1][2] It is also a source of eye irritation and may cause skin and respiratory tract irritation.[1] The anhydrous form of HOBt is considered a potential explosive.[3]

HazardDescriptionMitigation
Flammability Flammable solid.[2][4]Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools.[5][6]
Explosion Risk Explosive when dry.[2][4] Risk of explosion if heated under confinement.[1][2] May explode at its melting point.[1]Store in a cool, dry, well-ventilated area.[3][6] Keep hydrated; if the material is dry, consult explosives experts for disposal.[1]
Health Hazards Causes serious eye irritation.[4][7] May cause skin and respiratory tract irritation.[1][2]Wear appropriate Personal Protective Equipment (PPE).[5] Ensure adequate ventilation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling HOBt to prevent exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash and impact-rated goggles or a face shield.[1][3]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber with a minimum layer thickness of 0.11 mm).[3][8]Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious clothing.[5][6] Laboratory coat.Protects skin from accidental contact and spills.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][5]Prevents inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of HOBt from receipt to use in a typical experimental setting, such as peptide synthesis.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Assemble Equipment 3. Assemble Non-Sparking Tools and Grounded Equipment Prepare Workspace->Assemble Equipment Retrieve HOBt 4. Retrieve HOBt from Explosion-Proof Refrigerator Assemble Equipment->Retrieve HOBt Weigh HOBt 5. Weigh Required Amount in Ventilated Enclosure Retrieve HOBt->Weigh HOBt Dissolve HOBt 6. Dissolve HOBt in Appropriate Solvent (e.g., DMF) Weigh HOBt->Dissolve HOBt Add to Reaction 7. Add HOBt Solution to the Reaction Mixture Dissolve HOBt->Add to Reaction Monitor Reaction 8. Monitor Reaction Progress Add to Reaction->Monitor Reaction Decontaminate 9. Decontaminate Glassware and Work Surfaces Monitor Reaction->Decontaminate Dispose Waste 10. Dispose of Contaminated Waste in Labeled Containers Decontaminate->Dispose Waste Remove PPE 11. Remove and Dispose of Contaminated PPE Dispose Waste->Remove PPE Wash Hands 12. Wash Hands Thoroughly Remove PPE->Wash Hands

Safe Handling Workflow for HOBt

Experimental Protocol Example: Amide Bond Formation

HOBt is frequently used as an additive in carbodiimide-mediated amide bond formation to enhance reaction rates and suppress racemization.[7]

Objective: To synthesize an amide from a carboxylic acid and an amine using EDC and HOBt.

Materials:

  • Carboxylic acid

  • Amine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • This compound (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • In a well-ventilated fume hood, dissolve the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.1 eq.) in DMF.[5]

  • Add DIEA (2.0-3.0 eq.) to the solution.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Slowly add EDC (1.2 eq.) to the stirred solution.[7]

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with the appropriate workup and purification steps.

Disposal Plan: Managing HOBt Waste

Proper disposal of HOBt and associated contaminated materials is critical to environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired HOBt Offer surplus and non-recyclable solutions to a licensed disposal company.[4][9] Do not dispose of down the drain.[4]
Contaminated Labware (gloves, pipette tips, etc.) Place in a designated, sealed, and clearly labeled hazardous waste container for incineration.[6]
Contaminated Solvents and Reaction Mixtures Collect in a labeled, sealed hazardous waste container. The waste material must be disposed of in accordance with national and local regulations.[9]
Empty HOBt Containers Handle uncleaned containers as you would the product itself.[9] They can be triply rinsed and offered for recycling or punctured and disposed of in a sanitary landfill where permitted.[6]

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxybenzotriazole hydrate
Reactant of Route 2
Reactant of Route 2
1-Hydroxybenzotriazole hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.